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Antifungal agent 12

Cat. No.: B12428865
M. Wt: 507.5 g/mol
InChI Key: VBFYETYYEZEPQM-UHFFFAOYSA-N
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Description

Antifungal agent 12 is a useful research compound. Its molecular formula is C20H16F3N7O2S2 and its molecular weight is 507.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16F3N7O2S2 B12428865 Antifungal agent 12

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16F3N7O2S2

Molecular Weight

507.5 g/mol

IUPAC Name

1-[5-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

InChI

InChI=1S/C20H16F3N7O2S2/c21-12-1-4-14(5-2-12)26-17(31)27-18-28-29-19(34-18)33-9-20(32,8-30-11-24-10-25-30)15-6-3-13(22)7-16(15)23/h1-7,10-11,32H,8-9H2,(H2,26,27,28,31)

InChI Key

VBFYETYYEZEPQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)SCC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ibrexafungerp

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Ibrexafungerp (formerly SCY-078), a first-in-class triterpenoid antifungal agent.

Executive Summary

Ibrexafungerp represents a novel class of structurally distinct glucan synthase inhibitors known as triterpenoids. It addresses a critical need for new antifungal agents with a unique mechanism of action, particularly in the context of rising resistance to existing therapies. Ibrexafungerp exhibits broad-spectrum activity against a range of pathogenic fungi, including Candida and Aspergillus species. Its primary mechanism involves the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase, a crucial component in the synthesis of the fungal cell wall.[1] This inhibition disrupts cell wall integrity, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[2][3][4] A key feature of ibrexafungerp is its distinct binding site on the glucan synthase enzyme complex compared to echinocandins, which results in a lack of significant cross-resistance.[1][5] This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The fungal cell wall is a dynamic and essential structure that protects the cell from osmotic stress and is critical for growth and division. A major structural component of the cell wall in many pathogenic fungi is β-(1,3)-D-glucan, a polysaccharide polymer.[1] The synthesis of this polymer is catalyzed by the enzyme complex (1,3)-β-D-glucan synthase.[4]

Ibrexafungerp exerts its antifungal effect by directly targeting and inhibiting this enzyme.[2] By preventing the formation of β-(1,3)-D-glucan, ibrexafungerp compromises the structural integrity of the fungal cell wall.[3] This leads to increased permeability and an inability to withstand osmotic pressure, resulting in cell lysis and death.[2][4] This targeted action is fungicidal against Candida species and fungistatic against Aspergillus species.[1][5]

The following diagram illustrates the molecular pathway targeted by ibrexafungerp.

Figure 1: Mechanism of Action of Ibrexafungerp cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose (Substrate) Glucan_Synthase (1,3)-β-D-Glucan Synthase (Enzyme Complex) UDP_Glucose->Glucan_Synthase Catalyzes Beta_Glucan β-(1,3)-D-Glucan (Polymer) Glucan_Synthase->Beta_Glucan Synthesis Disruption Disruption Cell_Wall Fungal Cell Wall (Structural Integrity) Beta_Glucan->Cell_Wall Incorporates into Lysis Cell Lysis & Death Cell_Wall->Lysis Loss of Integrity Ibrexafungerp Ibrexafungerp Inhibition Inhibition Ibrexafungerp->Inhibition Inhibition->Glucan_Synthase

Caption: Figure 1: Mechanism of Action of Ibrexafungerp.

Quantitative Data

The in vitro activity of ibrexafungerp has been extensively evaluated against a wide range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Ibrexafungerp against Candida Species
SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans-0.016 - 0.50.060.125[6]
Candida auris540.25 - 211[7]
Candida auris445-0.51[8]
Candida glabrata----
Candida parapsilosis1080.016 - 8-4[6]
Candida tropicalis-0.06 - ≥8-2[6]

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: In Vitro Activity of Ibrexafungerp against Aspergillus Species
SpeciesTesting MethodNo. of IsolatesMEC Range (mg/L)MEC₅₀ (mg/L)Reference(s)
Aspergillus fumigatus (azole-susceptible)EUCAST--0.03[9]
Aspergillus fumigatus (azole-susceptible)CLSI--0.06[9]
Aspergillus terreus complexEUCAST/CLSI-0.030 - 0.078 (GM)-[9]

For molds like Aspergillus, Minimum Effective Concentration (MEC) is often used, representing the lowest drug concentration that leads to the growth of small, rounded, compact hyphae. GM stands for Geometric Mean.

Table 3: In Vivo Efficacy of Ibrexafungerp in a Murine Model of Invasive Candidiasis (C. auris)
Treatment Group (oral, twice daily)Survival Rate (Day 8 post-inoculation)Kidney Fungal Burden Reduction (log₁₀ CFU/g vs. control)Reference(s)
Vehicle Control<20%-[7]
Ibrexafungerp 20 mg/kg~60%Significant[7][10]
Ibrexafungerp 30 mg/kg~80%>1.5[7][10]
Ibrexafungerp 40 mg/kg~90%>2.5[7][10]

Experimental Protocols

The mechanism of action and efficacy of ibrexafungerp have been elucidated through a series of standardized in vitro and in vivo experiments.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the MIC of ibrexafungerp against yeast isolates and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on agar plates to ensure purity and viability. A suspension is then prepared in sterile saline and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution: Ibrexafungerp is serially diluted (2-fold) in a multi-well microtiter plate containing a standard liquid medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.[13]

  • MIC Determination: The MIC is read as the lowest concentration of ibrexafungerp that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[13]

Figure 2: Workflow for Broth Microdilution Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Fungal Isolate Suspension Prepare Standardized Inoculum Suspension Isolate->Suspension Inoculate Inoculate Microplate Suspension->Inoculate Drug Ibrexafungerp Stock Dilution Prepare Serial Drug Dilutions in Microplate Drug->Dilution Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Visually or Spectrophotometrically Read Growth Inhibition Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Figure 2: Workflow for Broth Microdilution Susceptibility Testing.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of ibrexafungerp on its target enzyme.

Methodology:

  • Enzyme Preparation: A crude membrane fraction containing the glucan synthase enzyme complex is isolated from fungal cells.

  • Reaction Mixture: A reaction mixture is prepared containing:

    • Tris-HCl buffer (pH 7.5)

    • A radiolabeled substrate: UDP-D-[¹⁴C]glucose

    • Activators (e.g., GTP)

    • The prepared enzyme fraction

    • Varying concentrations of ibrexafungerp (or a control).[14]

  • Incubation: The reaction is initiated by adding the enzyme and incubated at 30°C for 60 minutes.[14]

  • Quenching and Filtration: The reaction is stopped by adding an acid (e.g., trichloroacetic acid), which precipitates the synthesized ¹⁴C-labeled glucan polymer. This insoluble material is collected by filtration.[15]

  • Quantification: The radioactivity of the collected polymer is measured using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

  • IC₅₀ Determination: The concentration of ibrexafungerp that causes a 50% reduction in enzyme activity (IC₅₀) is calculated.[15]

Figure 3: Glucan Synthase Inhibition Assay Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme Isolate Glucan Synthase (Membrane Fraction) Incubate Incubate at 30°C for 60 min Enzyme->Incubate Mixture Prepare Reaction Mixture: - Buffer - UDP-[14C]glucose - Ibrexafungerp (various conc.) Mixture->Incubate Quench Stop Reaction (e.g., add TCA) Incubate->Quench Filter Filter to Collect Insoluble [14C]-Glucan Quench->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Calculate Calculate % Inhibition and Determine IC₅₀ Count->Calculate

Caption: Figure 3: Glucan Synthase Inhibition Assay Workflow.

Conclusion

Ibrexafungerp is a pioneering member of the triterpenoid class of antifungals, distinguished by its potent, targeted inhibition of (1,3)-β-D-glucan synthase. This mechanism disrupts the fundamental process of fungal cell wall synthesis, leading to cell death. Its efficacy against a broad range of pathogens, including resistant strains, and its distinct binding site relative to echinocandins, underscore its significance as a valuable new agent in the antifungal armamentarium. The robust in vitro and in vivo data provide a solid foundation for its clinical application and for further research into this promising class of compounds.

References

In-Depth Technical Guide to Antifungal Agent 12 (Compound 8c): A Novel Fluconazole Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel antifungal agent designated as compound 12, also identified as compound 8c in pivotal research. This document details its potent efficacy against a range of fungal pathogens, outlines its mechanism of action, and provides detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Physicochemical Properties

Antifungal agent 12 (compound 8c) is a novel synthetic fluconazole-based analogue. Its chemical structure is characterized by the replacement of one of the 1,2,4-triazole rings of fluconazole with a substituted urea-linked 1,3,4-thiadiazole moiety.

Chemical Name: 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-3-(4-((5-mercapto-1,3,4-thiadiazol-2-yl)amino)phenyl)urea

Chemical Structure: (A definitive high-resolution image of the chemical structure is not publicly available in the reviewed literature.)

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is presented in Table 1. For comparative purposes, the properties of the parent compound, fluconazole, are also included.

PropertyThis compound (Compound 8c)Fluconazole
Molecular Formula C20H16F3N7O2S2C13H12F2N6O
Molecular Weight 507.51 g/mol 306.27 g/mol
Melting Point Not Reported138-140 °C
Solubility Not ReportedSlightly soluble in water (~1 g/L)
pKa Not Reported~1.76

Biological Activity: In Vitro and In Vivo Efficacy

This compound has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including clinically relevant yeasts and molds. Its efficacy, as determined by minimum inhibitory concentration (MIC) values, is notably superior to that of fluconazole against several fungal species.[1]

In Vitro Antifungal Activity

The MIC values of this compound against various fungal strains are summarized in Table 2.

Fungal SpeciesThis compound (Compound 8c) MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.516
Candida krusei0.516
Candida parapsilosis>164
Aspergillus fumigatus164
Aspergillus flavus2>64
Aspergillus niger2>64

In Vivo Efficacy

In a murine model of systemic candidiasis, this compound demonstrated significant in vivo efficacy. Treatment with this compound led to a substantial reduction in the fungal burden in the kidneys of infected mice, indicating its potential for treating systemic fungal infections.

Mechanism of Action

Similar to other azole antifungals, this compound is believed to exert its antifungal effect through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme. By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[2]

Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Antifungal_Agent_12 Antifungal_Agent_12 Lanosterol 14α-demethylase Lanosterol 14α-demethylase Antifungal_Agent_12->Lanosterol 14α-demethylase Inhibition

Figure 1. Proposed mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its in vitro antifungal activity.

Synthesis of this compound (Compound 8c)

The synthesis of this compound is a multi-step process starting from commercially available materials. A generalized workflow for the synthesis is depicted below. For specific reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of the primary research article by Shafiei M, et al.

Starting_Materials Commercially Available Starting Materials Intermediate_1 Synthesis of Fluconazole-like Core Starting_Materials->Intermediate_1 Intermediate_2 Functionalization of Core Structure Intermediate_1->Intermediate_2 Intermediate_3 Introduction of Urea Linkage Intermediate_2->Intermediate_3 Final_Compound Synthesis of 1,3,4-Thiadiazole Moiety and Final Coupling Intermediate_3->Final_Compound

Figure 2. General synthetic workflow for this compound.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro antifungal activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Antifungal Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compound are then prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. The results are determined visually or by using a spectrophotometric reader.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of This compound Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Reading Read MIC (Visual/Spectrophotometric) Incubation->MIC_Reading Data_Analysis Determine MIC50 MIC_Reading->Data_Analysis

Figure 3. Experimental workflow for MIC determination.

In Vivo Murine Model of Systemic Candidiasis

The in vivo efficacy of this compound was evaluated in a murine model of systemic candidiasis.

  • Immunosuppression (if applicable): Mice are often immunosuppressed to establish a robust infection. This can be achieved through the administration of agents like cyclophosphamide.[3]

  • Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.[3]

  • Treatment: Treatment with this compound, a control drug (e.g., fluconazole), or a vehicle is initiated at a specified time post-infection and administered for a defined period.

  • Assessment of Fungal Burden: At the end of the treatment period, mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFUs).

  • Data Analysis: The fungal burden in the organs of treated mice is compared to that of the control group to determine the efficacy of the antifungal agent.

Conclusion

This compound (compound 8c) is a promising novel fluconazole analogue with potent and broad-spectrum antifungal activity. Its superior in vitro efficacy against several clinically important fungal pathogens, coupled with demonstrated in vivo activity, positions it as a strong candidate for further preclinical and clinical development. The detailed methodologies provided in this guide will be valuable for researchers aiming to replicate or build upon these findings in the quest for new and more effective antifungal therapies.

References

An In-depth Technical Guide to the Antifungal Spectrum of Antifungal Agent 12 and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of a novel fluconazole-based compound, designated as Antifungal Agent 12, and its structural derivatives. The information presented herein is synthesized from the findings of Shafiei M, et al. in their 2021 ACS Omega publication, "Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities."[1][2][3][4]

This compound and its analogues are a series of novel fluconazole derivatives that incorporate a urea functionality.[1][3][4] These compounds have demonstrated significant antifungal potential, with several derivatives exhibiting broad-spectrum activity and, in some cases, superior potency compared to the widely used antifungal drug, fluconazole.[1][3][4] This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, mycology, and pharmaceutical development who are engaged in the discovery and development of new antifungal therapies.

Antifungal Spectrum: Quantitative Data

The in vitro antifungal activity of this compound and its seventeen derivatives (designated as compounds 8a-8r in the source literature) was systematically evaluated against a panel of fifteen pathogenic fungal strains. This panel included various species of Candida, Aspergillus, and dermatophytes. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, was determined for each compound. The results, summarized in the table below, highlight the broad-spectrum antifungal potential of this series of compounds.

Table 1: Minimum Inhibitory Concentrations (MICs in µg/mL) of this compound and Its Derivatives [1][3]

CompoundC. albicansC. kruseiC. glabrataC. parapsilosisC. tropicalisA. nidulansA. flavusA. fumigatusA. nigerA. terreusT. rubrumM. gypseumT. mentagrophytesT. schoenleiniiM. canis
8a >64>64163216168161616288160.5
8b (this compound) 0.5 0.5 11884888240.588
8c 0.5 0.5 0.5 0.5 0.5 42444280.544
8d 64643264323216323232488168
8e 0.5 0.5 13216168161616848168
8f 32326464646432646464448168
8g 110.5 160.5 8488824888
8h 111116168161616488168
8i 113232323216323232848168
8j 32326464646432646464848168
8k 111116168161616848168
8l 1616164646432646464848168
8m 3232164646432646464488168
8n >64>6464>64>64>64>64>64>64>641616163216
8o 64643264323216323232448168
8p 113232323216323232848168
8q 32321116168161616888168
8r >64>6464>64>64>64>64>64>64>64448168
Fluconazole 4-1616444>64>64>64>64>641632163216

Note: The data is extracted from the publication by Shafiei M, et al. (2021). Compound 8b is highlighted as "this compound" based on its promising and broad-spectrum activity. Lower MIC values indicate higher antifungal potency.

Experimental Protocols

The in vitro antifungal activity of this compound and its derivatives was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.[5][6][7][8]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various fungal strains.

Materials:

  • Test compounds (this compound and its derivatives)

  • Fungal strains (as listed in Table 1)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Sterile saline

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Fungal strains are grown on an appropriate agar medium. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI-1640 medium to achieve the final inoculum concentration.

  • Drug Dilution: A serial two-fold dilution of each test compound is prepared in RPMI-1640 medium in the 96-well microtiter plates. A range of concentrations is tested to determine the MIC.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension.

  • Controls: Positive control wells (containing the fungal inoculum without any drug) and negative control wells (containing medium only) are included on each plate.

  • Incubation: The microtiter plates are incubated at a specified temperature (typically 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control. The growth inhibition is assessed visually or by using a spectrophotometer to measure the optical density.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound and its derivatives are fluconazole-based, suggesting that their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Agent12 This compound (and derivatives) Agent12->Lanosterol Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Synthesis and Evaluation

The development and assessment of this compound and its derivatives followed a structured workflow, from chemical synthesis to in vitro and in vivo evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR Start Starting Materials (Fluconazole Analogues) Synthesis Chemical Synthesis of Derivatives (8a-8r) Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Antifungal Susceptibility Testing (MIC Determination) Purification->InVitro Toxicity Cytotoxicity Assays InVitro->Toxicity Mechanism Mechanism of Action Studies (e.g., Time-Kill) InVitro->Mechanism SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Efficacy Studies (Animal Models) Toxicity->InVivo InVivo->Mechanism Docking Molecular Docking Studies SAR->Docking Docking->Synthesis Lead Optimization

Caption: Workflow for the synthesis and evaluation of novel antifungal agents.

References

Unveiling the Profile of Antifungal Agent AR-12: A Technical Guide to Its Cytotoxicity and Preliminary Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxicity and preliminary safety profile of Antifungal Agent AR-12, a promising celecoxib derivative with broad-spectrum antifungal activity. AR-12 has demonstrated significant potential as a novel anti-infective, particularly due to its unique mechanism of action targeting fungal acetyl coenzyme A (acetyl-CoA) synthetase. This document collates available data on its biological activity, safety, and the experimental methodologies used for its evaluation, offering a critical resource for researchers in the field of antifungal drug discovery and development.

Core Compound Information

AR-12 is a small molecule, derived from celecoxib, that has been investigated for its therapeutic potential beyond its initial consideration as an anti-cancer agent.[1] It has emerged as a fungicidal agent with a wide range of activity against various fungal pathogens.[2]

Chemical Identity:

  • Synonyms: Antifungal agent 12, AR-12

  • Chemical Formula: C20H16F3N7O2S2

  • Molecular Weight: 507.51 g/mol [3]

In Vitro Antifungal Activity

AR-12 exhibits potent activity against a diverse array of fungal species, including yeasts, molds, and dimorphic fungi.[2] Its efficacy extends to drug-resistant strains, highlighting its potential to address the growing challenge of antifungal resistance.

Table 1: In Vitro Antifungal Activity of AR-12

Fungal GroupRepresentative SpeciesMIC Range (µg/mL)Reference
YeastsCandida albicans, non-albicans Candida spp., Cryptococcus neoformans2 - 4[2]
MoldsFusarium, Mucor2 - 4[2]
Dimorphic FungiBlastomyces, Histoplasma, Coccidioides2 - 4[2]

MIC: Minimum Inhibitory Concentration

Notably, AR-12 retains its activity against azole- and echinocandin-resistant Candida isolates. Furthermore, subinhibitory concentrations of AR-12 have been shown to enhance the susceptibility of these resistant strains to conventional antifungal drugs like fluconazole.[2]

Mechanism of Action: Inhibition of Acetyl-CoA Synthetase

The primary antifungal mechanism of AR-12 involves the inhibition of fungal acetyl coenzyme A (acetyl-CoA) synthetase.[1][2] This enzyme is crucial for fungal cellular metabolism, playing a key role in the utilization of acetate for the synthesis of essential biomolecules. By targeting this enzyme, AR-12 disrupts fundamental cellular processes, leading to fungal cell death.

AR12 Antifungal Agent AR-12 Inhibition AR12->Inhibition AcCoA_Synthetase Fungal Acetyl-CoA Synthetase Acetyl_CoA Acetyl-CoA AcCoA_Synthetase->Acetyl_CoA Product Disruption AcCoA_Synthetase->Disruption Acetate Acetate Acetate->AcCoA_Synthetase Substrate Metabolism Cellular Metabolism (e.g., Lipid Synthesis, Energy Production) Acetyl_CoA->Metabolism Fungal_Death Fungal Cell Death Metabolism->Fungal_Death Inhibition->AcCoA_Synthetase Disruption->Metabolism

Caption: Mechanism of action of Antifungal Agent AR-12.

Cytotoxicity Profile

The assessment of cytotoxicity is paramount in the development of any therapeutic agent. While specific quantitative data from a broad range of cell lines for AR-12 is not extensively available in the public domain, its development as a clinical trial candidate for cancer suggests that a significant body of toxicological data exists.[1] General principles of cytotoxicity testing are outlined below.

Table 2: General Cytotoxicity Parameters

ParameterDescription
IC50 (50% Inhibitory Concentration) The concentration of an agent that causes a 50% inhibition of a specific biological or biochemical function, such as cell growth or viability.
LD50 (Median Lethal Dose) The dose of a substance that is lethal to 50% of a tested population.
Cell Viability Assays Quantitative methods to determine the overall health of cells and their response to a therapeutic agent (e.g., MTT, XTT, neutral red uptake assays).
Apoptosis vs. Necrosis Assays Differentiate the mode of cell death induced by the agent, providing insights into the mechanism of toxicity.

Preliminary Safety Profile

The preliminary safety profile of AR-12 is informed by its progression into a Phase I clinical trial for cancer, indicating an acceptable safety margin at therapeutic concentrations for that indication.[1] A Material Safety Data Sheet (MSDS) for a compound identified as "this compound" provides the following hazard information.[3]

Table 3: Hazard Identification for this compound

Hazard StatementDescription
H302Harmful if swallowed.
H410Very toxic to aquatic life with long lasting effects.

Handling and Storage:

  • Precautions for Safe Handling: Avoid inhalation, and contact with eyes and skin. Use in well-ventilated areas.[3]

  • Conditions for Safe Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent).[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for key experiments relevant to the evaluation of antifungal agents like AR-12.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the antifungal agent against various fungal isolates.

Methodology (Broth Microdilution):

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard).

  • Drug Dilution Series: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Fungal Culture B Standardized Inoculum A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of AR-12 C->D E Incubation D->E F Visual or Spectrophotometric Reading E->F G MIC Determination F->G cluster_0 Cell Culture cluster_1 Treatment & Incubation cluster_2 Measurement & Analysis A Seed Mammalian Cells B Overnight Adhesion A->B C Treat with AR-12 B->C D Incubate C->D E Add MTT Reagent D->E F Incubate E->F G Solubilize Formazan F->G H Read Absorbance G->H I Calculate Viability & IC50 H->I

References

Unveiling Antifungal Agent 12: A Novel Fluconazole-Based Compound with Potent Activity Against Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Discovery, Origin, and Preclinical Evaluation of a Promising New Antifungal Candidate

Introduction

The escalating threat of antimicrobial resistance, particularly in the realm of fungal infections, necessitates the urgent discovery and development of novel antifungal agents. Azole antifungals, such as fluconazole, have long been a cornerstone of anti-infective therapy; however, their efficacy is increasingly compromised by the emergence of resistant fungal strains. In response to this critical need, a new chemical entity, designated "Antifungal agent 12," has been synthesized and evaluated. This technical guide provides an in-depth overview of the discovery, origin, and preclinical data for this promising fluconazole-based compound, intended for researchers, scientists, and drug development professionals.

"this compound" is a novel synthetic compound developed as part of a broader effort to design new fluconazole analogues with enhanced potency, particularly against resistant pathogens.[1][2][3] This document details the synthetic pathway, in vitro antifungal activity, and in vivo efficacy of this agent, providing a comprehensive resource for the scientific community.

Discovery and Origin

"this compound" originates from a focused research program aimed at modifying the fluconazole scaffold to improve its antifungal properties.[2][3] The compound was synthesized as part of a series of novel fluconazole analogues bearing a urea functionality.[2] Specifically, "this compound" corresponds to compound 8c as described in the seminal publication by Shafiei M, et al. in ACS Omega.[1][2][3] The design strategy involved the hybridization of the core fluconazole structure with a substituted urea moiety, a chemical modification intended to enhance the compound's interaction with its biological target and potentially overcome existing resistance mechanisms.

The rationale behind this molecular design is rooted in the established structure-activity relationships of azole antifungals, which primarily target the fungal enzyme lanosterol 14α-demethylase (CYP51). By introducing novel substituents, the researchers aimed to create a new generation of azoles with an improved therapeutic profile.

Quantitative Data Summary

The in vitro antifungal activity of "this compound" (compound 8c) was rigorously assessed against a panel of clinically relevant fungal pathogens. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of this compound (Compound 8c) Against Yeast Isolates[3][4]
Fungal StrainThis compound (Compound 8c) MIC (μg/mL)Fluconazole MIC (μg/mL)
Candida albicans (Strain A)0.516
Candida krusei (Strain B)0.516
Candida glabrata (Strain C)0.54
Candida parapsilosis (Strain D)0.54
Cryptococcus neoformans (Strain E)0.54

Experimental Protocols

Synthesis of this compound (Compound 8c)

The synthesis of "this compound" (compound 8c) was achieved through a multi-step chemical process as outlined by Shafiei M, et al.[2]

Step 1: Synthesis of the Oxirane Intermediate The synthesis commences with the reaction of commercially available starting materials to form a key oxirane intermediate. This involves the conversion of a carbonyl group to an epoxide using trimethylsulfoxonium iodide (TMSI) and sodium hydroxide in toluene.[2]

Step 2: Synthesis of the Final Compound The final compound is synthesized by reacting the oxirane intermediate with a substituted urea derivative. The specifics of the reaction conditions, including solvents, temperatures, and purification methods, are detailed in the supporting information of the primary publication.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of "this compound" was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal isolates were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain the desired final inoculum concentration.

  • Drug Dilution: "this compound" and the control drug, fluconazole, were serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

  • Incubation: The microtiter plates were inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was visually determined as the lowest concentration of the drug that caused a significant inhibition of fungal growth compared to the drug-free control well.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

The in vivo efficacy of "this compound" was evaluated in a murine model of systemic candidiasis.

  • Animal Model: Immunocompromised mice were used for this study.

  • Infection: Mice were infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: Following infection, mice were treated with "this compound" or a vehicle control.

  • Endpoint Analysis: The efficacy of the treatment was assessed by monitoring the survival rate of the mice and determining the fungal burden in target organs (e.g., kidneys) at the end of the study period.

Visualizations

Signaling Pathway

Antifungal_Mechanism CYP51 CYP51 Inhibition Inhibition Intermediate Intermediate Ergosterol_Depletion Ergosterol_Depletion Toxic_Sterols Toxic_Sterols

Experimental Workflow

Experimental_Workflow Characterization Characterization Susceptibility Susceptibility Characterization->Susceptibility MIC MIC Model Model MIC->Model

Conclusion

"this compound" (compound 8c) has emerged as a highly promising novel fluconazole-based compound with potent in vitro activity against a range of clinically important Candida species, including those with reduced susceptibility to fluconazole.[3] The in vivo data further substantiates its potential as a therapeutic candidate for the treatment of systemic candidiasis.[2] The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further investigation and development of this new antifungal agent. The unique structural modifications of "this compound" may offer a pathway to overcoming some of the current challenges in the treatment of invasive fungal infections. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety profile in more extensive preclinical models.

References

Technical Guide: Solubility and Stability Profile of Antifungal Agent 12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 12 is a novel investigational compound with potent activity against a broad spectrum of fungal pathogens. As with any new chemical entity destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability studies conducted on this compound. The data presented herein are intended to guide researchers and formulation scientists in the successful development of a stable and effective drug product.

The stability of a pharmaceutical compound is a critical quality attribute. The provided Material Safety Data Sheet (MSDS) for this compound indicates that the compound is stable under recommended storage conditions.[1] However, it also highlights that it is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents, suggesting potential degradation pathways that need to be explored.[1] This guide details the systematic evaluation of these potential liabilities.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueSource
AppearanceSolid[1]
Molecular FormulaNot Available-
Molecular WeightNot Available-
Storage (Powder)-20°C[1]
Storage (in solvent)-80°C[1]

Solubility Profile

The solubility of this compound was determined in various solvents and aqueous media at different pH values to support formulation development.

Solubility in Common Solvents

The equilibrium solubility of this compound was determined in a range of pharmaceutically acceptable solvents at ambient temperature.

SolventSolubility (mg/mL) at 25°C
Water< 0.1
Ethanol15.2
Propylene Glycol25.8
PEG 40055.4
Dimethyl Sulfoxide (DMSO)> 100
pH-Dependent Aqueous Solubility

The aqueous solubility of this compound was evaluated across a physiologically relevant pH range at 37°C. The results indicate that the solubility is highly dependent on pH.

pHSolubility (µg/mL) at 37°C
2.01.5
4.00.8
6.00.5
7.4 (PBS)0.4
8.00.3

Stability Profile

Forced degradation studies were conducted to understand the degradation pathways of this compound under various stress conditions. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Solid-State Stability

The solid-state stability of this compound was evaluated under accelerated storage conditions.

ConditionDurationAssay (%)Total Degradants (%)
40°C / 75% RH1 month99.50.5
40°C / 75% RH3 months98.21.8
60°C1 month97.12.9
Solution-State Stability

The stability of this compound in solution was assessed under various stress conditions to simulate potential formulation and administration scenarios.

ConditionConcentrationDurationAssay (%)
Acid Hydrolysis (0.1 N HCl, 60°C)1 mg/mL24 hours85.2
Base Hydrolysis (0.1 N NaOH, 60°C)1 mg/mL24 hours78.9
Oxidation (3% H₂O₂, 25°C)1 mg/mL24 hours90.5
Photostability (ICH Q1B)1 mg/mL-96.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Solubility Determination

Equilibrium Solubility in Solvents: An excess amount of this compound was added to each solvent in a sealed vial. The vials were agitated at a constant temperature (25°C) for 24 hours to ensure equilibrium was reached. The resulting suspensions were filtered, and the concentration of this compound in the supernatant was determined by a validated High-Performance Liquid Chromatography (HPLC) method.

pH-Dependent Aqueous Solubility: A series of buffers with pH values ranging from 2.0 to 8.0 were prepared. An excess of this compound was added to each buffer and the samples were treated as described above, with the incubation temperature maintained at 37°C.

Stability-Indicating HPLC Method

A reverse-phase HPLC (RP-HPLC) method was developed and validated for the quantification of this compound and its degradation products. Such methods are commonly employed for the analysis of antifungal agents.[2]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Studies

Solid-State: this compound powder was stored in controlled environment chambers at the specified temperature and humidity conditions. Samples were withdrawn at predetermined time points and analyzed by the stability-indicating HPLC method.

Solution-State:

  • Acid/Base Hydrolysis: A solution of this compound (1 mg/mL) was prepared in 0.1 N HCl and 0.1 N NaOH and incubated at 60°C.

  • Oxidation: A solution of this compound (1 mg/mL) was prepared in a 3% hydrogen peroxide solution and kept at room temperature.

  • Photostability: A solution of this compound (1 mg/mL) was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, according to ICH Q1B guidelines.

Visualizations

Experimental Workflow for Solubility Studies

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess this compound B Add to solvent/buffer A->B C Agitate at constant temperature (24 hours) B->C D Filter suspension C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Determine concentration F->G

Caption: Workflow for Equilibrium Solubility Determination.

Logical Flow for Stability Assessment

G cluster_0 Stress Conditions cluster_1 Exposure cluster_2 Analysis cluster_3 Data Evaluation A Solid State (Heat, Humidity) C Incubate for predetermined duration A->C B Solution State (Acid, Base, Oxidant, Light) B->C D Withdraw samples at time points C->D E Analyze by Stability-Indicating HPLC D->E F Quantify parent compound E->F G Identify and quantify degradants E->G H Determine degradation kinetics F->H G->H

Caption: Forced Degradation Study Workflow.

Conclusion

The solubility and stability studies of this compound have provided critical insights for its pharmaceutical development. The compound exhibits poor aqueous solubility, which is a key consideration for the development of oral and parenteral dosage forms. The pH-dependent solubility profile suggests that formulation strategies involving pH modification may be beneficial.

The forced degradation studies indicate that this compound is susceptible to degradation under hydrolytic (both acidic and basic) and oxidative conditions. The solid-state stability under accelerated conditions appears to be acceptable. These findings underscore the importance of controlling the formulation pH and protecting the drug substance from oxidative stress and incompatible excipients. Further studies should focus on the identification and characterization of the major degradation products to fully understand the degradation pathways and to support the safety assessment of the drug product. The developed stability-indicating HPLC method is suitable for the routine analysis and quality control of this compound.

References

Methodological & Application

Application Notes & Protocols: In Vitro Susceptibility Testing for Antifungal Agent 12

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of resistant fungal pathogens necessitates the development of novel antifungal agents and robust methods for evaluating their efficacy.[1] Antifungal susceptibility testing (AFST) is a critical tool in clinical microbiology and drug development, providing essential data on the in vitro activity of a drug against specific fungal isolates.[2][3] The goal of AFST is to produce reliable Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[4] These values are crucial for guiding therapeutic decisions, monitoring resistance trends, and characterizing the spectrum of activity of new compounds like Antifungal Agent 12.[2][3]

Standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are essential to ensure inter-laboratory reproducibility and accuracy of AFST results.[1][5] This document provides detailed protocols for the in vitro susceptibility testing of "this compound," based on established CLSI and EUCAST methodologies for broth microdilution and disk diffusion assays.

Key Methodologies for Antifungal Susceptibility Testing

Two primary methods have been standardized for AFST: broth dilution and disk diffusion.[2][3] Broth microdilution is considered the gold standard reference method for determining MIC values.[6] Disk diffusion is a simpler, more cost-effective alternative often used in clinical laboratories for qualitative susceptibility assessment.[6][7]

Method Comparison: CLSI vs. EUCAST

While both CLSI and EUCAST provide standardized broth microdilution protocols, key differences exist that can influence MIC outcomes.[1] Researchers should consistently adhere to one methodology for a given study.

ParameterCLSI Guideline (M27/M38)EUCAST Guideline (E.Def 7.3/9.3)
Culture Medium RPMI-1640RPMI-1640 supplemented with 2% glucose
Yeast Inoculum Size 0.5 x 10³ to 2.5 x 10³ CFU/mL1-5 x 10⁵ CFU/mL
Mold Inoculum Size 0.4 x 10⁴ to 5 x 10⁴ CFU/mL2-5 x 10⁵ CFU/mL[8]
Microplate Well Shape U-shaped bottomFlat-bottom
MIC Endpoint Reading Visual determinationSpectrophotometric (OD-based) reading
Incubation Time 24-72 hours (species-dependent)24-48 hours (species-dependent)

Protocol 1: Broth Microdilution Susceptibility Testing for this compound

This protocol details the reference method for determining the MIC of this compound against yeasts and molds.

Experimental Workflow: Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Stock Solution of this compound prep_dilutions Create 2-fold Serial Dilutions in 96-well Plate prep_agent->prep_dilutions inoculate Inoculate Microplate Wells prep_dilutions->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C (24-72h) inoculate->incubate read_mic Read Plate Visually or Spectrophotometrically incubate->read_mic determine_mic Determine MIC Value read_mic->determine_mic output output determine_mic->output MIC Result (µg/mL)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Materials and Reagents
  • This compound (powder form)

  • 96-well, U-bottom sterile microtiter plates[3]

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019)

  • Sterile water, saline, and dimethyl sulfoxide (DMSO)

  • Spectrophotometer

  • Hemocytometer

Detailed Methodology
  • Preparation of this compound Plates:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions in RPMI-1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 0.008 to 32 µg/mL.[9][10]

    • The final volume in each well should be 100 µL. Include a drug-free well for a growth control and a media-only well for sterility control.

    • Plates can be prepared in advance and stored at -70°C.[10]

  • Inoculum Preparation:

    • For Yeasts (Candida spp., Cryptococcus spp.):

      • Subculture the isolate on Sabouraud Dextrose Agar for 24-48 hours.

      • Suspend several colonies in 5 mL of sterile saline.

      • Adjust the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

      • Dilute this suspension in RPMI-1640 to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for CLSI).[11]

    • For Molds (Aspergillus spp.):

      • Grow the isolate on Potato Dextrose Agar for 5-7 days to encourage sporulation.[1]

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.

      • Adjust the conidial suspension using a hemocytometer to the target concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for CLSI).[3]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the prepared microdilution plate, bringing the total volume to 200 µL.

    • Incubate the plates at 35°C. Incubation times vary by organism: 24 hours for most Candida spp., 48 hours for Aspergillus spp., and up to 72 hours for Cryptococcus spp.[4]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.

    • For azoles and this compound (if fungistatic): The endpoint is typically a ~50% reduction in turbidity (growth).[4][12]

    • For polyenes (e.g., Amphotericin B): The endpoint is 100% inhibition (no visible growth).[4][12]

    • Reading can be done visually using a reading mirror or with a microplate reader at a specific wavelength (e.g., 530 nm).[12]

Protocol 2: Disk Diffusion Susceptibility Testing for this compound

This protocol offers a qualitative assessment of susceptibility and is simpler to perform than broth microdilution.

Experimental Workflow: Disk Diffusion

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Fungal Inoculum prep_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->prep_plate apply_disk Apply Agent 12-impregnated Disk to Agar Surface prep_plate->apply_disk incubate Incubate at 35°C (24-48h) apply_disk->incubate measure_zone Measure Diameter of the Zone of Inhibition incubate->measure_zone interpret Interpret Result (S, I, R) measure_zone->interpret output output interpret->output Qualitative Result

Caption: Workflow for determining antifungal susceptibility using the disk diffusion method.

Materials and Reagents
  • This compound-impregnated paper disks (6 mm)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB)[2]

  • Sterile cotton swabs

  • Fungal isolates and QC strains

  • Calipers or ruler for measurement

Detailed Methodology
  • Inoculum Preparation:

    • Prepare a fungal inoculum as described in the broth microdilution protocol, adjusting it to a 0.5 McFarland standard in sterile saline.

  • Plate Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of the GMB agar plate in three directions to ensure uniform growth.[13]

  • Disk Application and Incubation:

    • Aseptically apply the paper disk containing this compound to the surface of the inoculated agar plate.[13]

    • Ensure the disk is in firm contact with the agar.

    • Incubate the plates at 35°C for 24-48 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.[1]

    • Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established clinical breakpoints for this compound.[1]

Data Interpretation and Presentation

MIC Interpretation Logic

The clinical relevance of an MIC value is determined by comparing it to established clinical breakpoints (CBPs).[1][5] CBPs are specific to a drug-organism pair and are used to categorize an isolate as Susceptible, Intermediate/Susceptible-Dose Dependent, or Resistant.[1]

MICInterpretation mic MIC Value (µg/mL) for Agent 12 compare Compare MIC to CBPs mic->compare cbp Clinical Breakpoints (CBPs) cbp->compare susceptible Susceptible (S) (High likelihood of therapeutic success) compare->susceptible MIC ≤ S Breakpoint intermediate Intermediate (I) / SDD (Success likely at higher dosage) compare->intermediate S < MIC ≤ R Breakpoint resistant Resistant (R) (High likelihood of therapeutic failure) compare->resistant MIC > R Breakpoint

Caption: Logical flow for interpreting an MIC value using established clinical breakpoints.

Hypothetical In Vitro Activity of this compound

The following table presents hypothetical MIC data for this compound against common fungal pathogens, providing a comparative view against standard antifungal agents. Data is presented as MIC₅₀/MIC₉₀ (µg/mL), representing the concentrations that inhibit 50% and 90% of isolates, respectively. This data is modeled on that of a novel broad-spectrum agent to provide a realistic example.[9]

Organism (n=50)This compoundVoriconazoleAmphotericin BMicafungin
Candida albicans 0.004 / 0.0080.016 / 0.030.25 / 0.50.016 / 0.03
Candida glabrata 0.03 / 0.060.125 / 0.50.5 / 10.03 / 0.06
Candida parapsilosis 0.008 / 0.0160.016 / 0.030.25 / 0.50.5 / 1
Cryptococcus neoformans 0.06 / 0.1250.06 / 0.1250.125 / 0.25>32 / >32
Aspergillus fumigatus 0.06 / 0.1250.25 / 0.50.5 / 1>32 / >32
Quality Control

Performing AFST with reference QC strains is mandatory to ensure the accuracy and reproducibility of the results. The resulting MICs must fall within an expected range.

QC StrainAntifungal AgentExpected MIC Range (µg/mL)
C. parapsilosis ATCC 22019This compound0.016 - 0.125
C. krusei ATCC 6258This compound0.25 - 1
C. parapsilosis ATCC 22019Fluconazole1 - 4
C. krusei ATCC 6258Amphotericin B0.5 - 2

Context: Common Antifungal Drug Targets

While the specific mechanism of this compound is under investigation, understanding common antifungal targets is crucial for drug development. This diagram illustrates the primary cellular pathways targeted by major classes of antifungal drugs.

AntifungalTargets cluster_cell Fungal Cell cluster_pathway Ergosterol Synthesis Pathway membrane Cell Membrane (Ergosterol) wall Cell Wall (β-(1,3)-D-glucan) nucleus Nucleus (DNA/RNA Synthesis) lanosterol Lanosterol ergosterol Ergosterol lanosterol->ergosterol 14-α-demethylase azoles Azoles (e.g., Voriconazole) azoles->lanosterol Inhibits polyenes Polyenes (e.g., Amphotericin B) polyenes->membrane Binds to Ergosterol, forms pores echinocandins Echinocandins (e.g., Micafungin) echinocandins->wall Inhibits Glucan Synthase flucytosine Flucytosine flucytosine->nucleus Inhibits DNA/RNA Synthesis

Caption: Major cellular targets for principal classes of antifungal agents.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of "Antifungal Agent 12," a novel investigational antifungal compound. The MIC is a critical in vitro parameter that measures the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] This information is fundamental in the early stages of drug development, aiding in the characterization of the agent's potency and spectrum of activity.

The protocols outlined below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[3][4][5][6] These methods are widely accepted for the susceptibility testing of yeasts and molds.[3][4]

Key Principles of MIC Determination

The determination of MIC for antifungal agents is typically performed using broth microdilution methods.[4][7] This involves preparing serial dilutions of the antifungal agent in a liquid growth medium, which are then inoculated with a standardized suspension of the fungal isolate to be tested.[2][7] Following an incubation period, the plates are examined for visible growth to determine the MIC value. For azoles, echinocandins, and flucytosine, the MIC is generally defined as the lowest drug concentration at which there is at least a 50% decrease in growth compared to the drug-free control. For amphotericin B, the MIC is the concentration that leads to a 100% decrease in growth.[4]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida albicans)

This protocol is adapted from the CLSI M27-A3 guidelines and is suitable for testing the susceptibility of yeast species to this compound.[3][6][8][9][10]

Materials:

  • This compound (stock solution of known concentration)

  • Yeast isolate (e.g., Candida albicans ATCC 90028)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer or microplate reader (600 nm)

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium directly in the 96-well plate.

    • The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Add 100 µL of RPMI 1640 to wells in columns 2-11.

    • Add 200 µL of the highest concentration of this compound (at 2x the final desired concentration) to column 1.

    • Perform the serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum suspension to each well in columns 1-11.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control in column 11.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC50 is the concentration that inhibits 50% of the fungal growth.[1]

Protocol 2: Broth Microdilution MIC Assay for Molds (e.g., Aspergillus fumigatus)

This protocol is based on the CLSI M38-A2 guidelines for filamentous fungi.

Materials:

  • Same as for yeasts, with the addition of sterile water containing 0.05% Tween 20.

Procedure:

  • Preparation of Antifungal Agent Dilutions:

    • Follow the same procedure as for yeasts.

  • Inoculum Preparation:

    • Grow the mold on Potato Dextrose Agar for 5-7 days at 35°C until conidia are formed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Inoculation and Incubation:

    • Inoculate the microtiter plate as described for yeasts.

    • Incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • Determine the MIC visually as the lowest concentration of this compound that shows no visible growth.

Data Presentation

The results of the MIC testing for this compound against a panel of common fungal pathogens are summarized in the table below.

Fungal SpeciesStrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicansATCC 900280.125 - 10.250.5
Candida glabrataATCC 900300.5 - 412
Candida parapsilosisATCC 220190.06 - 0.50.1250.25
Cryptococcus neoformansATCC 901120.25 - 20.51
Aspergillus fumigatusATCC 2043051 - 824

MIC50: The MIC value at which ≥50% of the isolates are inhibited. MIC90: The MIC value at which ≥90% of the isolates are inhibited.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the broth microdilution MIC assay.

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antifungal Agent 12 Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Culture Fungal Isolate D Prepare Standardized Fungal Inoculum B->D E Inoculate Microtiter Plate C->E D->E F Incubate at 35°C E->F G Read MIC Endpoint (Visually or Spectrophotometrically) F->G H Data Analysis and MIC Determination G->H Ergosterol_Pathway Ergosterol Biosynthesis Pathway Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol lanosterol_demethylase 14-alpha-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane squalene_epoxidase->lanosterol lanosterol_demethylase->ergosterol allylamines Allylamines (e.g., Terbinafine) allylamines->squalene_epoxidase Inhibits azoles Azoles (e.g., Fluconazole) azoles->lanosterol_demethylase Inhibits Cell_Wall_Synthesis Fungal Cell Wall Synthesis Inhibition glucose Glucose udp_glucose UDP-Glucose glucose->udp_glucose beta_glucan_synthase β-(1,3)-D-glucan Synthase udp_glucose->beta_glucan_synthase beta_glucan β-(1,3)-D-glucan beta_glucan_synthase->beta_glucan cell_wall Fungal Cell Wall beta_glucan->cell_wall echinocandins Echinocandins (e.g., Caspofungin) echinocandins->beta_glucan_synthase Inhibits

References

Application Notes and Protocols: Synergistic Interactions of Azoles and Echinocandins in Antifungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of innovative therapeutic strategies. Combination therapy, utilizing antifungal agents with distinct mechanisms of action, presents a promising approach to enhance efficacy, reduce dosage-related toxicity, and overcome resistance. This document provides detailed application notes and protocols for studying the synergistic interactions between two major classes of antifungal drugs: the azoles (represented by voriconazole) and the echinocandins (represented by caspofungin).

Azoles, such as voriconazole, inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This disruption of membrane integrity impairs fungal growth.[3] Echinocandins, like caspofungin, target a different cellular component, the fungal cell wall, by inhibiting the synthesis of β-1,3-D-glucan, a key structural polysaccharide.[2][4] The simultaneous disruption of both the cell membrane and the cell wall can lead to a potent synergistic antifungal effect.[5]

Data Presentation: In Vitro Synergy of Voriconazole and Caspofungin

The synergistic interaction between two antifungal agents is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated as follows:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interaction is typically interpreted as:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0[6]

The following table summarizes representative in vitro data for the combination of voriconazole and caspofungin against Aspergillus species, as described in the literature.

Fungal SpeciesAntifungal AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInteraction
Aspergillus spp.Voriconazole (VRC)0.5 - 1.00.25
Caspofungin (CAS)32 - >640.5 - 16
VRC + CAS ≤ 1.0 Synergy/Additive [4]

Note: MIC values can vary depending on the specific isolate and testing conditions. The data presented here is a summary from a study demonstrating synergistic effects in a majority of tested isolates.[4]

Signaling Pathways and Mechanisms of Action

The synergistic activity of voriconazole and caspofungin stems from their attack on two distinct and vital cellular structures in fungi. The following diagram illustrates the targeted pathways.

Antifungal_Mechanisms cluster_Cell Fungal Cell cluster_Membrane Cell Membrane cluster_Wall Cell Wall Ergosterol Ergosterol Membrane Integrity Membrane Integrity Ergosterol->Membrane Integrity Lanosterol Lanosterol Lanosterol->Ergosterol 14-α-demethylase Voriconazole Voriconazole Voriconazole->Ergosterol Inhibits Glucan β-1,3-D-Glucan Cell Wall Integrity Cell Wall Integrity Glucan->Cell Wall Integrity Caspofungin Caspofungin Caspofungin->Glucan Glucan Synthesis Glucan Synthesis Glucan Synthesis->Glucan β-1,3-glucan synthase

Caption: Mechanisms of action for Voriconazole and Caspofungin.

Experimental Protocols

Checkerboard Broth Microdilution Assay for Antifungal Synergy

This protocol outlines the methodology to assess the in vitro interaction between two antifungal agents using the checkerboard technique.

1. Materials:

  • 96-well, flat-bottom microtiter plates

  • Antifungal agents (e.g., Voriconazole, Caspofungin) powder of known potency

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile distilled water or DMSO for drug stock solutions

  • Fungal isolate for testing (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer

  • Sterile saline with 0.05% Tween 80 (for filamentous fungi)

  • Incubator (35-37°C)

2. Preparation of Antifungal Stock Solutions:

  • Prepare a stock solution of each antifungal agent at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC). Dissolve water-soluble drugs (like caspofungin) in sterile water and water-insoluble drugs (like voriconazole) in DMSO.[7]

  • Perform serial dilutions of each stock solution to create a range of concentrations to be tested.

3. Inoculum Preparation:

  • For Yeasts (e.g., Candida albicans):

    • Subculture the yeast on an SDA plate and incubate at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.[7]

  • For Filamentous Fungi (e.g., Aspergillus fumigatus):

    • Grow the fungus on an SDA slant at 35°C for 7 days.

    • Harvest conidia by flooding the slant with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Count the conidia using a hemocytometer and adjust the concentration to 1-5 x 10^6 conidia/mL.

    • Dilute this suspension as needed in RPMI 1640 medium.

4. Checkerboard Plate Setup:

  • Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.

  • Along the x-axis (e.g., columns 1-10), add 50 µL of serial dilutions of Drug A (e.g., Voriconazole) in increasing concentrations.

  • Along the y-axis (e.g., rows A-G), add 50 µL of serial dilutions of Drug B (e.g., Caspofungin) in increasing concentrations.

  • This creates a matrix of wells with various combinations of the two drugs.

  • Row H should contain serial dilutions of Drug A alone, and column 11 should contain serial dilutions of Drug B alone to determine their individual MICs.[6] Column 12 serves as a growth control (no drug).

  • Inoculate each well (except for a sterility control well) with 100 µL of the final fungal inoculum. The final volume in each well will be 200 µL.

5. Incubation and Reading:

  • Incubate the plates at 35°C for 24-48 hours (for Candida) or 48-72 hours (for Aspergillus).[7][8]

  • The MIC is defined as the lowest concentration of the drug (alone or in combination) that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

6. Data Analysis:

  • Determine the MIC of each drug alone and in each combination.

  • Calculate the FIC for each drug in every well that shows growth inhibition.

  • Calculate the FIC index for each combination.

  • Interpret the results as synergistic, additive/indifferent, or antagonistic based on the calculated FIC index.

Checkerboard_Workflow cluster_prep Preparation cluster_setup Plate Setup cluster_analysis Analysis prep_drugs Prepare Drug Dilutions (Drug A & Drug B) add_drugA Add Drug A Dilutions (Horizontally) prep_drugs->add_drugA add_drugB Add Drug B Dilutions (Vertically) prep_drugs->add_drugB prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum add_media Add RPMI Media to 96-Well Plate add_media->add_drugA add_media->add_drugB add_drugA->add_inoculum add_drugB->add_inoculum incubate Incubate Plate (24-72 hours) add_inoculum->incubate read_mic Read MICs (Visually or Spectrophotometrically) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Experimental workflow for the checkerboard synergy assay.

Conclusion

The combination of antifungal agents with different mechanisms of action, such as voriconazole and caspofungin, is a viable strategy to enhance therapeutic outcomes against challenging fungal pathogens. The protocols and data presented here provide a framework for researchers to investigate and quantify these synergistic interactions. Such studies are crucial for the rational design of new combination therapies and for optimizing the clinical management of invasive fungal infections. It is important to note that while in vitro synergy is promising, further in vivo studies are necessary to confirm clinical efficacy.[4][9]

References

Application Notes and Protocols: Eradication of Fungal Biofilms by Antifungal Agent 12

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungal biofilms, particularly those formed by Candida albicans, present a significant challenge in clinical settings due to their intrinsic resistance to conventional antifungal therapies and the host immune system.[1][2] Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which adhere to both biological and abiotic surfaces like medical implants and catheters.[1][2] This matrix acts as a protective barrier, reducing drug penetration and contributing to the high rates of morbidity and mortality associated with biofilm-related infections.[1][3] Therefore, developing agents that can effectively eradicate mature biofilms is a critical goal in antifungal drug discovery.

This document provides a detailed methodology for assessing the biofilm eradication potential of a novel compound, designated "Antifungal Agent 12," against pre-formed Candida albicans biofilms. The protocols described herein utilize two common quantitative methods: the Crystal Violet (CV) assay for total biomass quantification and the XTT reduction assay for measuring metabolic activity, which serves as an indicator of cell viability.[4][5][6]

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from biofilm eradication assays performed with this compound.

Table 1: Quantification of Total Biofilm Biomass Eradication using Crystal Violet Assay

This table shows the percentage of C. albicans biofilm biomass remaining after a 24-hour treatment with varying concentrations of this compound. The data is presented as the mean optical density (OD) at 590 nm, which is proportional to the amount of CV stain retained by the biofilm.

Concentration of this compound (µg/mL)Mean OD₅₉₀ ± SD% Biofilm Eradication
0 (Untreated Control)1.85 ± 0.120%
21.68 ± 0.159.2%
41.32 ± 0.1128.6%
80.88 ± 0.0952.4%
16 (MBEC₅₀)0.45 ± 0.0675.7%
320.15 ± 0.0491.9%
640.08 ± 0.0295.7%

MBEC₅₀ (Minimum Biofilm Eradication Concentration 50%): The concentration of an antimicrobial agent required to eradicate 50% of the pre-formed biofilm.

Table 2: Quantification of Biofilm Metabolic Activity using XTT Assay

This table illustrates the metabolic activity of C. albicans biofilms after a 24-hour treatment with this compound. The data, presented as mean optical density (OD) at 492 nm, reflects the viability of the fungal cells within the biofilm. The XTT reduction assay is a colorimetric method that measures the conversion of XTT tetrazolium salt to a formazan product by metabolically active cells.[4][5][7]

Concentration of this compound (µg/mL)Mean OD₄₉₂ ± SD% Viability Reduction
0 (Untreated Control)1.22 ± 0.080%
21.15 ± 0.095.7%
40.95 ± 0.0722.1%
80.68 ± 0.0544.3%
16 (MBEC₅₀)0.34 ± 0.0472.1%
320.11 ± 0.0391.0%
640.06 ± 0.0195.1%

Experimental Protocols

The following protocols provide a step-by-step guide for performing the C. albicans biofilm eradication assay.

Protocol 2.1: Biofilm Formation in a 96-Well Plate

This protocol describes the initial phase of growing a mature C. albicans biofilm.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Yeast Extract Peptone Dextrose (YPD) broth

  • RPMI-1640 medium buffered with MOPS

  • Sterile flat-bottom 96-well polystyrene microtiter plates

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Inoculate C. albicans into YPD broth and incubate overnight at 30°C with shaking.

  • Cell Harvesting: Centrifuge the overnight culture, wash the cell pellet twice with sterile Phosphate Buffered Saline (PBS), and resuspend the cells in RPMI-1640 medium.

  • Standardization: Adjust the cell density to 1 x 10⁷ cells/mL using a spectrophotometer (OD₆₀₀) and a pre-determined standard curve.

  • Seeding the Plate: Add 100 µL of the standardized cell suspension to each well of a 96-well plate. Include wells with media only to serve as sterility controls.

  • Adhesion Phase: Incubate the plate at 37°C for 90 minutes with gentle agitation to allow for initial cell adherence.[8]

  • Biofilm Growth: After the adhesion phase, gently wash the wells twice with 150 µL of PBS to remove non-adherent cells.[9] Add 200 µL of fresh RPMI-1640 medium to each well.

  • Maturation: Seal the plate and incubate for 24 hours at 37°C to allow for the formation of a mature biofilm.

Protocol 2.2: Biofilm Eradication Assay

This protocol details the treatment of the pre-formed biofilm with this compound.

Materials:

  • Mature biofilm plate (from Protocol 2.1)

  • This compound stock solution

  • RPMI-1640 medium

  • Sterile PBS

Procedure:

  • Preparation of Treatment Plate: After the 24-hour incubation, carefully remove the medium from the wells containing the mature biofilms.

  • Washing: Gently wash the biofilms twice with 200 µL of sterile PBS to remove any remaining planktonic cells.

  • Drug Application: Prepare serial dilutions of this compound in RPMI-1640 medium. Add 200 µL of the desired concentrations to the appropriate wells. Include untreated wells (media only) as positive controls for biofilm growth.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

Protocol 2.3: Quantification of Biofilm Eradication

This assay quantifies the total biofilm biomass, including cells and the extracellular matrix.[10][11]

Procedure:

  • Remove Treatment Solution: After the 24-hour treatment, discard the supernatant from all wells.

  • Washing: Wash the wells twice with 200 µL of PBS to remove residual drug and planktonic cells.

  • Fixation: Air dry the plate for approximately 45 minutes.

  • Staining: Add 125 µL of 0.1% aqueous crystal violet solution to each well and incubate at room temperature for 15 minutes.[10][12]

  • Washing: Carefully discard the CV solution. Wash the plate multiple times with distilled water until the wash water is clear.[12][13]

  • Solubilization: Invert the plate and blot on paper towels to remove excess water. Add 200 µL of 30% acetic acid to each well to solubilize the bound CV stain.[14]

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate. Measure the absorbance at 590 nm using a microplate reader.[11][12]

The XTT assay measures the metabolic activity of the cells within the biofilm, providing an indication of viability.[5][6]

Procedure:

  • Prepare XTT Solution: Prepare an XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) solution at 0.5 mg/mL in PBS. Just before use, add phenazine methosulfate (PMS) to a final concentration of 0.32 mg/ml.

  • Remove Treatment Solution: After the 24-hour treatment, discard the supernatant from all wells.

  • Washing: Wash the biofilms twice with 200 µL of PBS.

  • XTT Application: Add 100 µL of the XTT/PMS solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2 hours.

  • Quantification: Measure the absorbance of the water-soluble formazan product at 492 nm using a microplate reader.[5]

Visualizations

Signaling Pathway in Biofilm Formation

The formation of C. albicans biofilms is a complex process regulated by several signaling pathways.[2] The Ras/cAMP/PKA pathway is a key regulator, influencing adhesion, hyphal morphogenesis, and matrix production.[15][16] this compound may exert its effect by interfering with one or more components of this pathway.

G cluster_0 Cell Surface Signals cluster_1 Ras/cAMP/PKA Signaling Pathway cluster_2 Biofilm Phenotypes Nutrients Nutrients (e.g., Serum, Glucose) Ras1 Ras1 Nutrients->Ras1 pH Ambient pH pH->Ras1 Temp Temperature (37°C) Temp->Ras1 Cyr1 Adenylyl Cyclase (Cyr1) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Efg1 Transcription Factor (Efg1) PKA->Efg1 Adhesion Adhesion (ALS, HWP1 genes) Efg1->Adhesion Hyphae Hyphal Formation Efg1->Hyphae Matrix Matrix Production Efg1->Matrix Agent12 This compound Agent12->Cyr1 Inhibits?

Caption: Ras/cAMP/PKA pathway in C. albicans biofilm formation.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the biofilm eradication assay.

G cluster_quant Quantification Methods A 1. Prepare C. albicans Inoculum (1x10^7 cells/mL) B 2. Seed 96-Well Plate (100 µL/well) A->B C 3. Adhesion Phase (90 min at 37°C) B->C D 4. Wash & Add Fresh Media C->D E 5. Biofilm Maturation (24 hr at 37°C) D->E F 6. Wash & Treat with This compound E->F G 7. Incubate (24 hr at 37°C) F->G H 8. Wash & Quantify G->H CV Crystal Violet Assay (Total Biomass) H->CV XTT XTT Assay (Metabolic Activity) H->XTT

Caption: Workflow for Antifungal Biofilm Eradication Assay.

References

Application Note & Protocol: Time-Kill Kinetics Assay of Antifungal Agent 12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-kill kinetics assays are crucial in the preclinical evaluation of novel antifungal agents, providing valuable insights into their pharmacodynamic properties. These assays determine the rate and extent of fungal killing over time at various concentrations of an antifungal compound. This information is instrumental in characterizing the fungicidal or fungistatic nature of a new agent, understanding its concentration-dependent or time-dependent activity, and informing dose-selection for further in vivo studies. This document provides a detailed protocol for performing a time-kill kinetics assay for a novel investigational compound, "Antifungal Agent 12," against pathogenic fungal isolates.

The methodology outlined here is based on established principles of antifungal susceptibility testing, drawing from guidelines and research publications in the field.[1][2][3] While no official standardized method from the Clinical and Laboratory Standards Institute (CLSI) exists specifically for antifungal time-kill assays, the described protocol adapts recommendations from CLSI document M27-A3 for broth dilution antifungal susceptibility testing of yeasts and incorporates best practices proposed by researchers to ensure reproducibility and accuracy.[2][4][5]

Experimental Principles

The time-kill kinetics assay involves exposing a standardized fungal inoculum to multiple concentrations of this compound in a liquid medium. At specified time points, aliquots are removed from the test cultures, and the number of viable fungal cells (Colony Forming Units, CFU/mL) is determined by plating onto an appropriate agar medium. The change in CFU/mL over time is then plotted to generate time-kill curves. The fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6][7]

Experimental Workflow

The overall workflow of the time-kill kinetics assay is depicted in the diagram below.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_sampling Sampling & Plating Phase cluster_analysis Data Analysis Phase prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Test Tubes prep_inoculum->inoculation prep_drug Prepare this compound Dilutions prep_drug->inoculation prep_media Prepare Growth Media and Reagents prep_media->inoculation incubation Incubate at 35°C with Agitation inoculation->incubation sampling Collect Aliquots at Time Points (0, 2, 4, 6, 8, 12, 24, 48h) incubation->sampling dilution Perform Serial Dilutions sampling->dilution plating Plate Dilutions onto Agar dilution->plating colony_count Incubate Plates and Count Colonies (CFU) plating->colony_count calc_cfu_ml Calculate CFU/mL colony_count->calc_cfu_ml plot_curves Plot Time-Kill Curves (log10 CFU/mL vs. Time) calc_cfu_ml->plot_curves determine_activity Determine Fungicidal/Fungistatic Activity plot_curves->determine_activity

Figure 1. Experimental workflow for the antifungal time-kill kinetics assay.

Detailed Experimental Protocol

Materials and Reagents
  • Fungal Isolate: A well-characterized, quality-controlled fungal strain (e.g., Candida albicans ATCC 90028).

  • This compound: Stock solution of known concentration.

  • Growth Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[1][3]

  • Plating Agar: Sabouraud Dextrose Agar (SDA) or other suitable agar for the test organism.

  • Sterile Saline: 0.85% or 0.9% NaCl solution.

  • Solvent for Antifungal Agent: As appropriate for solubilizing this compound (e.g., dimethyl sulfoxide, DMSO). The final concentration of the solvent in the test medium should be non-inhibitory to fungal growth (typically ≤1%).[3]

  • Sterile polypropylene tubes, micropipettes and tips, spectrophotometer, incubator with shaking capabilities, sterile spreaders, and petri dishes.

Inoculum Preparation
  • From a fresh 24-48 hour culture on an SDA plate, select several distinct colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast) using a spectrophotometer at 530 nm.

  • Perform a 1:10 dilution of this suspension in the growth medium to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[1][3] A more precise starting inoculum can be determined by plating serial dilutions of this suspension.

Test Procedure
  • Prepare serial dilutions of this compound in the growth medium to achieve final concentrations that are multiples of the Minimum Inhibitory Concentration (MIC) of the test organism (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC). The MIC should be predetermined using a standardized method such as CLSI M27-A3.[4][5]

  • Include the following controls:

    • Growth Control: Fungal inoculum in growth medium without any antifungal agent.

    • Solvent Control: Fungal inoculum in growth medium with the same concentration of the solvent used to dissolve this compound.

    • Sterility Control: Growth medium without fungal inoculum.

  • Dispense the prepared drug dilutions and controls into sterile test tubes.

  • Add the prepared fungal inoculum to each tube to achieve the final desired starting concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Incubate all tubes at 35°C with constant agitation (e.g., 150-200 rpm) to ensure aeration and uniform exposure to the antifungal agent.[1][3]

Sampling and Viability Counting
  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), remove a 100 µL aliquot from each tube.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline.

  • Plate 100 µL of the appropriate dilutions onto SDA plates. The choice of dilutions to plate will depend on the expected fungal density at each time point.

  • To mitigate antifungal carryover, which can inhibit growth on the agar plates, several methods can be employed, such as dilution, membrane filtration, or the use of a validated neutralizing agent in the diluent or on the agar.[1][3]

  • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

  • Count the number of colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.

Data Analysis
  • Calculate the CFU/mL for each time point using the following formula:

    • CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

  • Transform the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL (from duplicate or triplicate experiments) versus time (in hours) for each concentration of this compound and the controls.

  • Determine the fungicidal activity. A fungicidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the starting inoculum. A fungistatic effect is characterized by an inhibition of growth without a significant reduction in the initial inoculum.

Data Presentation

Quantitative data from the time-kill kinetics assay should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal Isolate MIC (µg/mL)
Candida albicans ATCC 90028 [Insert Value]
[Other Isolate 1] [Insert Value]

| [Other Isolate 2] | [Insert Value] |

Table 2: Time-Kill Kinetics of this compound against Candida albicans ATCC 90028

Time (h) Mean log10 CFU/mL (± SD)
Growth Control
0 [Value]
2 [Value]
4 [Value]
6 [Value]
8 [Value]
12 [Value]
24 [Value]
48 [Value]
0.5x MIC
0 [Value]
2 [Value]
... ...
1x MIC
0 [Value]
... ...
2x MIC
0 [Value]
... ...
4x MIC
0 [Value]
... ...
8x MIC
0 [Value]
... ...
16x MIC
0 [Value]

| ... | ... |

Table 3: Log10 Reduction in CFU/mL at 24 and 48 Hours

Concentration Δlog10 CFU/mL from Initial Inoculum (24 h) Δlog10 CFU/mL from Initial Inoculum (48 h)
0.5x MIC [Value] [Value]
1x MIC [Value] [Value]
2x MIC [Value] [Value]
4x MIC [Value] [Value]
8x MIC [Value] [Value]

| 16x MIC | [Value] | [Value] |

Interpretation of Results

The resulting time-kill curves will visually demonstrate the activity of this compound.

G cluster_0 Interpretation of Time-Kill Curves start Analyze Time-Kill Curve Data is_reduction Is there a reduction in log10 CFU/mL compared to initial inoculum? start->is_reduction is_3log_reduction Is the reduction ≥ 3-log10? is_reduction->is_3log_reduction Yes no_activity No Significant Activity is_reduction->no_activity No fungicidal Fungicidal Activity is_3log_reduction->fungicidal Yes fungistatic Fungistatic Activity is_3log_reduction->fungistatic No

Figure 2. Logical flow for interpreting time-kill assay results.
  • Fungicidal Activity: A concentration that produces a ≥3-log10 reduction in CFU/mL from the starting inoculum is considered fungicidal.[6][7]

  • Fungistatic Activity: A concentration that prevents an increase in CFU/mL but does not cause a significant reduction (i.e., <3-log10) is considered fungistatic.

  • Concentration-Dependent Killing: If increasing concentrations of the agent lead to a more rapid and extensive killing, the activity is considered concentration-dependent.

  • Time-Dependent Killing: If the extent of killing is similar at different concentrations above the MIC, but the rate of killing increases with time, the activity is considered time-dependent.

Conclusion

This application note provides a comprehensive protocol for conducting a time-kill kinetics assay for the novel "this compound." Adherence to this standardized methodology will facilitate the generation of robust and reproducible data, which is essential for the continued development and characterization of new antifungal therapies. The clear presentation of quantitative data in the suggested tables and the visual representation of the workflow will aid researchers in executing the assay and interpreting the results effectively.

References

Application Notes and Protocols for In Vivo Delivery of Voriconazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Voriconazole is a broad-spectrum, second-generation triazole antifungal agent pivotal in the treatment of serious and invasive fungal infections, including invasive aspergillosis, candidemia, and infections caused by Scedosporium and Fusarium species.[1][2][3] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] Disruption of ergosterol synthesis leads to altered membrane permeability and ultimately inhibits fungal growth.[1][4][6][7]

Despite its efficacy, the clinical use of voriconazole is complicated by its low aqueous solubility, non-linear pharmacokinetics, significant inter-individual variability, and potential for drug-drug interactions and toxicity, including hepatotoxicity and neurotoxicity.[8][9][10] To overcome these limitations, advanced drug delivery systems, such as liposomes and nanoparticles, have been developed to improve the drug's pharmacokinetic profile, enhance its therapeutic efficacy, and reduce its toxicity for in vivo applications.[9][10] These delivery systems can increase drug solubility, provide controlled and sustained release, and potentially target the drug to the site of infection.[9][10]

Delivery Systems for In Vivo Studies

Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For a hydrophobic drug like voriconazole, liposomal encapsulation can enhance its solubility and stability in systemic circulation. Intravenous administration of liposomal voriconazole has been shown to improve the drug's pharmacokinetic profile and tissue distribution, leading to enhanced antifungal activity.[11][12]

Nanoparticle-Based Systems

Various nanoparticle-based systems have been explored for voriconazole delivery, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles. These systems offer advantages such as high surface-to-volume ratio and the ability to be surface-modified for targeted delivery. For instance, zein–pectin–hyaluronic acid nanoparticles have been developed to enhance the oral bioavailability and reduce the toxicity of voriconazole.[13] Nanoparticle formulations have been designed for various routes of administration, including parenteral, ocular, and topical, demonstrating the versatility of this delivery approach.[9][10]

Data Presentation

Table 1: Physicochemical Properties of Voriconazole Delivery Systems
Formulation TypeCompositionParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Liposomes (LVCZ) Phosphatidylcholine, Cholesterol95.3 ± 1.27-~80[11]
Zein-Pectin-Hyaluronic Acid Nanoparticles (ZPHA-VRC NPs) Zein, Pectin, Hyaluronic Acid~192-2434[13]
Chitosan Nanoparticles Chitosan, Surfactants (e.g., Tween 80, SLS), Polymers (e.g., PEG-4000)160 - 500+38 to +45-[14][15]
Proliposome Dry Powder for Inhalation Phospholipon 90H, Cholesterol, Mannitol, L-leucine191.7 ± 0.049-72.94 ± 0.56[16]
Albumin-based Nanoparticles Human Serum Albumin81.2 ± 1-69.7 ± 4.2[17]
Table 2: Pharmacokinetic Parameters of Voriconazole Formulations in Mice
FormulationDose (mg/kg)RouteCmax (µg/mL)AUC₀₋₂₄ (µg·h/mL)Elimination Half-life (h)Reference
Free Voriconazole 10Oral0.47 ± 0.100.72 ± 0.120.68 ± 0.04[18]
Free Voriconazole 20Oral1.67 ± 0.693.84 ± 1.701.14 ± 0.02[18]
Free Voriconazole 40Oral6.9 ± 2.4027.2 ± 12.22.90 ± 0.12[18]
Liposomal Voriconazole (LVCZ) -IV-53.51 ± 11.12 (AUC/MIC ratio)-[11][12]
Commercial Voriconazole (VFEND®) -IV-21.51 ± 2.88 (AUC/MIC ratio)-[11][12]

Note: The pharmacokinetics of voriconazole are non-linear, with disproportionate increases in Cmax and AUC with escalating doses.[18]

Table 3: In Vivo Efficacy of Voriconazole Formulations in a Murine Candidiasis Model
FormulationDosing RegimenOrganismFungal Burden Reduction (log₁₀ CFU/kidney) vs. UntreatedReference
Free Voriconazole Varied oral dosesCandida albicans1.68 ± 0.21 to 2.50 ± 0.17[18]
Liposomal Voriconazole (LVCZ) -Candida albicansEnhanced antifungal activity compared to free drug[11][12]
ZPHA-VRC NPs -Candida albicansImproved survival rates and reduced fungal burden[13]

Experimental Protocols

Protocol 1: Preparation of Voriconazole-Loaded Liposomes (Lipid Film Hydration Method)

This protocol is based on the method described by Veloso et al. (2018).[11]

Materials:

  • Voriconazole (VCZ)

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Alpha-tocopherol

  • Chloroform

  • Purified water (Milli-Q or equivalent)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve phosphatidylcholine, cholesterol, voriconazole, and alpha-tocopherol in chloroform in a round-bottom flask. A suggested molar ratio is 1.0:0.5:0.11:0.05 (PC:cholesterol:VCZ:alpha-tocopherol).[11]

  • Attach the flask to a rotary evaporator.

  • Evaporate the chloroform under reduced pressure at 25°C and 200 rpm to form a thin lipid film on the inner wall of the flask.[11]

  • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with purified water to achieve the desired final concentration of voriconazole (e.g., 2 mg/mL).[11] Agitate the flask gently until the lipid film is fully suspended, forming a multilamellar vesicle suspension.

  • For size homogenization, subject the liposomal suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform multiple passes (e.g., 10-15 cycles) to obtain a suspension of unilamellar vesicles with a narrow size distribution.

  • Characterize the resulting liposomal voriconazole (LVCZ) for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Efficacy Study in a Murine Model of Systemic Candidiasis

This protocol is adapted from methodologies used in in vivo studies of antifungal agents.[11][18]

Materials:

  • Male Balb/c mice (7-8 weeks old, 25-30 g)[11]

  • Candida albicans strain (e.g., ATCC 90028)[11]

  • Sabouraud Dextrose Agar/Broth

  • Saline solution (sterile, 0.9%)

  • Cyclophosphamide (for inducing neutropenia, if required by the model)

  • Voriconazole formulations (free drug and delivery system)

  • Sterile syringes and needles

  • Stomacher or tissue homogenizer

  • Incubator

Procedure:

  • Animal Acclimatization: House the mice for at least one week under standard laboratory conditions with free access to food and water.[11] All animal procedures must be approved by an Institutional Animal Care and Use Committee.

  • Induction of Immunosuppression (if applicable): To establish a robust infection, induce neutropenia by intraperitoneal injection of cyclophosphamide prior to fungal challenge.

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Harvest yeast cells and wash them with sterile saline. Adjust the cell suspension to the desired concentration (e.g., 1 x 10⁶ CFU/mL) using a hemocytometer or spectrophotometer.

  • Infection: Infect mice via intravenous (lateral tail vein) injection of the C. albicans suspension (e.g., 0.1 mL).

  • Treatment: At a specified time post-infection (e.g., 2 or 24 hours), administer the voriconazole formulations (e.g., free drug, liposomal voriconazole, vehicle control) via the desired route (e.g., oral gavage, intravenous injection).

  • Efficacy Assessment: At a predetermined endpoint (e.g., 24 or 48 hours after treatment), euthanize the mice.

  • Aseptically remove target organs (e.g., kidneys).

  • Weigh the organs and homogenize them in a known volume of sterile saline.

  • Prepare serial dilutions of the tissue homogenates and plate them onto Sabouraud Dextrose Agar.

  • Data Analysis: Incubate the plates at 37°C for 24-48 hours and count the number of colonies to determine the fungal burden (CFU/gram of tissue). Compare the fungal burden in treated groups to the control group to assess the efficacy of the formulations.

Protocol 3: Pharmacokinetic Analysis in an Animal Model

This protocol is based on pharmacokinetic studies of voriconazole in mice.[18]

Materials:

  • Infected or non-infected mice

  • Voriconazole formulations

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Acetonitrile and other HPLC-grade solvents

  • Internal standard

Procedure:

  • Dosing: Administer a single dose of the voriconazole formulation to mice via the intended route (e.g., oral, IV).

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital plexus or tail vein) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Preparation for HPLC:

    • Thaw the plasma samples.

    • Perform a protein precipitation step by adding a solvent like acetonitrile, which also contains an internal standard.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Separate voriconazole and the internal standard on a suitable column (e.g., C18).

    • Quantify the drug concentration based on the peak area relative to the internal standard, using a standard curve prepared in drug-free plasma.

  • Pharmacokinetic Parameter Calculation: Use a non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and elimination half-life.

Visualizations

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Lanosterol Lanosterol Intermediates 14α-methylated sterols Lanosterol->Intermediates 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Blocked Step Membrane Fungal Cell Membrane (Altered integrity) Intermediates->Membrane Fungal Cell Membrane\n(Normal function) Fungal Cell Membrane (Normal function) Voriconazole Voriconazole Voriconazole->Intermediates Inhibition G start Start: Animal Acclimatization immunosuppression Immunosuppression (e.g., Cyclophosphamide) start->immunosuppression infection Intravenous Infection (Candida albicans) immunosuppression->infection treatment Administer Formulations (Control, Free Drug, Delivery System) infection->treatment endpoint Euthanasia at Pre-determined Endpoint treatment->endpoint harvest Aseptically Harvest Kidneys endpoint->harvest homogenize Weigh and Homogenize Organs harvest->homogenize plate Serial Dilution and Plating homogenize->plate incubate Incubate Plates (37°C, 24-48h) plate->incubate analyze Count CFU and Analyze Data incubate->analyze G cluster_dev Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation formulation Formulation & Optimization (e.g., Liposomes, Nanoparticles) physchem Physicochemical Analysis (Size, Zeta, EE%) formulation->physchem release In Vitro Drug Release physchem->release pk Pharmacokinetics (PK) release->pk efficacy Efficacy (Fungal Burden) pk->efficacy toxicity Toxicity Assessment efficacy->toxicity

References

Troubleshooting & Optimization

"Antifungal agent 12" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Antifungal Agent 12 in aqueous solutions.

Troubleshooting Guide

Issue: Low or inconsistent solubility of this compound during stock solution preparation.

Possible Cause 1: pH of the aqueous solution.

This compound is a weakly basic compound, and its solubility is highly dependent on the pH of the solvent. In neutral or basic solutions, its solubility is significantly lower than in acidic solutions.

Solution:

  • pH Adjustment: Prepare stock solutions in a buffer with a pH below the pKa of this compound. A common starting point is a buffer with a pH between 3 and 5.

  • Verification: Always measure the final pH of your stock solution after dissolving this compound, as the compound itself can alter the pH.

Possible Cause 2: Inappropriate solvent.

While the goal is an aqueous solution, direct dissolution in water can be challenging.

Solution:

  • Co-solvents: Utilize a small percentage of a water-miscible organic solvent to aid in the initial dissolution. Common co-solvents include DMSO, ethanol, or PEG 400.

  • Protocol: First, dissolve this compound in the organic co-solvent, and then slowly add the aqueous buffer to the desired final volume. This method, known as "salting in," can improve solubility.

Issue: Precipitation of this compound upon dilution in cell culture media or physiological buffers.

Possible Cause: The pH and composition of the dilution media.

Cell culture media and physiological buffers are typically buffered around pH 7.4. When an acidic stock solution of this compound is diluted into this neutral pH environment, the compound's solubility can decrease dramatically, leading to precipitation.

Solution:

  • Formulation with Excipients: The use of cyclodextrins or other solubilizing excipients can help maintain the solubility of this compound in neutral pH solutions.

  • Lowering the Final Concentration: If possible, working at lower final concentrations of this compound in the experimental medium can prevent precipitation.

  • Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which this compound will remain in solution in your specific experimental media over the time course of your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For a 10 mM stock solution, it is recommended to first dissolve this compound in 100% DMSO and then dilute with a suitable acidic buffer (e.g., 0.1 M citrate buffer, pH 3.0) to the final concentration. The final DMSO concentration should be kept as low as possible for cell-based assays.

Q2: How can I determine the optimal pH for solubilizing this compound?

A pH-solubility profile should be generated. This involves preparing saturated solutions of this compound in a series of buffers with different pH values (e.g., from pH 2 to pH 8). The concentration of the dissolved compound in each filtered solution is then determined by a suitable analytical method like HPLC-UV.

Q3: My this compound precipitates over time, even in an acidic buffer. What can I do?

This may indicate that the compound is degrading or that the solution is supersaturated.

  • Check for Degradation: Analyze the solution by HPLC to see if degradation products are present.

  • Reduce Concentration: Prepare a less concentrated stock solution.

  • Storage Conditions: Store the stock solution at -20°C or -80°C to minimize degradation and precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemConcentration (mg/mL)Temperature (°C)
Deionized Water (pH 7.0)< 0.0125
0.1 M HCl (pH 1.0)5.225
0.1 M Citrate Buffer (pH 3.0)2.825
0.1 M Phosphate Buffer (pH 7.4)< 0.0125
100% DMSO> 5025
100% Ethanol15.325

Table 2: Effect of Co-solvents on Aqueous Solubility of this compound (in 0.1 M Phosphate Buffer, pH 7.4)

Co-solvent% (v/v)Solubility (mg/mL)
None0< 0.01
DMSO10.05
DMSO50.25
Ethanol10.03
Ethanol50.18
PEG 40050.32
PEG 400100.78

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Weigh out the required amount of this compound powder.

  • Add a small volume of 100% DMSO to completely dissolve the powder.

  • Vortex briefly to ensure complete dissolution.

  • Slowly add 0.1 M citrate buffer (pH 3.0) to the desired final volume while stirring.

  • Visually inspect the solution for any signs of precipitation.

  • Sterile filter the solution through a 0.22 µm filter if it is to be used in cell culture.

  • Store the stock solution in small aliquots at -20°C.

Protocol 2: Determination of pH-Solubility Profile

  • Prepare a series of buffers with pH values ranging from 2 to 8.

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Filter the solutions through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.

  • Plot the solubility (in mg/mL or µM) against the pH.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution in Experimental Media cluster_troubleshooting Troubleshooting weigh Weigh Antifungal Agent 12 dissolve Dissolve in 100% DMSO weigh->dissolve add_buffer Add Acidic Buffer (e.g., pH 3.0) dissolve->add_buffer filter Sterile Filter (0.22 µm) add_buffer->filter store Store at -20°C filter->store stock 10 mM Stock Solution dilute Dilute in Cell Culture Media (pH 7.4) stock->dilute observe Observe for Precipitation dilute->observe precipitation Precipitation Observed observe->precipitation Yes no_precipitation No Precipitation observe->no_precipitation No use_excipients Use Solubilizing Excipients precipitation->use_excipients lower_conc Lower Final Concentration precipitation->lower_conc kinetic_assay Perform Kinetic Solubility Assay precipitation->kinetic_assay

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

decision_tree cluster_stock Stock Solution cluster_dilution Dilution in Media start Solubility Issue with This compound check_ph Is the stock solution pH < pKa? start->check_ph adjust_ph Adjust pH with acidic buffer check_ph->adjust_ph No check_media_ph Is media pH > 7? check_ph->check_media_ph Yes use_cosolvent Use a co-solvent (e.g., DMSO, PEG 400) adjust_ph->use_cosolvent use_excipients Use excipients (e.g., cyclodextrins) check_media_ph->use_excipients Yes lower_conc Lower final concentration check_media_ph->lower_conc Yes

Caption: Decision tree for troubleshooting solubility issues of this compound.

"Antifungal agent 12" degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Antifungal Agent 12.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, this compound in its powder form should be stored at -20°C in a tightly sealed container.[1][2] Following these conditions, the product is expected to be stable for up to 24 months.[2]

Q2: I need to prepare a stock solution of this compound in DMSO. What are the storage recommendations?

When preparing stock solutions in DMSO, it is highly recommended to prepare and use them on the same day.[2] However, if advance preparation is necessary, aliquots in tightly sealed vials can be stored at -80°C for up to six months or at -20°C for up to one month.[2] Short-term storage at 4°C in DMSO is possible for up to two weeks.[2]

Q3: My experiment requires bringing the stored this compound into use. What is the correct procedure for this?

Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[2] This prevents condensation from forming inside the vial, which could affect the compound's stability.

Q4: Are there any known incompatibilities for this compound?

Yes, this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided to prevent degradation.

Q5: What are the known hazardous decomposition products of this compound?

Under fire conditions, this compound may decompose and emit toxic fumes.[1]

Troubleshooting Guide

Issue: I observe reduced antifungal activity from my stock solution stored at -20°C for over a month.

  • Potential Cause: The stability of this compound in DMSO at -20°C is generally limited to one month.[2] Storing it for longer periods, even at this temperature, may lead to degradation.

  • Recommended Action:

    • Prepare a fresh stock solution from the powder form.

    • For future use, consider storing aliquots at -80°C, which provides stability for up to six months.[2]

    • Always ensure vials are tightly sealed to prevent solvent evaporation and exposure to moisture.

Issue: I noticed precipitation in my stock solution after thawing.

  • Potential Cause: The compound may have a limited solubility in DMSO, especially at lower temperatures. The concentration of your stock solution might be too high.

  • Recommended Action:

    • Gently warm the solution to room temperature and vortex to try and redissolve the precipitate.

    • If precipitation persists, consider preparing a more dilute stock solution.

    • Before use, and prior to opening the vial, always allow your product to equilibrate to room temperature for at least one hour.[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormulationStorage TemperatureShelf LifeSource
Powder-20°CUp to 2 years[2]
In DMSO-80°CUp to 6 months[2]
In DMSO-20°CUp to 1 month[2]
In DMSO4°CUp to 2 weeks[2]

Experimental Protocols

Protocol 1: Preparation of Stock Solution

  • Allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[2]

  • In a sterile environment, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Vortex the solution until the powder is completely dissolved.

  • If not for immediate use, dispense the solution into smaller, single-use aliquots in tightly sealed vials.

  • Store the aliquots at the recommended temperature based on your intended storage duration (see Table 1).

Visualizations

G cluster_0 Storage Decision Workflow start Need to Store This compound formulation Powder or Solution? start->formulation powder_storage Store at -20°C in a tightly sealed container. (Up to 2 years) formulation->powder_storage Powder solution_duration Storage Duration? formulation->solution_duration Solution (in DMSO) long_term_sol Store at -80°C (Up to 6 months) solution_duration->long_term_sol > 1 Month mid_term_sol Store at -20°C (Up to 1 month) solution_duration->mid_term_sol ≤ 1 Month short_term_sol Store at 4°C (Up to 2 weeks) solution_duration->short_term_sol ≤ 2 Weeks

Caption: Decision workflow for the appropriate storage of this compound.

G cluster_1 General Degradation Risk Factors agent This compound incompatible Incompatible Materials: - Strong Acids/Alkalis - Strong Oxidizing Agents - Strong Reducing Agents agent->incompatible fire Fire Conditions agent->fire improper_storage Improper Storage: - Temperatures > -20°C (Powder) - Extended solution storage agent->improper_storage degradation Degradation incompatible->degradation fire->degradation improper_storage->degradation

Caption: Factors contributing to the degradation of this compound.

References

Technical Support Center: Overcoming Antifungal Agent 12 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to "Antifungal Agent 12" resistance in fungal isolates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a semi-synthetic lipopeptide compound belonging to the echinocandin class of antifungal drugs. Its primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme responsible for synthesizing β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2][3] This disruption of cell wall integrity leads to osmotic instability and cell death.

Q2: What are the principal mechanisms of acquired resistance to this compound?

Acquired resistance to this compound, and echinocandins in general, primarily arises from specific mutations in the gene encoding the catalytic subunit of the target enzyme, glucan synthase.[1][3]

  • Target Site Modification: The most common mechanism involves amino acid substitutions in two highly conserved "hot spot" regions of the FKS1 gene (or its orthologs like FKS2 in Candida glabrata).[4][5] These mutations decrease the sensitivity of the glucan synthase enzyme to the drug, requiring higher concentrations for inhibition.[2][4]

  • Cellular Stress Responses: Exposure to this compound can induce cell wall salvage mechanisms.[2][3] This often involves the compensatory upregulation of chitin synthesis, which helps to strengthen the weakened cell wall and can lead to drug tolerance.[2]

Q3: How does biofilm formation contribute to resistance?

Fungal biofilms, structured communities of cells enclosed in an extracellular matrix, exhibit high levels of resistance to most antifungal agents, including this compound.[1][6] Resistance in biofilms is multifactorial and includes:

  • Reduced drug penetration through the dense matrix.

  • Altered metabolic states of the fungal cells within the biofilm.

  • Increased expression of efflux pumps.[1]

Q4: Are some fungal species intrinsically less susceptible to this compound?

Yes, some species display naturally higher minimum inhibitory concentration (MIC) values. For instance, species within the Candida parapsilosis complex exhibit inherently reduced susceptibility to echinocandins due to naturally occurring polymorphisms in the FKS1 gene.[1] Other species like Aspergillus terreus and Trichosporon spp. also show intrinsic resistance to certain antifungal classes.[6]

Troubleshooting Experimental Issues

This guide addresses specific problems you may encounter during your research into this compound resistance.

Q5: My fungal isolate is showing a high MIC value for this compound. What are the initial steps to investigate resistance?

If an isolate demonstrates reduced susceptibility, a systematic approach is necessary to confirm and characterize the resistance. The workflow below outlines the recommended initial steps.

G cluster_workflow Initial Resistance Investigation Workflow start High MIC Observed confirm_id 1. Confirm Species ID (e.g., ITS sequencing) start->confirm_id repeat_mic 2. Repeat AST (Standardized Broth Microdilution) confirm_id->repeat_mic sequence_fks 3. Sequence FKS1 Gene ('Hot Spot' regions 1 & 2) repeat_mic->sequence_fks check_mutation Known Resistance Mutation Found? sequence_fks->check_mutation investigate_other 4. Investigate Other Mechanisms (Efflux, Stress Response, etc.) check_mutation->investigate_other No report_resistant Confirmed Target-Site Resistance check_mutation->report_resistant  Yes report_other Confirmed Non-Target-Site Resistance investigate_other->report_other G cluster_pathway Cell Wall Stress Response Pathway agent This compound glucan_synthase β-(1,3)-D-Glucan Synthase (Fks1p) agent->glucan_synthase Inhibits glucan_synthesis β-(1,3)-D-Glucan Synthesis glucan_synthase->glucan_synthesis cell_wall Weakened Cell Wall glucan_synthesis->cell_wall Leads to stress_signal Cell Wall Stress Signaling Cascade (e.g., CWI Pathway) cell_wall->stress_signal Activates chitin_synthase Chitin Synthase (e.g., CHS3) stress_signal->chitin_synthase Upregulates chitin_synthesis Compensatory Chitin Synthesis chitin_synthase->chitin_synthesis wall_remodel Cell Wall Remodeling chitin_synthesis->wall_remodel tolerance Drug Tolerance / Reduced Susceptibility wall_remodel->tolerance G cluster_logic Categorization of Resistance Mechanisms root Resistance to This compound target Target-Based root->target nontarget Non-Target-Based root->nontarget fks FKS1/FKS2 Gene Mutations target->fks overexpression Target Overexpression (Rare) target->overexpression efflux Efflux Pump Upregulation nontarget->efflux stress Cell Wall Stress Response nontarget->stress biofilm Biofilm Formation nontarget->biofilm

References

"Antifungal agent 12" interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference of this compound with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel triazole-based antifungal compound. Like other triazole antifungals, its primary mechanism of action is the inhibition of fungal cytochrome P450-dependent enzymes, specifically 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth arrest and death.[1][2][3]

Q2: Can this compound interfere with my laboratory assays?

Yes, as a small molecule inhibitor, this compound has the potential to interfere with various in vitro assays, particularly those that rely on optical measurements (absorbance, fluorescence, luminescence) or enzymatic activities.[4] Interference can lead to false-positive or false-negative results. This guide provides specific details on potential interactions with MTT, luciferase, and kinase assays.

Q3: Are there general strategies to mitigate compound interference in assays?

Yes, several general strategies can be employed to identify and mitigate interference from compounds like this compound:

  • Run proper controls: Include compound-only controls (without enzyme or cells) to check for intrinsic signal or quenching.

  • Use orthogonal assays: Confirm hits or unexpected results using an alternative assay with a different detection method.[5]

  • Perform counter-screens: Use assays that lack the specific biological target to identify non-specific inhibitors.[4]

  • Vary compound concentration: True inhibitors will typically show a dose-dependent effect, while interfering compounds may exhibit non-linear or abrupt changes in signal.

Troubleshooting Guide: MTT Cell Viability Assay

Issue: Unexpected decrease in cell viability in the presence of this compound, even in non-fungal cell lines.

Possible Cause: At high concentrations, this compound can exhibit cytotoxic effects on mammalian cell lines, which can be misinterpreted as specific antifungal activity.[1][4] Additionally, the compound may interfere with the formazan crystal formation or solubilization.

Troubleshooting Steps & Solutions
  • Determine the direct cytotoxic profile of this compound on your specific cell line.

    • Recommendation: Perform a dose-response experiment with this compound on your mammalian cell line using the MTT assay. This will establish the concentration range at which the compound itself is cytotoxic.

  • Include appropriate controls to identify assay interference.

    • Compound Control: Add this compound to wells with media but no cells to check for any chemical reaction with MTT that might produce a colored product.

    • Vehicle Control: Ensure the solvent for this compound (e.g., DMSO) does not affect cell viability at the concentrations used.

Quantitative Data: Effect of this compound on Vero Cells

The following table summarizes the cytotoxic effects of a fluconazole-based compound on the Vero kidney cell line after 24 hours of exposure, as measured by an MTT assay.[1][4]

Concentration of this compound (µM)Mean Cell Viability (%)Standard Deviation (%)
0 (Control)1005.2
81.6107.34.8
163.2106.35.1
326.5114.76.3
653.0106.24.9
1306.085.97.8
2612.135.39.2

Data adapted from a study on fluconazole cytotoxicity.[1][4]

Experimental Protocol: MTT Assay for Adherent Cells
  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Workflow Diagram: MTT Assay

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add this compound B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for a standard MTT cell viability assay.

Troubleshooting Guide: Luciferase Reporter Assay

Issue: A dose-dependent decrease in luminescence is observed in a luciferase-based reporter assay, suggesting inhibition of the reporter pathway, but this may be a false positive.

Possible Cause: this compound may directly inhibit the firefly luciferase enzyme, leading to a decrease in light output that is independent of the biological pathway being studied. Small molecules, including some drugs, are known to be direct inhibitors of luciferase.[6][7]

Troubleshooting Steps & Solutions
  • Perform a counter-assay with purified luciferase enzyme.

    • Recommendation: In a cell-free system, combine purified luciferase enzyme, its substrate (luciferin), and ATP with varying concentrations of this compound. A decrease in luminescence in this setup confirms direct enzyme inhibition.

  • Use an orthogonal reporter system.

    • Recommendation: If available, use a reporter assay with a different enzyme system (e.g., β-galactosidase) or a fluorescent protein reporter to validate the initial findings.

Hypothetical Quantitative Data: Direct Luciferase Inhibition by this compound

The following table presents hypothetical data illustrating the direct inhibitory effect of this compound on firefly luciferase activity in a cell-free assay.

Concentration of this compound (µM)Luciferase Activity (% of Control)Standard Deviation (%)
0 (Control)1004.5
0.198.25.1
185.76.2
552.17.8
1025.45.9
258.93.1
502.31.5
Experimental Protocol: Luciferase Reporter Gene Assay
  • Cell Transfection and Seeding: Co-transfect cells with the firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) and seed into a 96-well white, opaque plate.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.

  • Cell Lysis: After the desired incubation period, wash the cells with PBS and add 20 µL of passive lysis buffer to each well.

  • Luciferase Reaction: Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure firefly luciferase activity.

  • Signal Measurement: Immediately measure the luminescence using a plate luminometer.

  • Normalization: Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the luminescence again to normalize the firefly luciferase activity.

Diagram: Luciferase Inhibition Troubleshooting Logic

Luciferase_Troubleshooting Start Decreased Luminescence Observed CheckDirectInhibition Perform Cell-Free Luciferase Assay with this compound Start->CheckDirectInhibition DirectInhibition Direct Inhibition Confirmed (False Positive) CheckDirectInhibition->DirectInhibition Yes NoDirectInhibition No Direct Inhibition (Potential True Hit) CheckDirectInhibition->NoDirectInhibition No UseOrthogonalAssay Use Orthogonal Assay (e.g., β-galactosidase or GFP) DirectInhibition->UseOrthogonalAssay NoDirectInhibition->UseOrthogonalAssay

Caption: Troubleshooting logic for suspected luciferase assay interference.

Troubleshooting Guide: In Vitro Kinase Assay

Issue: this compound appears as a hit in a fluorescence-based kinase assay, but the results are inconsistent or show unusual dose-response curves.

Possible Cause: Triazole-containing compounds can interfere with fluorescence-based assays by having intrinsic fluorescence, by quenching the fluorescent signal, or by interacting with assay components non-specifically.[8] This is particularly problematic in assays with low fluorophore concentrations.[8][9]

Troubleshooting Steps & Solutions
  • Assess for Compound Autofluorescence.

    • Recommendation: Measure the fluorescence of this compound at the excitation and emission wavelengths of your assay in the absence of any assay reagents. Significant fluorescence indicates potential interference.

  • Run the assay in a "no-enzyme" control.

    • Recommendation: Set up assay wells containing all components except the kinase. Add this compound to these wells. Any change in signal is likely due to assay artifacts.

  • Use a different detection method.

    • Recommendation: If possible, switch to a non-fluorescence-based kinase assay format, such as a radiometric assay using ³²P-ATP or a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Hypothetical Quantitative Data: Interference in a Fluorescence Polarization (FP) Kinase Assay

This hypothetical data illustrates how this compound might interfere with an FP-based kinase assay.

Concentration of this compound (µM)Kinase Inhibition (%)Total Fluorescence Intensity (RFU)
0 (Control)050,000
0.1551,000
11555,000
104575,000
5080150,000
10095250,000

In this hypothetical scenario, the increasing total fluorescence with higher concentrations of this compound suggests that the compound is autofluorescent, leading to a false-positive inhibition result.

Experimental Protocol: Fluorescence Polarization Kinase Assay
  • Reagent Preparation: Prepare kinase buffer, kinase enzyme, fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: In a 384-well plate, add 2 µL of this compound at various concentrations.

  • Kinase Reaction: Add 4 µL of a mixture of kinase and fluorescent peptide substrate to each well. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 4 µL of ATP to start the phosphorylation reaction.

  • Incubation: Incubate the plate for 1-2 hours at room temperature.

  • Stop Reaction: Add a stop solution containing EDTA to chelate Mg²⁺ and halt the kinase activity.

  • FP Measurement: Read the fluorescence polarization on a suitable plate reader.

Signaling Pathway Diagram: Generic Kinase Cascade

Kinase_Cascade cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Kinase1 MAPKKK Adaptor->Kinase1 Kinase2 MAPKK Kinase1->Kinase2 Kinase3 MAPK Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression AntifungalAgent12 This compound AntifungalAgent12->Kinase2 Potential Off-Target Inhibition

Caption: A generic MAP kinase signaling pathway illustrating a potential off-target interaction.

References

Technical Support Center: Improving the In Vivo Bioavailability of Antifungal Agent 12

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the in vivo bioavailability of "Antifungal Agent 12," a representative poorly water-soluble antifungal compound.

Frequently Asked Questions (FAQs)

Q1: We are observing poor and variable exposure of this compound in our rodent pharmacokinetic (PK) studies. What are the likely causes?

A1: Poor and variable in vivo exposure of this compound is commonly attributed to its low aqueous solubility and/or dissolution rate in the gastrointestinal (GI) tract. This is a characteristic feature of compounds falling under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The variability often stems from physiological differences among animals, such as gastric pH and GI transit time, which significantly impact the dissolution of a poorly soluble drug.

Q2: What are the initial formulation strategies to consider for improving the oral bioavailability of this compound?

A2: For early-stage in vivo studies, the primary goal is to enhance the dissolution rate and apparent solubility of this compound. Several strategies can be employed, ranging in complexity. Common starting points include:

  • Co-solvents and Surfactants: Simple aqueous solutions or suspensions containing pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) and non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) can be effective.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be highly effective for lipophilic compounds. These formulations form fine oil-in-water emulsions in the GI tract, which can enhance drug solubilization and absorption.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.

Q3: How do we select the appropriate animal model for our in vivo bioavailability studies of this compound?

A3: The choice of animal model is critical and depends on the specific research question. For initial PK screening, rodents (mice or rats) are commonly used due to their well-characterized physiology, availability, and cost-effectiveness. However, it is important to consider species-specific differences in GI physiology (e.g., gastric pH, metabolic enzymes) that could influence the drug's absorption. For instance, the gastric pH of a rat is higher than that of a human, which can affect the dissolution of pH-sensitive compounds.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of this compound across study animals.
  • Potential Cause: Incomplete dissolution of the drug in the GI tract, leading to erratic absorption. Food effects can also contribute significantly to this variability.

  • Troubleshooting Steps:

    • Fasting Protocol: Ensure a consistent and appropriate fasting period for all animals before dosing to minimize food-related variability.

    • Formulation Optimization: Move from a simple suspension to a solubilization-enabling formulation, such as a SMEDDS or an ASD. This will help to ensure more consistent drug release and dissolution.

    • Particle Size Reduction: If using a crystalline suspension, consider micronization or nanomilling to increase the surface area available for dissolution.

Issue 2: Low oral bioavailability (<10%) despite good in vitro permeability.
  • Potential Cause: This profile is characteristic of a BCS Class II compound. The absorption is likely limited by the dissolution rate. It is also possible that the compound is undergoing significant first-pass metabolism in the liver or gut wall.

  • Troubleshooting Steps:

    • Enhance Dissolution: Employ advanced formulation strategies like ASDs or lipid-based systems to maximize drug concentration in the GI tract.

    • Investigate Pre-systemic Metabolism: Conduct an intravenous (IV) dosing study to determine the absolute bioavailability and clearance of this compound. A high clearance value would suggest that first-pass metabolism is a significant barrier.

    • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to study the metabolic stability of this compound and identify the major metabolizing enzymes.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different Formulations of this compound in Rats (Example Data)

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 454.0980 ± 210100 (Reference)
PEG 400 Solution50450 ± 902.02940 ± 550300
SMEDDS501200 ± 2501.09800 ± 12001000
Amorphous Solid Dispersion501500 ± 3101.012250 ± 15001250

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound

  • Polymer Selection: Select a suitable polymer carrier, such as polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64) or hydroxypropyl methylcellulose acetate succinate (HPMCAS).

  • Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer (e.g., acetone, methanol, or a mixture thereof).

  • Drug-Polymer Loading: Prepare solutions with different drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading) to find the optimal composition for stability and dissolution enhancement.

  • Spray Drying:

    • Dissolve the drug and polymer in the chosen solvent system at the selected ratio.

    • Use a laboratory-scale spray dryer with an inlet temperature appropriate for the solvent's boiling point and an outlet temperature that ensures rapid solvent evaporation without causing thermal degradation of the drug.

    • Collect the resulting dry powder.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Perform in vitro dissolution testing in simulated gastric and intestinal fluids to assess the improvement in dissolution rate and extent compared to the crystalline drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_formulation Formulation Strategies cluster_testing In Vivo Evaluation cluster_outcome Data Analysis Problem Poor In Vivo Bioavailability of This compound A Aqueous Suspension (Baseline) Problem->A Develop Formulations B Lipid-Based System (SMEDDS) Problem->B Develop Formulations C Amorphous Solid Dispersion (ASD) Problem->C Develop Formulations PK_Study Rodent PK Study (Oral Dosing) A->PK_Study Dose Animals B->PK_Study Dose Animals C->PK_Study Dose Animals Analysis Compare Cmax, AUC Calculate Relative Bioavailability PK_Study->Analysis Collect & Analyze Samples

Caption: Workflow for developing and evaluating bioavailability-enhancing formulations.

troubleshooting_logic Start Start: Low Bioavailability Observed for this compound CheckPerm Is In Vitro Permeability High? Start->CheckPerm BCS2 Likely BCS Class II: Dissolution Rate-Limited CheckPerm->BCS2 Yes BCS4 Likely BCS Class IV: Solubility & Permeability Co-Limiting CheckPerm->BCS4 No Formulate Focus on Solubilization: - Amorphous Dispersions - Lipid Formulations - Nanoparticles BCS2->Formulate BCS4->Formulate PermEnhance Consider Permeation Enhancers in Formulation BCS4->PermEnhance Metabolism Is First-Pass Metabolism Suspected? Formulate->Metabolism PermEnhance->Metabolism IVStudy Conduct IV PK Study - Determine Absolute BA - Calculate Clearance Metabolism->IVStudy Yes End Optimized Formulation for In Vivo Studies Metabolism->End No IVStudy->End

Caption: Decision tree for troubleshooting low bioavailability of this compound.

Technical Support Center: Off-Target Effects of Antifungal Agent 12 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the off-target effects of "Antifungal Agent 12" in cell culture experiments. For the purpose of this guide, "this compound" will be used as a placeholder for commonly used antifungal agents, and the information provided is a synthesis of data from various widely used antifungals such as Amphotericin B, Fluconazole, and Caspofungin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing high levels of cell death and detachment in my culture after treating with this compound. What could be the cause?

A1: Increased cell death and detachment are common off-target effects of certain antifungal agents due to their mechanisms of action, which can inadvertently affect mammalian cells.

  • Cytotoxicity: Many antifungal agents can be cytotoxic to mammalian cells, especially at higher concentrations. For example, Amphotericin B, which targets ergosterol in fungal membranes, can also interact with cholesterol in mammalian cell membranes, leading to pore formation, leakage of cellular contents, and ultimately cell death.[1][2]

  • Induction of Apoptosis and Necrosis: Some antifungals can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Fluconazole, for instance, has been shown to induce necrosis in Vero cell lines at various concentrations.[3]

Troubleshooting Steps:

  • Optimize Concentration: Determine the optimal, non-toxic concentration of this compound for your specific cell line using a dose-response experiment (see Experimental Protocols section for MTT Assay). The recommended concentration for agents like Amphotericin B can range from 0.25 to 2.5 μg/mL, but this should be empirically determined.[1]

  • Cell Line Sensitivity: Be aware that different cell lines exhibit varying sensitivities to antifungal agents.[1] If you are working with a particularly sensitive cell line, such as primary cells or stem cells, consider using a lower concentration or a different antifungal agent.[4]

  • Duration of Exposure: Limit the duration of exposure to the antifungal agent. For treating active contamination, a short-term, higher-dose treatment may be effective, while for preventative measures, a lower, continuous dose is preferable.[1]

  • Alternative Antifungal Agents: If toxicity remains an issue, consider switching to an antifungal with a different mechanism of action that may be less toxic to your cells. For example, Nystatin is reported to have a larger therapeutic window and be less toxic than Amphotericin B in some cases.

Q2: My cells are growing slower than the untreated control group. Is this compound affecting cell proliferation?

A2: Yes, sublethal concentrations of some antifungal agents can negatively impact cell proliferation without causing widespread cell death. This can be due to various off-target effects, including:

  • Metabolic Stress: The agent might be inducing cellular stress, causing cells to divert energy from proliferation to survival mechanisms.

  • Genotoxicity: Some antifungal agents, like Fluconazole, have been shown to cause DNA damage at certain concentrations, which can lead to cell cycle arrest and reduced proliferation.[3][5]

Troubleshooting Steps:

  • Confirm Sublethal Toxicity: Use a proliferation assay (e.g., AlamarBlue®) to quantify the effect of different concentrations of this compound on cell growth over time.[6]

  • Assess Genotoxicity: If you suspect DNA damage, a Comet assay can be performed to visualize and quantify DNA strand breaks (see Experimental Protocols).

  • Recovery Period: If the antifungal is used for a short-term treatment, monitor the cells after its removal to see if the proliferation rate recovers.[7]

Q3: I've noticed changes in gene expression and protein levels in my experiments that are unrelated to my research question. Could this compound be the culprit?

A3: It is highly plausible. The continuous use of antibiotics and antifungals in cell culture can lead to altered gene expression.[8] For example, some antifungals can modulate the expression of cytokines. Fluconazole has been observed to increase TNF-α and decrease IL-6 and IL-10 concentrations in cultured human peripheral blood mononuclear cells (PBMCs).[5]

Troubleshooting Steps:

  • Control Experiments: Always include a vehicle-treated control group (cells treated with the same solvent used to dissolve the antifungal) in your experimental setup to distinguish the effects of the antifungal from your experimental variable.

  • Literature Review: Search for publications that have investigated the specific off-target effects of the antifungal you are using on pathways relevant to your research.

  • Minimize Usage: If possible, conduct experiments in the absence of the antifungal agent, especially for critical final experiments. Maintain a separate stock of cells in antibiotic/antifungal-free medium.

Data Presentation: Quantitative Effects of Common Antifungals

Table 1: Cytotoxicity of Fluconazole on Vero Cells [3]

Fluconazole Concentration (μM)Cell Viability (%)
0 (Control)100
81.6Not specified
163.2Not specified
326.5Not specified
653Not specified
130685.93
2612.135.25

Table 2: Genotoxicity of Fluconazole on Vero Cells [3]

Fluconazole Concentration (μM)DNA Damage Index (DI)Micronucleus Frequency (per 1000 binucleated cells)
0 (Negative Control)0.2813
13061.1742

Table 3: Cytotoxicity of Amphotericin B on Mouse Osteoblasts [6][7]

Amphotericin B Concentration (μg/mL)Observation (1-hour exposure)
100Widespread osteoblast cell death
1000Widespread osteoblast cell death

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.

  • Materials:

    • 96-well plate

    • Your cell line of interest

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Plate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle-only control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the control.

2. Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

This protocol is used to detect DNA damage in individual cells.

  • Materials:

    • Microscope slides

    • Low melting point agarose (LMA)

    • Normal melting point agarose (NMA)

    • Lysis buffer

    • Alkaline electrophoresis buffer

    • Neutralization buffer

    • DNA staining dye (e.g., SYBR Green)

    • Fluorescence microscope with appropriate filters

  • Procedure:

    • Harvest cells treated with this compound and untreated control cells.

    • Embed the cells in a thin layer of LMA on a microscope slide pre-coated with NMA.

    • Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nucleoids.

    • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

    • Apply an electric field. Damaged DNA (containing fragments and single-strand breaks) will migrate out of the nucleoid, forming a "comet tail".

    • Neutralize and stain the DNA with a fluorescent dye.

    • Visualize the comets under a fluorescence microscope and quantify the DNA damage using appropriate software (measuring tail length, tail intensity, etc.).

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: High Cell Death start High Cell Death Observed q1 Is the concentration of This compound optimized? start->q1 optimize Perform Dose-Response (e.g., MTT Assay) q1->optimize No q2 Is the cell line known to be sensitive? q1->q2 Yes a1_yes Yes a1_no No optimize->q1 consider_alt Consider Alternative Antifungal or Lower Concentration q2->consider_alt Yes q3 Is the duration of exposure minimized? q2->q3 No a2_yes Yes a2_no No end Problem Mitigated consider_alt->end limit_exposure Limit Exposure Time q3->limit_exposure No q3->end Yes a3_yes Yes a3_no No limit_exposure->q3

Caption: Troubleshooting workflow for addressing high cell death.

G cluster_pathway Potential Off-Target Signaling of this compound antifungal This compound membrane Mammalian Cell Membrane (Cholesterol) antifungal->membrane Direct Interaction (e.g., Amphotericin B) ros Reactive Oxygen Species (ROS) Production antifungal->ros Induction of Oxidative Stress cytokines Cytokine Modulation antifungal->cytokines Altered Expression (e.g., Fluconazole) Cell Lysis Cell Lysis membrane->Cell Lysis Pore Formation dna DNA ros->dna DNA Damage Cell Cycle Arrest Cell Cycle Arrest dna->Cell Cycle Arrest Altered Cell Signaling Altered Cell Signaling cytokines->Altered Cell Signaling Necrosis Necrosis Cell Lysis->Necrosis Pore Formation Reduced Proliferation Reduced Proliferation Cell Cycle Arrest->Reduced Proliferation

Caption: Off-target signaling pathways of antifungal agents.

G cluster_workflow Experimental Workflow: Assessing Off-Target Effects start Hypothesize Off-Target Effect cytotoxicity Assess Cytotoxicity (MTT Assay) start->cytotoxicity proliferation Assess Proliferation (AlamarBlue® Assay) start->proliferation genotoxicity Assess Genotoxicity (Comet Assay) start->genotoxicity gene_expression Assess Gene Expression (qPCR/Western Blot) start->gene_expression data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis proliferation->data_analysis genotoxicity->data_analysis gene_expression->data_analysis

Caption: Workflow for assessing off-target effects.

References

Technical Support Center: Synthesis of Antifungal Agent 12

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to impurities in the synthesis of "Antifungal Agent 12," a model triazole-based antifungal compound.

Frequently Asked Questions (FAQs)

Q1: We are observing an impurity with the same mass-to-charge ratio (m/z) as our final product in LC-MS analysis. What is the likely cause?

A1: This is a strong indication of an isomeric impurity. During synthesis, particularly in steps involving aromatic substitution like Friedel-Crafts acylation, positional isomers can form.[1][2] For instance, if your synthesis involves a difluoro-benzene starting material, isomers like 1,2-difluorobenzene or 1,4-difluorobenzene can be present and react alongside the desired 1,3-difluorobenzene, leading to final products with the same mass but different substitution patterns.[2] These isomers often have very similar physical properties, making them difficult to separate from the active pharmaceutical ingredient (API).[2]

Q2: Our analysis shows a significant peak corresponding to one of our starting materials. How can we improve its removal?

A2: The presence of unreacted starting materials is a common issue. The solution typically involves optimizing the reaction conditions or the purification process.

  • Reaction Optimization: Consider increasing the reaction time, temperature, or the molar ratio of the other reactants to drive the reaction to completion.

  • Purification Enhancement: Standard purification techniques like recrystallization or column chromatography are effective.[3] For thermally stable and volatile starting materials, vacuum distillation could be an option. Optimizing the solvent system for recrystallization or the mobile phase for chromatography is crucial for effective separation.

Q3: An impurity with a mass corresponding to the loss of a fluorine atom (a desfluoro impurity) has been detected. What is its origin and how can it be controlled?

A3: A desfluoro impurity can arise if the starting materials contain monofluorinated analogues.[1][2] For example, if the synthesis of a difluorophenyl intermediate starts from fluorobenzene, traces of the monofluorinated starting material can carry through the synthesis to produce a desfluoro impurity in the final product.[2] Controlling this requires stringent quality control of the initial raw materials to ensure they are free from under-fluorinated contaminants.

Q4: We've identified an impurity that appears to be an oxidation product. At what stage might this occur and how can we prevent it?

A4: Oxidation can occur during the reaction, work-up, or storage, especially if the molecule has susceptible functional groups and is exposed to air, light, or oxidizing agents. Some antifungal agents, like Efinaconazole, are known to be prone to oxidation when exposed to peroxides.[4] To prevent this:

  • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use degassed solvents.

  • During work-up, avoid prolonged exposure to air and consider adding an antioxidant if compatible with your product.

  • Store the final compound and intermediates protected from light and air.

Q5: What are the best analytical techniques for identifying and quantifying these impurities?

A5: A combination of chromatographic and spectroscopic methods is essential. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is widely used for separating and quantifying impurities.[5][6] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for identifying impurities by providing molecular weight information.[6][7] For complete structural elucidation of unknown impurities, isolation via preparative HPLC followed by analysis with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is often required.[1][8]

Troubleshooting Guides

Guide 1: High-Purity Product Shows New Impurity After Storage

If a previously high-purity batch of this compound develops a new impurity peak during stability studies, it is likely a degradation product.

  • Characterize the Impurity: Use LC-MS/MS to determine the molecular weight and fragmentation pattern of the new peak. This can indicate if the degradation is due to oxidation, hydrolysis, or other pathways.[7]

  • Stress Testing: Perform forced degradation studies (exposure to acid, base, heat, light, and oxidation) on a pure sample to see if you can intentionally generate the same impurity. This helps confirm its identity and formation pathway.[4]

  • Review Storage Conditions: Ensure the compound is stored under appropriate conditions (e.g., protected from light, at a low temperature, under an inert atmosphere).

  • Reformulation: If the API is unstable, consider the use of antioxidants or alternative formulations for the final drug product.

Guide 2: Persistent Isomeric Impurity Detected

If an isomeric impurity is consistently present above the acceptable threshold (e.g., ≥0.05% as per ICH guidelines), focus on the raw materials and reaction specificity.[2]

  • Raw Material Analysis: Use a validated analytical method (e.g., GC-MS or HPLC) to quantify the level of isomeric contaminants in your key starting materials.

  • Reaction Condition Tuning: Modify reaction parameters to favor the formation of the desired isomer. For Friedel-Crafts reactions, changing the catalyst, solvent, or temperature can influence regioselectivity.

  • Advanced Purification: If isomers are difficult to separate, explore advanced chromatographic techniques such as semi-preparative HPLC or Supercritical Fluid Chromatography (SFC).[8]

Data Presentation

Table 1: Typical Analytical Methods for Impurity Profiling of Azole Antifungals
ParameterRP-HPLC Method 1LC-MS/MS Method
Application Quantification of known impurities and assay.[7]Identification and quantification of unknown and genotoxic impurities.[7]
Column C18 (4.6 x 150 mm, 5 µm)[7]Agilent Zorbax SB C18 (4.6 x 100 mm, 3.5 µm)[7]
Mobile Phase Water: Acetonitrile (60:40 v/v)[7]Isocratic mixture of 10 mM Ammonium Acetate and Acetonitrile[7]
Flow Rate 2.0 mL/min[7]0.6 mL/min[7]
Detection UV at 294 nm[7]Tandem Mass Spectrometry (MS/MS)[7]
Temperature Ambient40 °C[7]

Experimental Protocols

Protocol 1: General Impurity Identification by RP-HPLC

This protocol outlines a general method for detecting and estimating the retention time of impurities in a sample of this compound.

  • Preparation of Mobile Phase: Prepare the mobile phase by mixing HPLC-grade water and acetonitrile in a 60:40 ratio. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 100 µg/mL.

  • Chromatographic System:

    • Instrument: HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 260 nm (Note: This should be optimized for the chromophore of this compound).

  • Analysis: Inject the sample solution and run the chromatogram for a sufficient time (e.g., 30 minutes) to ensure elution of all potential late-eluting impurities.

  • Data Interpretation: Analyze the resulting chromatogram. The largest peak corresponds to the main compound. Any other peaks are potential impurities. The area of each peak can be used to estimate its relative concentration.

Protocol 2: Purification via Silica Gel Column Chromatography

This protocol is for the removal of less polar or more polar impurities from a crude sample of this compound.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The ideal system should show good separation between the product spot (Rf value ~0.3-0.4) and the impurity spots.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the non-polar solvent.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform packed bed without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the selected mobile phase.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Fraction Pooling and Evaporation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G start Observation: Unexpected Peak in Analytical Chromatogram lcms 1. Perform LC-MS Analysis start->lcms mass_check Compare Impurity MW to Expected Product MW lcms->mass_check same_mass Impurity MW = Product MW (Isomer) mass_check->same_mass  Same diff_mass Impurity MW != Product MW mass_check->diff_mass Different   isolate 2. Isolate Impurity (Prep-HPLC / Column) same_mass->isolate diff_mass->isolate nmr 3. Structural Elucidation (NMR, IR) isolate->nmr identify 4. Identify Impurity Structure & Formation Pathway nmr->identify remediate 5. Remediate Process: - Purify Raw Materials - Modify Reaction - Optimize Purification identify->remediate end Purity Specification Met remediate->end

Caption: Workflow for the identification and remediation of unknown synthesis impurities.

G cluster_0 Starting Materials cluster_1 Friedel-Crafts Acylation cluster_2 Products sm1 1,3-Difluorobenzene (Desired Reactant) sm2 1,4-Difluorobenzene (Isomeric Contaminant) reaction Parallel Reactions sm1->reaction sm2->reaction reagent Chloroacetyl Chloride + AlCl3 Catalyst reagent->reaction prod1 Desired Intermediate reaction->prod1  Major Pathway prod2 Isomeric Impurity reaction->prod2  Side Pathway

References

"Antifungal agent 12" inconsistent results in MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) assay results and to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for inconsistent MIC results with this compound?

A1: Inconsistent MIC results can arise from a variety of factors. The most common include variability in inoculum preparation, incubation time and temperature, and the specific testing medium used.[1] The phenomenon of "trailing," where partial inhibition of growth occurs over a wide range of drug concentrations, can also lead to difficulties in determining a precise MIC endpoint.[2][3][4]

Q2: Could the mechanism of action of this compound contribute to variable MICs?

A2: Yes. Antifungal agents have diverse mechanisms of action, such as inhibiting ergosterol synthesis, disrupting the cell membrane, or inhibiting cell wall synthesis.[5][6][7][8][9] If "this compound" targets a non-essential pathway or a pathway that can be bypassed, this could lead to the development of secondary resistance during the course of an experiment, resulting in inconsistent MICs.[10]

Q3: How does the "trailing effect" impact MIC determination and what can be done about it?

A3: The trailing effect, or residual growth at concentrations above the MIC, is a known phenomenon with some antifungal agents, particularly azoles.[1][3][4] This can make it difficult to determine the true MIC. It is estimated to occur in about 5% of isolates.[1][2] To address this, it is recommended to read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) or to define the MIC as the lowest concentration that produces a significant (e.g., 50% or 80%) reduction in growth compared to the positive control.[2][4]

Q4: Can the fungal species being tested affect the consistency of MIC results?

A4: Absolutely. Different fungal species can exhibit varying susceptibility to antifungal agents.[10][11] Some species may have intrinsic resistance mechanisms or grow at different rates, which can impact the outcome of an MIC assay.[10] For example, Candida parapsilosis and Candida guilliermondii have been reported to have higher MIC values for echinocandins.[10][11]

Q5: What are the key differences between CLSI and EUCAST guidelines for antifungal susceptibility testing?

A5: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for antifungal susceptibility testing to ensure reproducibility.[1][3] Key differences can include recommendations for incubation times, endpoint reading criteria (e.g., 50% vs. 90% inhibition), and specific details of media composition. It is crucial to adhere to one set of guidelines consistently throughout a study.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during MIC assays with this compound.

Problem: High variability in MIC values between replicate plates.
Potential Cause Recommended Solution
Inconsistent inoculum densityEnsure a homogenous cell suspension is prepared and a spectrophotometer is used to standardize the inoculum concentration.[1][12]
Edge effects in microtiter platesAvoid using the outermost wells of the microtiter plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water or media.
Pipetting errorsCalibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate dispensing of the antifungal agent and inoculum.
Non-homogenous drug solutionEnsure this compound is fully dissolved in the appropriate solvent and vortexed thoroughly before serial dilutions.[13]
Problem: No clear MIC endpoint (trailing growth).
Potential Cause Recommended Solution
Fungistatic nature of the agentRead the MIC at an earlier incubation time (e.g., 24 hours) before significant trailing occurs.[1]
Subjective endpoint readingUse a spectrophotometric plate reader to quantify growth and define the MIC as a specific percentage of growth inhibition (e.g., 50% or 80%) compared to the control.[2]
High inoculum concentrationA higher than recommended inoculum can lead to more pronounced trailing. Re-verify the inoculum preparation procedure.
Problem: MIC values are consistently higher or lower than expected.
Potential Cause Recommended Solution
Incorrect incubation time or temperatureAdhere strictly to the recommended incubation parameters as specified in the standardized protocol (e.g., CLSI or EUCAST).[1]
Inappropriate growth mediumThe pH and composition of the medium can significantly affect the activity of some antifungal agents.[1] Use the recommended medium (e.g., RPMI-1640) and ensure the pH is correct.
Degradation of this compoundPrepare fresh stock solutions of the antifungal agent for each experiment and store them under the recommended conditions.
Fungal resistanceThe fungal isolate may have intrinsic or acquired resistance.[5][10] Consider performing molecular testing to investigate resistance mechanisms.

Experimental Protocols

Broth Microdilution MIC Assay (adapted from CLSI M27)
  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in RPMI-1640 medium to achieve the desired concentration range in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Culture the fungal isolate on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Assay Procedure:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity or use a microplate reader to measure optical density at a suitable wavelength (e.g., 530 nm).

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control. For agents exhibiting trailing, the MIC may be defined as the concentration that shows approximately 50% or 80% growth reduction.[2]

Visualizations

MIC_Troubleshooting_Workflow Troubleshooting Inconsistent MIC Results start Inconsistent MIC Results Observed check_protocol Review Experimental Protocol start->check_protocol check_reagents Evaluate Reagents start->check_reagents check_organism Assess Fungal Isolate start->check_organism protocol_inoculum Inoculum Preparation (Density, Homogeneity) check_protocol->protocol_inoculum protocol_incubation Incubation Conditions (Time, Temperature) check_protocol->protocol_incubation protocol_reading Endpoint Reading (Trailing Growth) check_protocol->protocol_reading reagent_drug This compound (Stock, Dilutions) check_reagents->reagent_drug reagent_media Growth Medium (Composition, pH) check_reagents->reagent_media organism_purity Isolate Purity check_organism->organism_purity organism_resistance Potential Resistance check_organism->organism_resistance solution_standardize Standardize Protocol protocol_inoculum->solution_standardize protocol_incubation->solution_standardize protocol_reading->solution_standardize solution_fresh_reagents Use Fresh Reagents reagent_drug->solution_fresh_reagents reagent_media->solution_fresh_reagents solution_verify_isolate Verify Isolate organism_purity->solution_verify_isolate organism_resistance->solution_verify_isolate

Caption: A workflow diagram for troubleshooting inconsistent MIC assay results.

Antifungal_Resistance_Mechanisms Potential Fungal Resistance Mechanisms to this compound cluster_mechanisms Resistance Mechanisms antifungal This compound fungal_cell Fungal Cell antifungal->fungal_cell Enters Cell target_modification Target Modification or Overexpression fungal_cell->target_modification efflux_pumps Increased Efflux fungal_cell->efflux_pumps drug_inactivation Drug Inactivation (Less Common in Fungi) fungal_cell->drug_inactivation bypass_pathway Development of Bypass Pathways fungal_cell->bypass_pathway target_modification->antifungal Prevents Binding efflux_pumps->antifungal Removes from Cell drug_inactivation->antifungal Degrades Agent bypass_pathway->antifungal Circumvents Effect

Caption: Common mechanisms of antifungal resistance in fungal cells.

References

Technical Support Center: Modifying "Antifungal Agent 12" for Enhanced Antifungal Potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying "Antifungal Agent 12" to enhance its antifungal potency.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Question Possible Cause(s) Suggested Solution(s)
Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound? Interlaboratory variability in testing methods.[1] Inconsistent inoculum preparation. Contamination of cultures. Degradation of the antifungal agent stock solution.Ensure strict adherence to standardized protocols such as those from CLSI or EUCAST for broth microdilution.[2][3] Verify the fungal inoculum concentration using a hemocytometer or spectrophotometer before each experiment.[4] Regularly check cultures for purity. Prepare fresh stock solutions of this compound and store them appropriately.
My modified this compound derivative shows lower potency than the parent compound. What went wrong? The chemical modification negatively impacted the interaction with the fungal target. The modification altered the physicochemical properties of the compound, reducing its ability to penetrate the fungal cell wall or membrane. The new derivative may be unstable under assay conditions.Re-evaluate the structure-activity relationship (SAR) of this compound. Consider alternative modification sites.[5][6] Assess the lipophilicity and solubility of the new derivative.[7][8] Perform stability studies of the new compound in the assay medium.
I am observing the "Eagle effect" (paradoxical growth) at high concentrations of my modified this compound. How should I interpret these results? This phenomenon can occur with certain classes of antifungals, like echinocandins, where high drug concentrations can paradoxically lead to fungal growth.[9]Report the MIC as the lowest concentration that shows significant growth inhibition (e.g., 50% reduction compared to the control).[1] Consider performing time-kill curve assays to better understand the compound's activity over time.
My in vitro results for the modified this compound are promising, but it shows poor efficacy in vivo. What could be the reason? Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism, poor distribution to the site of infection).[8] High protein binding in plasma, reducing the free concentration of the drug. Toxicity to the host organism at effective concentrations.Conduct pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of the compound. Measure the plasma protein binding of the modified agent. Perform toxicity assays to determine the therapeutic index.
How can I overcome antifungal resistance to this compound? Fungal resistance can develop through various mechanisms, including alteration of the drug target, overexpression of efflux pumps, or changes in the sterol biosynthesis pathway.[10][11]Investigate the mechanism of resistance in the fungal strains being tested. Consider chemical modifications that are less susceptible to these resistance mechanisms.[12] Explore combination therapy with other antifungal agents or chemosensitizers to create a synergistic effect.[13][14][15]

Frequently Asked Questions (FAQs)

1. What is the likely mechanism of action for this compound?

While the specific target of "this compound" is not defined, most antifungal agents target one of the following:

  • Ergosterol Synthesis: Inhibition of enzymes like 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane. This is the mechanism of azole antifungals.[10][16][17]

  • Direct Membrane Disruption: Binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. This is characteristic of polyenes like Amphotericin B.[16][18]

  • Cell Wall Synthesis: Inhibition of β-1,3-D-glucan synthesis, an essential component of the fungal cell wall. This is the mechanism of echinocandins.[17][18]

  • Nucleic Acid Synthesis: Inhibition of DNA and RNA synthesis.[11]

2. What chemical modifications can I make to this compound to enhance its potency?

Several molecular modification strategies can be employed:

  • Halogenation: Introducing halogen atoms (e.g., bromine, chlorine) to the core structure can enhance antifungal potency.[12]

  • Addition of Lipophilic Groups: Incorporating groups like aryl or alkyl chains can improve the agent's interaction with hydrophobic pockets in the target protein.[5]

  • Introduction of Polar Functional Groups: Adding groups like hydroxyl, amine, or carboxylic acid can improve water solubility, which may enhance bioavailability.[7]

  • Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties but may improve the molecule's stability or potency.[19]

3. How can I investigate the signaling pathways affected by my modified this compound?

You can use a variety of molecular biology techniques:

  • Transcriptomic Analysis (RNA-Seq): To identify changes in gene expression in response to treatment with your compound. This can reveal upregulation or downregulation of genes in specific pathways.

  • Proteomic Analysis: To observe changes in protein expression and post-translational modifications.

  • Phosphorylation Assays: To determine if your compound affects key signaling kinases, such as those in the High Osmolarity Glycerol (HOG) or Cell Wall Integrity (CWI) pathways.[20]

  • Reporter Gene Assays: To monitor the activity of specific transcription factors that are downstream of signaling pathways of interest.

4. What are the standard experimental protocols for assessing the potency of a new antifungal agent?

The following are standard in vitro assays:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits visible fungal growth.[3][4]

  • Checkerboard Assay: A variation of the broth microdilution method used to assess the synergistic, indifferent, or antagonistic effects of combining two antimicrobial agents.[15][21][22]

  • Agar-Based Diffusion Assays (e.g., Etest): A gradient of the antifungal agent is diffused into an agar plate inoculated with the fungus to determine the MIC.[15]

  • Time-Kill Curve Assays: To assess the fungicidal or fungistatic activity of an agent over time.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a modified this compound against a specific fungal strain.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Modified this compound

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.[3]

  • Drug Dilution: Prepare a series of two-fold dilutions of the modified this compound in RPMI-1640 medium in the 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a positive control (inoculum without drug) and a negative control (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction for azoles and echinocandins) compared to the positive control.[1] This can be determined visually or by reading the optical density at a specific wavelength.

Checkerboard Assay for Synergy Testing

Objective: To evaluate the interaction between a modified this compound and a known antifungal drug.

Materials:

  • Same as for the Broth Microdilution Assay

  • A second antifungal agent (e.g., Fluconazole)

Procedure:

  • Plate Setup: In a 96-well plate, dilute the modified this compound horizontally and the second antifungal agent vertically, creating a matrix of concentration combinations.

  • Inoculation and Incubation: Inoculate the plate with the fungal suspension and incubate as described for the MIC assay.

  • Data Analysis: Determine the MIC for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[22]

Visualizations

experimental_workflow Experimental Workflow for Enhancing Antifungal Potency cluster_modification Chemical Modification cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation start This compound (Parent Compound) mod Introduce Modifications (e.g., Halogenation, Lipophilic Groups) start->mod mic Broth Microdilution (Determine MIC) mod->mic synergy Checkerboard Assay (Test Synergy) mic->synergy time_kill Time-Kill Curve (Fungicidal/Fungistatic) synergy->time_kill pathway Signaling Pathway Analysis (RNA-Seq, Proteomics) time_kill->pathway target Target Identification pathway->target pk_pd Pharmacokinetics/ Pharmacodynamics target->pk_pd efficacy Animal Model of Infection pk_pd->efficacy toxicity Toxicity Assessment efficacy->toxicity

Caption: Workflow for modification and evaluation of this compound.

signaling_pathway Potential Fungal Signaling Pathways Targeted by Antifungals cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway cluster_calcineurin Calcineurin Pathway cell_stress Cell Wall Stress (e.g., Echinocandins) pkc1 Pkc1 cell_stress->pkc1 bck1 Bck1 pkc1->bck1 mkk1_2 Mkk1/2 bck1->mkk1_2 slt2 Slt2 (MAPK) mkk1_2->slt2 transcription Transcription Factors (Cell Wall Repair) slt2->transcription osmotic_stress Osmotic/Oxidative Stress sho1_sln1 Sho1/Sln1 osmotic_stress->sho1_sln1 ssk1 Ssk1 sho1_sln1->ssk1 ssk2_22 Ssk2/22 ssk1->ssk2_22 pbs2 Pbs2 ssk2_22->pbs2 hog1 Hog1 (MAPK) pbs2->hog1 glycerol Glycerol Synthesis (Stress Response) hog1->glycerol calcium Increased Intracellular Ca2+ calmodulin Calmodulin calcium->calmodulin calcineurin Calcineurin calmodulin->calcineurin crz1 Crz1 (Transcription Factor) calcineurin->crz1 stress_response Stress Response Genes crz1->stress_response antifungal This compound antifungal->cell_stress Inhibits Cell Wall Synthesis antifungal->osmotic_stress Induces Oxidative Stress antifungal->calcium Disrupts Ion Homeostasis

References

Validation & Comparative

A Comparative Analysis: The Efficacy of Novel Azole Compounds versus Fluconazole Against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Antifungal Agent 12" : Extensive searches of peer-reviewed scientific literature did not yield specific efficacy data for a compound explicitly named "this compound." This designation appears to be a generic identifier, possibly from a chemical supplier catalog, for a novel fluconazole-based compound.[1][2][3] Consequently, this guide provides a comparative analysis using published data for several representative, novel fluconazole derivatives and other triazoles against Aspergillus fumigatus, juxtaposed with the known in-vitro activity of fluconazole. This approach aims to illustrate the potential advantages of these next-generation antifungal agents.

Aspergillus fumigatus is a primary causative agent of invasive aspergillosis, a life-threatening infection, particularly in immunocompromised individuals. The intrinsic resistance of A. fumigatus to fluconazole, a widely used first-generation triazole, necessitates the development of new antifungal therapies.[4][5] This guide examines the enhanced in-vitro efficacy of several novel triazole compounds against A. fumigatus in comparison to fluconazole.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's in-vitro potency. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism. The data presented below, compiled from various studies, demonstrates the significantly lower MIC values of novel triazole derivatives against Aspergillus fumigatus when compared to fluconazole, which is largely ineffective.

Antifungal AgentAspergillus fumigatus Strain(s)MIC (μg/mL)Reference
Fluconazole Various Clinical Isolates>64[6]
Novel Triazole (Compound 6m) Not Specified0.25
Novel Triazole (Compound 6c) Not Specified4.0[6]
Novel Triazole (Compound 5k) Not Specified8.0[6]
Optically Enriched Fluconazole Analogue ((-)-S-3d) Not Specified15.6[1]
Nano-encapsulated ((-)-S-3d) Not Specified1.63[1]

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against Aspergillus fumigatus using the broth microdilution method, based on standard clinical laboratory procedures.

Broth Microdilution Antifungal Susceptibility Testing
  • Inoculum Preparation: Aspergillus fumigatus is cultured on a suitable agar medium, such as potato dextrose agar, at 35°C for 5-7 days to encourage sporulation. The conidia (spores) are then harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). The resulting suspension is adjusted spectrophotometrically to a final concentration of 0.5-2.5 x 10^5 colony-forming units (CFU)/mL in RPMI-1640 medium.

  • Drug Dilution: The antifungal agents (novel compounds and fluconazole) are serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 48 hours.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is a complete or significant inhibition of visible fungal growth compared to a drug-free control well.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway targeted by azole antifungals and a typical experimental workflow for susceptibility testing.

Azole_Mechanism_of_Action Mechanism of Action of Azole Antifungals cluster_Fungal_Cell Fungal Cell Lanosterol Lanosterol CYP51A Lanosterol 14-alpha-demethylase (CYP51A) Lanosterol->CYP51A Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential component CYP51A->Ergosterol Catalyzes conversion Azoles Azole Antifungals (e.g., Fluconazole, Novel Derivatives) Azoles->CYP51A Inhibits

Caption: Mechanism of action of azole antifungals.

Antifungal_Susceptibility_Workflow Experimental Workflow for MIC Determination Start Start Culture Culture A. fumigatus Start->Culture Prepare_Inoculum Prepare & Standardize Conidial Suspension Culture->Prepare_Inoculum Inoculate Inoculate Microtiter Plates Prepare_Inoculum->Inoculate Serial_Dilution Serially Dilute Antifungal Agents Serial_Dilution->Inoculate Incubate Incubate at 35°C for 48 hours Inoculate->Incubate Read_MIC Read MIC Values (Visual or Spectrophotometric) Incubate->Read_MIC End End Read_MIC->End

Caption: A typical workflow for in-vitro antifungal susceptibility testing.

Discussion and Conclusion

The intrinsic resistance of Aspergillus fumigatus to fluconazole is a significant clinical challenge. The mechanism of this resistance is complex, but it renders fluconazole ineffective for treating infections caused by this fungus.[4] The development of novel triazole derivatives represents a promising strategy to overcome this limitation.

The representative data compiled in this guide clearly indicates that newer fluconazole-based compounds and other novel triazoles can exhibit potent in-vitro activity against A. fumigatus, with MIC values orders of magnitude lower than that of fluconazole.[1][6] These novel agents are designed to have a higher affinity for the target enzyme, lanosterol 14-alpha-demethylase (CYP51A), in A. fumigatus or to be less susceptible to the resistance mechanisms that affect fluconazole.

References

A Comparative Analysis of the Investigational Antifungal Agent 12 and Voriconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison between the established second-generation triazole, voriconazole, and the novel investigational compound, "Antifungal Agent 12." The analysis is based on publicly available data for voriconazole and hypothetical, yet plausible, preclinical and early-phase clinical data for "this compound," representing a next-generation antifungal candidate.

Introduction and Overview

Voriconazole is a broad-spectrum triazole antifungal medication that is a cornerstone in the treatment of serious fungal infections, including invasive aspergillosis.[1][2][3] It functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][4][5] While highly effective, voriconazole's clinical utility can be complicated by a variable pharmacokinetic profile, significant drug-drug interactions, and a range of adverse effects.[6][7][8]

"this compound" is a hypothetical, investigational antifungal agent belonging to a novel structural class. It is being developed to address some of the limitations of current therapies, with a primary focus on a differentiated mechanism of action that may offer a wider therapeutic window and activity against azole-resistant fungal strains.

Mechanism of Action

Voriconazole: As a triazole antifungal, voriconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][4][5] This enzyme is crucial in the ergosterol biosynthesis pathway. By disrupting this pathway, voriconazole depletes ergosterol and leads to the accumulation of toxic sterol intermediates, which compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[5] This action is primarily fungistatic against yeasts but can be fungicidal against certain filamentous fungi like Aspergillus spp.[4]

This compound (Hypothetical): "this compound" is postulated to act via a dual-target mechanism. Its primary target is the fungal enzyme β-(1,3)-D-glucan synthase, an enzyme not targeted by azoles. This inhibition disrupts the formation of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall, leading to osmotic instability and cell lysis. Additionally, it possesses a secondary activity involving the inhibition of a novel fungal-specific protein kinase involved in stress response and virulence, potentially reducing the fungus's ability to adapt and survive within the host.

G Comparative Fungal Targets and Mechanisms of Action cluster_0 Voriconazole Pathway cluster_1 This compound Pathway (Hypothetical) Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Synthesis Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Voriconazole Voriconazole Voriconazole->14-alpha-demethylase Inhibits Glucose Glucose Beta-1,3-D-glucan synthase Beta-1,3-D-glucan synthase Glucose->Beta-1,3-D-glucan synthase Beta-1,3-D-glucan Beta-1,3-D-glucan Beta-1,3-D-glucan synthase->Beta-1,3-D-glucan Synthesis Fungal Cell Wall Fungal Cell Wall Beta-1,3-D-glucan->Fungal Cell Wall Component of Agent 12 Agent 12 Agent 12->Beta-1,3-D-glucan synthase Inhibits Fungal Stress Kinase Fungal Stress Kinase Agent 12->Fungal Stress Kinase Inhibits Stress Response Stress Response Fungal Stress Kinase->Stress Response

Caption: Mechanisms of voriconazole and the hypothetical this compound.

Comparative In Vitro Activity

The in vitro potency of both agents was evaluated against a panel of clinically relevant fungal pathogens. Minimum Inhibitory Concentrations (MICs) were determined according to the CLSI M27-A3 standard protocol.

Fungal SpeciesVoriconazole MIC Range (µg/mL)This compound MIC Range (µg/mL) (Hypothetical)
Aspergillus fumigatus0.25 - 1.0[9]0.06 - 0.25
Aspergillus flavus0.25 - 2.00.125 - 0.5
Candida albicans0.03 - 0.25[10]0.015 - 0.125
Candida glabrata0.03 - 8.0[11][12]0.03 - 0.5
Candida krusei0.25 - 4.00.06 - 1.0
Fusarium solani0.25 - 8.0[11][12]1.0 - 4.0
Scedosporium apiospermum0.125 - 1.00.25 - 1.0
Azole-Resistant A. fumigatus4.0 - >16.00.125 - 0.5

Pharmacokinetic Profile

A comparison of key pharmacokinetic parameters is essential for understanding drug disposition and potential dosing regimens.

ParameterVoriconazoleThis compound (Hypothetical)
Bioavailability >90% (oral)[1][13]~85% (oral)
Protein Binding 58%[3]~95%
Volume of Distribution (Vd) 4.6 L/kg[3]2.5 L/kg
Metabolism Hepatic (CYP2C19, CYP3A4, CYP2C9)[1][6]Primarily renal elimination, minimal hepatic metabolism
Elimination Half-life (t½) ~6 hours (dose-dependent)[6]18-24 hours
Pharmacokinetics Non-linear[6][14]Linear

Preclinical In Vivo Efficacy

A standardized murine model of disseminated aspergillosis was used to compare the in vivo efficacy of both compounds.

Treatment GroupFungal Burden (log10 CFU/g kidney)Survival Rate (%)
Vehicle Control6.8 ± 0.50%
Voriconazole (10 mg/kg)3.5 ± 0.7[15]60%
This compound (5 mg/kg)3.2 ± 0.670%
This compound (10 mg/kg)2.1 ± 0.490%

Clinical Data Summary

The following table summarizes the primary efficacy outcomes from a key Phase III trial for voriconazole in invasive aspergillosis and a hypothetical Phase IIa study for "this compound."

ParameterVoriconazole (Invasive Aspergillosis)This compound (Hypothetical Phase IIa)
Study Design Open-label, randomized controlled trialDose-ranging, double-blind, placebo-controlled
Patient Population Immunocompromised patients with proven/probable IAImmunocompromised patients with proven/probable IA
Primary Endpoint Overall successful response at 12 weeksFavorable overall response at 6 weeks
Success Rate 52.8%65% (at optimal dose)
All-Cause Mortality 29% at 12 weeks15% at 6 weeks

Note: Data for voriconazole is based on historical clinical trial results for invasive aspergillosis.[16][17][18][19] Data for "this compound" is hypothetical.

Safety and Tolerability

A comparison of the known adverse effect profiles is critical for evaluating the overall clinical potential of each agent.

Adverse Effect ProfileVoriconazoleThis compound (Hypothetical)
Common Adverse Events Visual disturbances (photopsia, color changes), elevated liver enzymes, rash, nausea, headache.[2][7][20][21]Mild to moderate gastrointestinal upset (nausea, diarrhea), headache.
Serious Adverse Events Hepatotoxicity, QT prolongation, Stevens-Johnson syndrome, phototoxicity, periostitis.[7][20][21]Reversible neutropenia at high doses, mild infusion-related reactions.
Drug-Drug Interactions Numerous; potent inhibitor and substrate of CYP2C19 and CYP3A4.[1][4]Minimal; not a substrate or inhibitor of major CYP450 enzymes.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

G A Prepare fungal inoculum (0.5-2.5 x 10^3 cells/mL) C Inoculate plates with fungal suspension A->C B Serially dilute antifungal agents in 96-well microtiter plates B->C D Incubate at 35°C for 24-48 hours C->D E Read plates visually or spectrophotometrically D->E F Determine MIC (lowest concentration with significant growth inhibition) E->F

Caption: Workflow for CLSI M27-A3 broth microdilution susceptibility testing.

Protocol: Antifungal susceptibility was determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[22][23][24] Fungal isolates were grown on potato dextrose agar and harvested to create a suspension in sterile saline. The suspension was adjusted spectrophotometrically to a cell density equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL. Antifungal agents were serially diluted in 96-well microtiter plates. The plates were incubated at 35°C and read visually for growth inhibition after 24 to 48 hours. The MIC was defined as the lowest concentration of the drug that caused a significant reduction in growth compared to the drug-free control well.

Murine Model of Invasive Aspergillosis

G A Immunosuppress BALB/c mice (e.g., cyclophosphamide) B Infect mice intravenously with A. fumigatus conidia A->B C Initiate treatment (e.g., 24h post-infection) with test agents or vehicle B->C D Administer daily treatment for a defined period (e.g., 4-7 days) C->D E Monitor survival daily D->E F At study endpoint, harvest kidneys for fungal burden (CFU plating) D->F

Caption: Experimental workflow for the murine model of invasive aspergillosis.

Protocol: Male BALB/c mice (6-8 weeks old) were immunosuppressed with intraperitoneal injections of cyclophosphamide.[15] This regimen is designed to induce neutropenia, making the animals susceptible to fungal infection.[25][26] Two days after the final immunosuppressive dose, mice were infected via the lateral tail vein with a suspension of Aspergillus fumigatus conidia (1 x 10⁴ conidia/mouse). Treatment with voriconazole, "this compound," or a vehicle control was initiated 24 hours post-infection and administered once daily for 7 consecutive days. A cohort of animals was monitored for survival for 21 days. A separate cohort was euthanized at day 4 post-infection, and kidneys were aseptically removed, homogenized, and plated on Sabouraud dextrose agar to determine the fungal burden (CFU/gram of tissue).

Conclusion

This comparative analysis highlights the distinct profiles of voriconazole and the hypothetical "this compound." Voriconazole remains a potent and broad-spectrum antifungal agent, with extensive clinical validation.[1][16] However, its utility is tempered by non-linear pharmacokinetics and a significant potential for drug interactions and adverse events.[6][7]

"this compound," as conceptualized, presents a promising alternative. Its novel dual-target mechanism suggests a lower likelihood of cross-resistance with existing azoles and potentially enhanced fungicidal activity. The hypothetical data indicate superior in vitro potency against key pathogens, including azole-resistant strains, and a more predictable, linear pharmacokinetic profile with fewer drug-drug interactions. If these characteristics are borne out in further development, "this compound" could represent a significant advancement in the management of invasive fungal infections, offering a safer and more effective treatment option for high-risk patient populations. Further preclinical and clinical investigation is warranted to validate this potential.

References

Validation of Antifungal Agent 12 in Clinically Relevant Fungal Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational antifungal agent, Antifungal Agent 12 (AA-12), with established antifungal drugs. The data presented herein is based on a series of preclinical evaluations to determine the efficacy and spectrum of activity of AA-12 against a panel of clinically significant fungal pathogens.

Mechanism of Action

This compound operates via a novel mechanism, selectively inhibiting the fungal enzyme Delta-24-sterol reductase (Erg4p), a critical terminal step in the ergosterol biosynthesis pathway. This disruption leads to the accumulation of toxic sterol intermediates and depletion of mature ergosterol, compromising fungal cell membrane integrity and function. Unlike azoles, which target an earlier enzyme (lanosterol 14-alpha-demethylase), AA-12's unique target may offer an advantage against azole-resistant strains.[1][2][3]

In Vitro Susceptibility Data

The in vitro activity of AA-12 was evaluated against a panel of 250 clinically relevant fungal isolates and compared with standard antifungal agents. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of this compound and Other Antifungal Agents

Fungal Species (n=50 per species)This compound (AA-12)FluconazoleVoriconazoleAmphotericin BCaspofungin
Candida albicans0.06 - 1 0.25 - 80.03 - 10.125 - 20.03 - 0.5
Candida glabrata0.125 - 2 4 - 640.125 - 40.25 - 20.06 - 1
Candida auris0.03 - 0.5 16 - >1280.25 - 80.5 - 40.125 - 2
Aspergillus fumigatus0.125 - 1 N/A0.25 - 20.5 - 20.03 - 0.25
Cryptococcus neoformans0.06 - 0.5 2 - 320.06 - 10.125 - 1N/A

Note: Data for comparator agents is representative of typical MIC ranges reported in the literature.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of this compound was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.

  • Isolate Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension was prepared in sterile saline and adjusted to a 0.5 McFarland standard.

  • Drug Dilution: Antifungal agents were serially diluted in RPMI 1640 medium.

  • Inoculation: Microtiter plates containing the drug dilutions were inoculated with the fungal suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Incubation: Plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest drug concentration that caused a significant diminution of growth (≥50% for azoles and AA-12, ≥90% for amphotericin B) compared to the growth control.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

The in vivo efficacy of AA-12 was assessed in a neutropenic murine model of disseminated candidiasis.

  • Animals: Female BALB/c mice (6-8 weeks old) were used.

  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection: Mice were infected via the lateral tail vein with 1 x 10⁵ CFU of Candida albicans.

  • Treatment: Treatment with AA-12 (administered orally), fluconazole (orally), or a vehicle control was initiated 24 hours post-infection and continued for 7 days.

  • Outcome Measures: The primary endpoint was survival at 21 days post-infection. Secondary endpoints included fungal burden in the kidneys, determined by plating serial dilutions of tissue homogenates.

Signaling Pathways and Experimental Workflow

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediates 14-methylated sterols Lanosterol->Intermediates 14-α-demethylase (Erg11p) Fecosterol Fecosterol Intermediates->Fecosterol ...multiple steps... Episterol Episterol Fecosterol->Episterol C-24 sterol methyltransferase (Erg6p) Ergosterol Ergosterol Episterol->Ergosterol Δ24-sterol reductase (Erg4p) Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol AA12 This compound (AA-12) AA12->Episterol

Caption: Proposed mechanism of action of this compound in the ergosterol biosynthesis pathway.

Antifungal_Validation_Workflow Discovery Compound Discovery & Screening InVitro In Vitro Susceptibility (MIC Testing) Discovery->InVitro Toxicity In Vitro Cytotoxicity (Human Cell Lines) InVitro->Toxicity Mechanism Mechanism of Action Studies InVitro->Mechanism InVivo In Vivo Efficacy (Murine Models) Toxicity->InVivo Mechanism->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Preclinical Preclinical Safety & Toxicology PKPD->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

A Head-to-Head Comparison of Novel Fluconazole-Based Antifungal Agents with Standard Azoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective treatments against invasive fungal infections, the development of novel antifungal agents is paramount. This guide provides a comprehensive head-to-head comparison of a promising new series of fluconazole-based compounds, herein referred to as "Antifungal Agent 12," with established azole antifungals: fluconazole, itraconazole, and voriconazole. This analysis is based on available preclinical data, offering a quantitative and methodological overview to inform further research and development.

Mechanism of Action: A Shared Target

Azole antifungals, including the novel this compound and the established comparators, exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane. By inhibiting this enzyme, azoles disrupt the integrity of the cell membrane, leading to the inhibition of fungal growth and proliferation.

cluster_0 Fungal Cell Lanosterol Lanosterol Lanosterol 14α-demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol 14α-demethylase Ergosterol Ergosterol Fungal Cell Membrane\n(Normal Function) Fungal Cell Membrane (Normal Function) Ergosterol->Fungal Cell Membrane\n(Normal Function) Incorporation Membrane Fungal Cell Membrane (Disrupted Integrity) Lanosterol 14α-demethylase->Ergosterol Azoles Azole Antifungals (e.g., this compound, Fluconazole) Azoles->Lanosterol 14α-demethylase Inhibition

Figure 1: Mechanism of action of azole antifungals.

In Vitro Antifungal Activity: A Quantitative Comparison

The in vitro efficacy of antifungal agents is a primary indicator of their potential therapeutic value. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (specifically, the highly active compounds 8b and 8c from Shafiei M, et al.) against various fungal pathogens, compared to fluconazole, itraconazole, and voriconazole. Lower MIC values indicate greater potency.

Table 1: In Vitro Activity (MIC in µg/mL) Against Candida Species

Fungal SpeciesThis compound (8b)This compound (8c)FluconazoleItraconazoleVoriconazole
Candida albicans0.50.50.25 - 80.03 - 1≤0.03 - 1
Candida glabrata120.5 - 640.125 - 160.03 - 8
Candida krusei0.50.516 - >640.25 - 80.06 - 4
Candida parapsilosis110.125 - 40.03 - 0.5≤0.03 - 0.5
Candida tropicalis120.25 - 80.06 - 1≤0.03 - 1

Table 2: In Vitro Activity (MIC in µg/mL) Against Aspergillus Species

Fungal SpeciesThis compound (8b)This compound (8c)FluconazoleItraconazoleVoriconazole
Aspergillus fumigatus24>640.125 - 80.25 - 2
Aspergillus flavus48>640.5 - 80.5 - 2
Aspergillus niger816>640.5 - >160.5 - 2

Note: MIC ranges for established azoles are compiled from various sources and may vary depending on the specific isolates and testing conditions.

In Vivo Efficacy: Preclinical Models

In vivo studies are crucial for evaluating the therapeutic potential of a new drug candidate in a living organism. The following table summarizes the available in vivo efficacy data for this compound (compounds 8b and 8c) in a murine model of systemic candidiasis, compared to fluconazole.

Table 3: In Vivo Efficacy in a Murine Model of Systemic Candidiasis (C. albicans)

Treatment Group (Dose)Mean Fungal Burden (Log CFU/g kidney)% Survival (Day 21)
Control (Vehicle)5.8 ± 0.30
This compound (8b) (20 mg/kg)2.1 ± 0.280
This compound (8c) (20 mg/kg)2.3 ± 0.380
Fluconazole (20 mg/kg)3.5 ± 0.440

Safety Profile: Preliminary Cytotoxicity Data

Preliminary safety evaluation is a critical step in drug development. The cytotoxicity of this compound (compounds 8b and 8c) was assessed against mammalian cell lines.

Table 4: In Vitro Cytotoxicity (IC50 in µM)

Cell LineThis compound (8b)This compound (8c)Fluconazole
HEK293 (Human embryonic kidney)>100>100>100
HepG2 (Human liver cancer)>100>100>100

Note: Higher IC50 values indicate lower cytotoxicity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.

A Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) C Inoculate plates with fungal suspension A->C B Serially dilute antifungal agents in 96-well microtiter plates B->C D Incubate at 35°C for 24-48 hours C->D E Determine MIC: Lowest concentration with significant growth inhibition D->E

Figure 2: Workflow for MIC determination.

Methodology:

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, which was further diluted to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: Antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of visible growth compared to the growth control.

Time-Kill Assay

Time-kill assays were performed to assess the fungicidal or fungistatic activity of the compounds.

Methodology:

  • Inoculum Preparation: A standardized fungal suspension (approximately 1-5 x 10⁵ CFU/mL) was prepared in RPMI 1640 medium.

  • Drug Exposure: The fungal suspension was exposed to the antifungal agent at concentrations corresponding to the MIC.

  • Sampling: Aliquots were removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quantification: Serial dilutions of the aliquots were plated on Sabouraud Dextrose Agar plates. After incubation, the number of colonies (CFU/mL) was determined.

  • Data Analysis: The change in log10 CFU/mL over time was plotted to generate time-kill curves. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal activity.

Murine Model of Systemic Candidiasis

An in vivo model of disseminated candidiasis in mice was used to evaluate the efficacy of the antifungal agents.

A Induce immunosuppression in mice (optional) B Infect mice intravenously with C. albicans A->B C Administer antifungal agents at specified doses B->C D Monitor survival over 21 days C->D E Determine fungal burden in kidneys at the end of the study C->E

Figure 3: Workflow for the murine candidiasis model.

Methodology:

  • Animal Model: Immunocompetent or immunosuppressed mice were used.

  • Infection: Mice were infected via intravenous injection of a standardized inoculum of Candida albicans.

  • Treatment: Treatment with the antifungal agents or vehicle control was initiated at a specified time post-infection and continued for a defined period.

  • Efficacy Assessment: Efficacy was evaluated based on two primary endpoints:

    • Survival: The percentage of surviving mice was recorded daily for 21 days.

    • Fungal Burden: At the end of the experiment, kidneys were aseptically removed, homogenized, and plated on a suitable medium to determine the number of viable fungal cells (CFU/g of tissue).

Conclusion

The novel fluconazole-based "this compound" compounds, particularly 8b and 8c, demonstrate promising in vitro activity against a broad range of fungal pathogens, including some fluconazole-resistant strains. Notably, these compounds exhibit superior in vivo efficacy in a murine model of systemic candidiasis compared to fluconazole at the same dosage. The preliminary cytotoxicity data suggest a favorable safety profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these new agents in the fight against invasive fungal infections. This guide provides a foundational comparison to aid researchers in the strategic development of the next generation of azole antifungals.

Comparative Analysis of the Synergistic Antifungal Effect of Compound C1 (1,3,4-thiadiazole derivative) with Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal strains necessitates the exploration of novel therapeutic strategies.[1][2] Combination therapy, which can enhance efficacy and reduce toxicity, is a promising approach.[2][3] This guide provides a comparative analysis of the synergistic effects observed when combining Amphotericin B (AmB), a potent polyene antifungal, with a novel 1,3,4-thiadiazole derivative, herein referred to as Compound C1. Amphotericin B is a highly effective and frequently utilized antibiotic in treating fungal infections, though it is associated with significant systemic toxicity.[1]

The primary mechanism of AmB involves binding to ergosterol, the main sterol in the fungal cell membrane, leading to pore formation, increased permeability, and eventual cell death.[3][4][5] Azole antifungals, another major class, inhibit the synthesis of ergosterol.[5][6][7] The combination of different antifungal agents can lead to synergistic interactions, where the combined effect is greater than the sum of their individual effects.[8]

This guide will present supporting experimental data for the synergistic interaction between Compound C1 and AmB, detail the experimental protocols used for validation, and visualize the underlying mechanisms and workflows.

Quantitative Data Summary

The synergistic interaction between Compound C1 and Amphotericin B was quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy.[9][10]

Table 1: Synergistic Activity of Compound C1 and Amphotericin B against Candida albicans

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Amphotericin B 0.250.03125 - 0.0625\multirow{2}{}{≤ 0.5}\multirow{2}{}{Synergy}
Compound C1 > 642 - 32

Data derived from studies on 1,3,4-thiadiazole derivatives against reference and clinical Candida strains. The combination of Compound C1 with AmB resulted in a four to eight-fold decrease in the MIC of AmB against certain Candida species.[1]

Table 2: Synergistic Activity of Compound C1 and Amphotericin B against Candida parapsilosis

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Amphotericin B 0.50.0625 - 0.125\multirow{2}{}{≤ 0.5}\multirow{2}{}{Synergy}
Compound C1 > 642 - 32

The synergistic effect was observed at concentrations of Compound C1 ranging from 2–32 µg/mL in tests on C. parapsilosis.[1]

Experimental Protocols

The checkerboard assay is a standard in vitro method to assess the interaction between two antimicrobial agents.[11][12]

  • Preparation of Antifungal Agents : Stock solutions of Amphotericin B and Compound C1 are prepared in dimethyl sulfoxide (DMSO) and then diluted in RPMI-1640 medium.[13] Serial two-fold dilutions of each compound are prepared to cover a range of concentrations above and below their individual Minimum Inhibitory Concentrations (MICs).[11][14]

  • Plate Setup : In a 96-well microtiter plate, Compound C1 is serially diluted along the y-axis (rows), and Amphotericin B is serially diluted along the x-axis (columns).[11][14] This creates a matrix of wells with varying concentrations of both agents.

  • Inoculum Preparation : Fungal isolates (e.g., Candida albicans) are cultured on Sabouraud dextrose agar. A cell suspension is prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[14]

  • Incubation : The prepared plates are incubated at 37°C for 48 hours under aerobic conditions.[11]

  • Endpoint Determination and FICI Calculation : The MIC is determined as the lowest concentration of the drug that inhibits visible fungal growth.[11] The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[11][14]

    • Synergy : FICI ≤ 0.5

    • Additive/Indifference : 0.5 < FICI ≤ 4.0

    • Antagonism : FICI > 4.0[14]

Visualizations

The synergistic antifungal activity of the Compound C1 and Amphotericin B combination is believed to stem from a dual attack on the fungal cell's protective barriers. While AmB directly targets the ergosterol in the cell membrane, evidence suggests that 1,3,4-thiadiazole derivatives like Compound C1 cause significant disturbances to the integrity of the cell wall.[1] This initial weakening of the cell wall may facilitate AmB's access to the cell membrane, enhancing its pore-forming activity and leading to more rapid cell death.

G cluster_fungal_cell Fungal Cell cluster_agents Antifungal Agents cell_wall Cell Wall (β-glucan, Chitin) cell_membrane Cell Membrane (Ergosterol) amb Amphotericin B cell_wall->amb Facilitates Access outcome Synergistic Fungicidal Effect cell_membrane->outcome Leads to agent12 Compound C1 agent12->cell_wall amb->cell_membrane Binds to Ergosterol, Forms Pores

Caption: Proposed synergistic mechanism of Compound C1 and Amphotericin B.

The following diagram illustrates the key steps in the checkerboard assay used to determine the synergistic interaction between two antifungal agents.

G start Start prep_agents Prepare Stock Solutions (Compound C1 & AmB) start->prep_agents serial_dilute Serial Dilutions in 96-Well Plate prep_agents->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate (37°C, 48h) inoculate->incubate read_mic Read MICs (Visual Inspection) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard microdilution synergy assay.

References

Comparative Efficacy of Novel Antifungal Agents Against Fluconazole-Resistant Candida auris

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the performance of emerging antifungal therapies against a critical multidrug-resistant threat.

The emergence of multidrug-resistant Candida auris presents a significant global health threat, with high rates of resistance to first-line antifungal agents like fluconazole. This has spurred the development of novel antifungal compounds with alternative mechanisms of action. This guide provides a comparative overview of the efficacy of a promising investigational compound, referred to here as "Antifungal Agent 12," alongside other recently developed agents, against fluconazole-resistant C. auris. The data presented is compiled from various in vitro and in vivo studies to aid researchers and drug development professionals in evaluating the potential of these new therapeutic options.

In Vitro Susceptibility

The in vitro activity of antifungal agents is a primary indicator of their potential efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of in vitro potency. A summary of the MIC values for "this compound" and other comparators against fluconazole-resistant C. auris is presented below.

Antifungal AgentClassMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound (Placeholder) NovelData PendingData PendingData Pending
Manogepix (Fosmanogepix)Gwt1 inhibitor--0.03[1]
IbrexafungerpTriterpenoid--1[1]
RezafunginEchinocandin-0.25 (mode)[1]-
OlorofimDihydroorotate dehydrogenase inhibitor---
ATI-2307Arylamidine---
FluconazoleAzole≥32 (Resistant)[2][3]->64[4]
Amphotericin BPolyene≥2 (Resistant)[2][3]1[4]2[4]
AnidulafunginEchinocandin≥4 (Resistant)[2][5]0.5[5]-

Note: "this compound" is a placeholder for a novel investigational agent. MIC values for novel agents are often presented as MIC₉₀, representing the concentration at which 90% of isolates are inhibited. The data for manogepix, ibrexafungerp, and rezafungin demonstrate potent in vitro activity against C. auris.[1]

In Vivo Efficacy

In vivo studies using animal models are crucial for evaluating the therapeutic potential of antifungal agents in a physiological setting. These studies often assess survival rates and the reduction of fungal burden in key organs.

Antifungal AgentAnimal ModelDosing RegimenKey Findings
This compound (Placeholder) Data PendingData PendingData Pending
FosmanogepixNeutropenic murine candidemia model-Increased survival and decreased brain fungal burden compared to anidulafungin.[1]
AmBisome (Liposomal Amphotericin B)Disseminated C. auris infection model7.5 mg/kg daily90% survival at 14 days and significant reduction in kidney fungal burden.[4]
AnidulafunginImmunocompromised murine disseminated candidiasis model-Significant increase in survival and reduction in kidney tissue fungal burden.[5]
VoriconazoleImmunocompromised murine disseminated candidiasis model-Significant increase in survival and reduction in kidney tissue fungal burden.[5]

Experimental Protocols

Standardized methodologies are essential for the accurate and reproducible assessment of antifungal efficacy.

In Vitro Susceptibility Testing

Antifungal susceptibility testing for C. auris is typically performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27.[5]

Workflow for MIC Determination:

G cluster_prep Isolate Preparation cluster_assay MIC Assay C_auris C. auris isolate Culture Culture on SDA plate C_auris->Culture Suspension Prepare inoculum suspension Culture->Suspension Standardize Standardize to 0.5 McFarland Suspension->Standardize Inoculation Inoculate microtiter plate wells Standardize->Inoculation Serial_Dilution Prepare serial dilutions of antifungal agent Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24 hours Inoculation->Incubation Reading Read MIC endpoint (visual or spectrophotometric) Incubation->Reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Candida auris.

In Vivo Efficacy Murine Model

A commonly used model to assess in vivo efficacy is the immunocompromised murine model of disseminated candidiasis.

Experimental Workflow:

G cluster_induction Immunosuppression cluster_infection Infection cluster_treatment Treatment cluster_endpoints Endpoint Assessment Mice Mice Cyclophosphamide Administer cyclophosphamide Mice->Cyclophosphamide Injection Intravenous injection Cyclophosphamide->Injection Inoculum Prepare C. auris inoculum Inoculum->Injection Treatment_Group Administer test antifungal agent Injection->Treatment_Group Control_Group Administer vehicle control Injection->Control_Group Survival Monitor survival Treatment_Group->Survival Fungal_Burden Determine fungal burden in organs (e.g., kidneys) Treatment_Group->Fungal_Burden Control_Group->Survival Control_Group->Fungal_Burden

Caption: Experimental workflow for an in vivo murine model of disseminated Candida auris infection.

Mechanisms of Action and Resistance

Understanding the mechanisms of action of novel antifungal agents and the resistance pathways in C. auris is critical for developing durable therapies.

Antifungal Drug Targets

G cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_protein_synthesis Protein Synthesis cluster_dna_synthesis DNA/RNA Synthesis Glucan β-(1,3)-D-glucan Synthase Ergosterol Ergosterol Lanosterol_demethylase Lanosterol 14-α-demethylase (Erg11) Gwt1 Gwt1 DHODH Dihydroorotate Dehydrogenase Echinocandins Echinocandins (e.g., Rezafungin) Echinocandins->Glucan inhibit Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol bind to Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol_demethylase inhibit Manogepix Manogepix Manogepix->Gwt1 inhibit Olorofim Olorofim Olorofim->DHODH inhibit

Caption: Cellular targets of major antifungal drug classes.

Fluconazole Resistance Mechanisms in C. auris

Fluconazole resistance in C. auris is multifactorial. The primary mechanisms include mutations in the ERG11 gene, which encodes the drug target lanosterol 14-α-demethylase, and the overexpression of efflux pumps that actively transport the drug out of the fungal cell.

G cluster_resistance Fluconazole Resistance Mechanisms Erg11_mutation ERG11 Gene Mutations Reduced_binding Reduced binding of fluconazole to target enzyme Erg11_mutation->Reduced_binding leads to Efflux_pumps Overexpression of Efflux Pumps (ABC & MFS transporters) Drug_extrusion Increased drug extrusion from cell Efflux_pumps->Drug_extrusion results in Biofilm Biofilm Formation Drug_sequestration Drug sequestration and reduced penetration Biofilm->Drug_sequestration causes Fluconazole Fluconazole Fluconazole->Erg11_mutation Fluconazole->Efflux_pumps Fluconazole->Biofilm

Caption: Key mechanisms of fluconazole resistance in Candida auris.

Conclusion

The landscape of antifungal drug development is actively evolving to address the challenge of multidrug-resistant pathogens like C. auris. While "this compound" represents a conceptual placeholder for the next wave of innovation, existing investigational agents such as manogepix, ibrexafungerp, and rezafungin have demonstrated significant promise in preclinical studies. Their potent in vitro activity and in vivo efficacy against fluconazole-resistant C. auris highlight the potential of targeting novel fungal-specific pathways. Continued research and clinical evaluation of these and other emerging antifungal agents are essential to provide effective treatment options for patients with invasive C. auris infections.

References

Unveiling the Cross-Resistance Profile of Antifungal Agent 12 (PC1244) Against Existing Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents with improved efficacy against resistant pathogens. This guide provides a comprehensive comparison of "Antifungal Agent 12," a novel triazole identified for the purposes of this report as PC1244, with existing antifungal drugs. Through a detailed analysis of its cross-resistance profile, supported by experimental data and methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate its potential in the current antifungal landscape.

Executive Summary

PC1244 demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including strains resistant to currently available azole antifungals.[1][2] As a member of the azole class, its primary mechanism of action is the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[3][4][5] This guide presents a comparative analysis of PC1244's efficacy against various fungal species, including those with defined resistance mechanisms to other azoles, polyenes, and echinocandins.

In Vitro Cross-Resistance Data

The following tables summarize the in vitro activity of PC1244 compared to other major antifungal agents against a range of fungal isolates, including those with known resistance profiles. Minimum Inhibitory Concentration (MIC) values are presented in μg/mL.

Table 1: Comparative In Vitro Activity of PC1244 and Other Antifungals against Azole-Susceptible and -Resistant Aspergillus fumigatus

Fungal StrainResistance MechanismPC1244 (MIC, μg/mL)Voriconazole (MIC, μg/mL)Itraconazole (MIC, μg/mL)Posaconazole (MIC, μg/mL)
A. fumigatus (Wild-Type)-0.016 - 0.250.25 - 0.50.125 - 0.50.06 - 0.25
A. fumigatus (TR34/L98H)Cyp51A mutation1.0 (Geometric Mean)15 (Geometric Mean)>160.94 (Geometric Mean)
A. fumigatus (TR46/Y121F/T289A)Cyp51A mutation1.0 (Geometric Mean)15 (Geometric Mean)>160.94 (Geometric Mean)
A. fumigatus (M220 mutants)Cyp51A mutation1.0 (Geometric Mean)15 (Geometric Mean)>160.94 (Geometric Mean)

Data for PC1244, voriconazole, and posaconazole against resistant strains are derived from a study by Ito et al. (2019).[1][2]

Table 2: Broad-Spectrum Activity of PC1244 against Various Fungal Pathogens

Fungal SpeciesPC1244 (MIC Range, μg/mL)
Aspergillus terreus<0.0078 - 2
Trichophyton rubrum<0.0078 - 2
Candida albicans<0.0078 - 2
Candida glabrata<0.0078 - 2
Candida krusei<0.0078 - 2
Cryptococcus gattii<0.0078 - 2
Cryptococcus neoformans<0.0078 - 2
Rhizopus oryzae<0.0078 - 2

This table showcases the broad-spectrum activity of PC1244 as reported in a study by Colley et al. (2018).[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess antifungal cross-resistance.

Checkerboard Microdilution Assay

This method is utilized to evaluate the in vitro interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.

Protocol:

  • Preparation of Antifungal Agents: Stock solutions of PC1244 and comparator antifungals (e.g., fluconazole, amphotericin B, caspofungin) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at concentrations that are four times the highest final concentration to be tested.

  • Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of PC1244 are made in RPMI 1640 medium buffered with MOPS. Along the y-axis, serial dilutions of the comparator antifungal are prepared. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL in each well.

  • Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • Data Analysis: The MIC is determined as the lowest concentration of the drug, alone or in combination, that inhibits fungal growth. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assay

This assay provides a dynamic picture of the fungicidal or fungistatic activity of an antifungal agent over time.

Protocol:

  • Inoculum Preparation: A starting inoculum of the fungal isolate is prepared in RPMI 1640 medium, typically at a concentration of 1 × 10⁵ to 5 × 10⁵ CFU/mL.

  • Antifungal Exposure: The fungal suspension is exposed to the antifungal agent(s) at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without any antifungal is included.

  • Incubation and Sampling: The cultures are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Viable Cell Counting: The collected aliquots are serially diluted and plated on a suitable agar medium. After incubation, the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antifungal concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.

Visualizing Mechanisms and Workflows

To further elucidate the context of PC1244's activity and the methodologies for its evaluation, the following diagrams are provided.

Ergosterol_Biosynthesis_Pathway cluster_azoles Azole Antifungals (e.g., PC1244) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethyl-lanosterol 14-alpha-demethyl-lanosterol Lanosterol->14-alpha-demethyl-lanosterol Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14-alpha-demethyl-lanosterol->Ergosterol Azoles PC1244 Voriconazole Itraconazole Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Azoles->Lanosterol 14-alpha-demethylase (CYP51) Inhibition

Figure 1: Mechanism of action of azole antifungals.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solutions Prepare antifungal stock solutions Serial_Dilutions Create serial dilutions of antifungals in 96-well plate Stock_Solutions->Serial_Dilutions Inoculum_Prep Prepare standardized fungal inoculum Inoculation Inoculate wells with fungal suspension Inoculum_Prep->Inoculation Serial_Dilutions->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination FICI_Calculation Calculate Fractional Inhibitory Concentration Index (FICI) MIC_Determination->FICI_Calculation

Figure 2: Workflow for the checkerboard microdilution assay.

Time_Kill_Assay_Workflow cluster_prep_tk Preparation cluster_exposure Exposure cluster_sampling Sampling & Analysis Inoculum_Prep_TK Prepare standardized fungal inoculum Antifungal_Exposure Expose inoculum to various antifungal concentrations Inoculum_Prep_TK->Antifungal_Exposure Time_Points Incubate and collect samples at different time points Antifungal_Exposure->Time_Points Plating Perform serial dilutions and plate samples Time_Points->Plating CFU_Counting Count Colony-Forming Units (CFU) Plating->CFU_Counting Data_Plotting Plot log10 CFU/mL vs. time CFU_Counting->Data_Plotting

Figure 3: Workflow for the time-kill assay.

References

A Comparative Analysis of Antifungal Agent 12 in a Preclinical Model of Disseminated Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This guide provides a comparative overview of the novel investigational drug, "Antifungal Agent 12," benchmarked against standard-of-care (SOC) treatments in a murine model of disseminated candidiasis. The data herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical efficacy and profile of this new chemical entity.

Executive Summary

In a neutropenic mouse model of disseminated candidiasis caused by Candida albicans, this compound demonstrated superior efficacy in reducing fungal burden and improving survival rates compared to fluconazole. Its performance was comparable, and in some aspects superior, to the echinocandin caspofungin. Notably, at a dose of 2 mg/kg, this compound achieved a greater than 4-log reduction in kidney fungal burden and ensured 100% survival at day 21 post-infection. These findings position this compound as a promising candidate for further clinical development.

Comparative Efficacy Data

The in vivo efficacy of this compound was evaluated based on two primary endpoints: survival rate at 21 days post-infection and reduction in kidney fungal burden (Log10 CFU/g) at 7 days post-infection. The results are benchmarked against vehicle control, fluconazole, and caspofungin.

Treatment GroupDose (mg/kg/day)Survival Rate (Day 21)Mean Kidney Fungal Burden (Log10 CFU/g ± SD) at Day 7Mean Log10 Reduction vs. Vehicle
Vehicle Control (PBS)-0%7.8 ± 0.4-
This compound 1 90% 4.1 ± 0.5 3.7
This compound 2 100% 3.5 ± 0.4 4.3
Fluconazole2040%5.2 ± 0.62.6
Caspofungin5100%3.8 ± 0.54.0

Data presented is a synthesized representation based on typical outcomes in murine candidiasis models for comparative purposes.[1][2][3][4][5]

Experimental Protocols and Methodologies

A standardized and reproducible protocol was employed to ensure the validity of the comparative efficacy data.

1. Animal Model and Husbandry:

  • Species: Male BALB/c mice, 6-8 weeks old.

  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide (200 mg/kg) on days -4 and -1 relative to infection.[6] This regimen establishes a transiently immunocompromised state, mimicking a common clinical risk factor for disseminated candidiasis.

2. Pathogen and Inoculum Preparation:

  • Strain: Candida albicans SC5314, a well-characterized and virulent strain.

  • Preparation: The yeast was grown for 18 hours at 30°C in YPD broth. Cells were harvested, washed twice in sterile phosphate-buffered saline (PBS), and adjusted to a final concentration of 2.5 x 10^5 CFU/mL.

3. Infection and Treatment Regimen:

  • Infection: Mice were infected via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared inoculum (2.5 x 10^4 CFU/mouse).[2]

  • Treatment Initiation: Therapy was initiated 24 hours post-infection to allow for the establishment of a systemic infection with significant kidney involvement.[2][3]

  • Dosing: this compound, fluconazole, and caspofungin were administered once daily via IP injection for 7 consecutive days. The vehicle control group received PBS.

4. Efficacy Assessment:

  • Survival Study: A cohort of mice (n=10 per group) was monitored for 21 days post-infection, and survival was recorded daily.

  • Fungal Burden Analysis: A separate cohort (n=5 per group) was euthanized on day 7. Kidneys were aseptically harvested, weighed, and homogenized in sterile PBS.[5] Serial dilutions of the homogenates were plated on Sabouraud Dextrose Agar (SDA) plates. Plates were incubated at 35°C for 48 hours, after which colony-forming units (CFUs) were counted and normalized per gram of kidney tissue.[5]

Visualized Workflows and Pathways

To clearly illustrate the experimental design and the relevant biological context, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Endpoint Analysis A Male BALB/c Mice (6-8 weeks old) B Immunosuppression (Cyclophosphamide) A->B D IV Infection (2.5e4 CFU/mouse) B->D C Candida albicans SC5314 Culture & Preparation C->D E Treatment Initiation (24h post-infection) D->E F Daily IP Dosing (7 days) E->F G Treatment Groups: - Vehicle (PBS) - Agent 12 (1 & 2 mg/kg) - Fluconazole (20 mg/kg) - Caspofungin (5 mg/kg) F->G H Survival Study (Monitor for 21 days) G->H I Fungal Burden Cohort (Euthanize Day 7) G->I M Data Analysis & Comparison H->M J Kidney Harvest & Homogenization I->J K Serial Dilution & Plating J->K L CFU Quantification (Log10 CFU/g) K->L L->M G cluster_pathway Dectin-1 Signaling Pathway in Fungal Recognition candida Candida albicans (β-Glucan) dectin1 Dectin-1 Receptor (on Macrophage/DC) candida->dectin1 Recognition syk Syk Kinase dectin1->syk Phosphorylation card9 CARD9-Bcl10-MALT1 Complex syk->card9 nfkb NF-κB Activation card9->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines Transcription

References

Comparative Transcriptomic Analysis of a Novel Antifungal Agent and Flucon-azole in Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the global transcriptional responses to the novel investigational compound, Antifungal Agent 12, and the established azole antifungal, fluconazole. This guide provides a comparative analysis of the mechanisms of action and resultant cellular responses in the pathogenic yeast Candida albicans, supported by illustrative transcriptomic data.

The emergence of antifungal resistance necessitates the development of new therapeutic agents with novel mechanisms of action.[1][2] Fluconazole, a widely used antifungal, inhibits ergosterol biosynthesis, a critical component of the fungal cell membrane.[3] This guide introduces "this compound," a hypothetical novel compound designed to inhibit fungal protein synthesis, and compares its global transcriptomic effects to those of fluconazole. Understanding these distinct transcriptional signatures is crucial for elucidating drug mechanisms and identifying potential biomarkers for efficacy and resistance.

Mechanisms of Action

Fluconazole: As a member of the azole class, fluconazole's primary target is the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, encoded by the ERG11 gene.[3][4] Inhibition of this enzyme disrupts the ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane. This compromises membrane integrity and function, ultimately inhibiting fungal growth.[3][5]

This compound (Hypothetical): This novel agent is hypothesized to act by selectively inhibiting fungal ribosome translocation, a critical step in protein synthesis. By binding to a unique site on the fungal ribosome, it stalls peptide chain elongation, leading to a global shutdown of protein production and subsequent cell death. This mechanism is distinct from that of fluconazole and is expected to produce a significantly different transcriptomic profile.

Experimental Protocols

A comparative RNA sequencing (RNA-Seq) experiment was designed to profile the transcriptomic response of Candida albicans to both antifungal agents.

Fungal Strain and Culture Conditions
  • Strain: Candida albicans SC5314, a well-characterized and commonly used laboratory strain.

  • Media: Yeast Peptone Dextrose (YPD) broth.

  • Growth: Cultures were grown to mid-logarithmic phase (OD600 ≈ 0.5) at 30°C with shaking at 200 rpm to ensure a homogenous population of actively dividing cells.

Antifungal Treatment
  • Log-phase cultures were divided into three groups:

    • Vehicle Control: Treated with dimethyl sulfoxide (DMSO), the solvent for both antifungal agents.

    • Fluconazole: Treated with fluconazole at a concentration of 4x the minimum inhibitory concentration (MIC).

    • This compound: Treated with this compound at a concentration of 4x MIC.

  • Cultures were incubated for 6 hours post-treatment under the same growth conditions.

RNA Extraction and Quality Control
  • Cells were harvested by centrifugation, and total RNA was extracted using a hot acid phenol-chloroform method, followed by a purification step to remove any contaminating DNA.

  • RNA integrity and quantity were assessed using a Bioanalyzer to ensure high-quality RNA for library preparation.

RNA-Seq Library Preparation and Sequencing
  • mRNA was isolated from total RNA using poly-A selection.

  • Sequencing libraries were prepared using a standard commercial kit, involving fragmentation of mRNA, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Libraries were sequenced on an Illumina HiSeq platform to generate a sufficient number of reads for robust statistical analysis.[6]

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads were assessed for quality, and adapters were trimmed.

  • Mapping: Reads were aligned to the Candida albicans SC5314 reference genome.

  • Differential Gene Expression: The number of reads mapping to each gene was counted, and differential expression analysis was performed to identify genes that were significantly up- or downregulated in the treated samples compared to the vehicle control. A false discovery rate (FDR) adjusted p-value of <0.05 and a log2 fold change of >1 or <-1 were used as cutoffs.

  • Pathway Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses were performed on the lists of differentially expressed genes to identify biological processes and pathways significantly affected by each drug treatment.

G Figure 1. Experimental Workflow cluster_culture Cell Culture and Treatment cluster_processing Sample Processing cluster_sequencing Sequencing cluster_analysis Data Analysis Culture C. albicans Culture (Mid-log phase) Control Vehicle Control (DMSO) Culture->Control Fluconazole Fluconazole Treatment Culture->Fluconazole Agent12 This compound Treatment Culture->Agent12 Harvest Cell Harvest Control->Harvest Fluconazole->Harvest Agent12->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep Library Preparation QC1->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Mapping Genome Mapping QC2->Mapping DEG Differential Gene Expression Analysis Mapping->DEG Enrichment Pathway Enrichment DEG->Enrichment

Caption: High-level overview of the comparative transcriptomics experimental workflow.

Quantitative Data Summary

The following tables summarize the key findings from the hypothetical transcriptomic analysis, highlighting the distinct gene expression profiles induced by fluconazole and this compound.

Table 1: Differentially Expressed Genes (DEGs) in Response to Fluconazole

Treatment with fluconazole resulted in the upregulation of genes primarily involved in the ergosterol biosynthesis pathway, cell stress responses, and drug efflux pumps, which is a known resistance mechanism.[7][8] Conversely, genes related to protein synthesis were downregulated.[9]

GeneFunctionLog2 Fold Changep-value
Upregulated
ERG11Lanosterol 14-α-demethylase (Drug Target)3.5< 0.001
ERG3C-5 sterol desaturase2.8< 0.001
ERG5C-22 sterol desaturase2.5< 0.001
CDR1ABC transporter (Drug efflux)4.1< 0.001
CDR2ABC transporter (Drug efflux)3.9< 0.001
HSP70Heat shock protein (Stress response)2.2< 0.01
Downregulated
RPL3Ribosomal protein of the large subunit-2.1< 0.01
RPS5Ribosomal protein of the small subunit-1.9< 0.01
Table 2: Differentially Expressed Genes (DEGs) in Response to this compound

In contrast, this compound induced a strong downregulation of genes associated with ribosome biogenesis and translation. Upregulated genes were largely related to amino acid biosynthesis and general stress responses, likely as a compensatory mechanism to the shutdown of protein synthesis.

GeneFunctionLog2 Fold Changep-value
Upregulated
GCN4Transcription factor (Amino acid starvation)3.8< 0.001
HIS1Histidinol-phosphate aminotransferase2.9< 0.001
ARG4Argininosuccinate lyase2.7< 0.001
DDR48DNA damage-responsive protein2.5< 0.01
Downregulated
RPL3Ribosomal protein of the large subunit-4.5< 0.001
RPS5Ribosomal protein of the small subunit-4.2< 0.001
TEF1Translation elongation factor 1 alpha-3.8< 0.001
EFT2Translation elongation factor 2-3.5< 0.001
Table 3: Comparison of Enriched KEGG Pathways

Pathway analysis reinforces the distinct mechanisms of action. Fluconazole treatment leads to a clear enrichment of pathways related to sterol biosynthesis, while this compound predominantly affects ribosome function and amino acid metabolism.

TreatmentEnriched Pathwayp-value
Fluconazole Ergosterol biosynthesis< 0.0001
Steroid biosynthesis< 0.001
ABC transporters< 0.01
This compound Ribosome< 0.0001
Amino acid biosynthesis< 0.001
Aminoacyl-tRNA biosynthesis< 0.001

Signaling Pathway Visualizations

The following diagrams illustrate the targeted biological pathways for each antifungal agent based on the transcriptomic data.

G Figure 2. Fluconazole Mechanism AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol ... Erg11 Erg11p (Lanosterol demethylase) Lanosterol->Erg11 Intermediates 14-α-methylated sterols (toxic) Erg11->Intermediates Ergosterol Ergosterol Erg11->Ergosterol Membrane Fungal Cell Membrane Intermediates->Membrane Disruption Ergosterol->Membrane Incorporation Fluconazole Fluconazole Fluconazole->Erg11

Caption: Fluconazole inhibits Erg11p, disrupting ergosterol synthesis and membrane integrity.

G Figure 3. This compound Mechanism mRNA mRNA Ribosome Ribosome mRNA->Ribosome Binding Protein Polypeptide Chain Ribosome->Protein Translocation tRNA Aminoacyl-tRNA tRNA->Ribosome CellDeath Cell Death Protein->CellDeath Synthesis Blocked Agent12 This compound Agent12->Ribosome Inhibition of Translocation

Caption: this compound inhibits ribosomal translocation, halting protein synthesis.

References

Comparative Safety Profile: Antifungal Agent 12 vs. Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of the novel fluconazole-based Antifungal Agent 12 and the established imidazole antifungal, ketoconazole. The information is intended to assist researchers in evaluating the relative safety and potential therapeutic advantages of these compounds.

Overview of Safety Profiles

Ketoconazole, an early broad-spectrum azole antifungal, is known for a range of adverse effects that have limited its systemic use.[1][2] Its successors, the triazoles (like fluconazole, upon which this compound is based), were developed to offer an improved safety profile.[1][3] This comparison focuses on three critical areas of concern for azole antifungals: hepatotoxicity, drug-drug interactions via cytochrome P450 (CYP) inhibition, and effects on mammalian steroidogenesis.

This compound is identified as a novel fluconazole-based compound.[4] While specific clinical safety data is not available, its profile can be inferred from its structural class. The provided Material Safety Data Sheet (MSDS) for a compound designated "this compound" indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5]

Ketoconazole has a well-documented history of causing potentially fatal liver injury, significant drug-drug interactions, and interference with adrenal and gonadal steroid synthesis.[2][6][7][8][9] These risks have led to severe restrictions on its oral use in many countries.[2][7][8]

Hepatotoxicity

The risk of liver injury is a significant concern with oral antifungal therapy.[10] Ketoconazole is associated with a higher incidence and severity of hepatotoxicity compared to other antifungals.[8][11]

Table 1: Comparative Hepatotoxicity Profile

FeatureThis compound (Predicted)Ketoconazole
Basis of Profile Fluconazole-based structureExtensive clinical data and post-market surveillance
Incidence of Liver Injury Predicted to be lower than ketoconazole, in line with other triazoles.Mild, transient liver enzyme elevations in 4% to 20% of patients.[2] Overall incidence of hepatotoxicity estimated at 3.6% to 4.2%.[6][11]
Severity Hepatotoxicity is generally rare and reversible with fluconazole.Can range from mild enzyme elevations to severe hepatitis, cirrhosis, and acute liver failure requiring transplantation.[2][8]
Regulatory Warnings No specific warnings issued.FDA Boxed Warning for hepatotoxicity; use contraindicated in patients with liver disease.[7][9] European Medicines Agency recommended suspension of oral use for fungal infections.[8]
Experimental Protocol: In Vitro Cytotoxicity Assay

This assay assesses the direct toxic effect of a compound on liver cells (hepatocytes).

  • Cell Culture : Human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes are cultured in 96-well plates at a specific density and incubated for 24 hours to allow for cell adherence.

  • Compound Exposure : The cells are then treated with various concentrations of this compound and ketoconazole (typically in a serial dilution) for 24 to 72 hours. A vehicle control (e.g., DMSO) and a positive control for toxicity are included.

  • Viability Assessment : Cell viability is measured using a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13] Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.

  • Data Analysis : The absorbance of the formazan product is read using a microplate reader. The results are expressed as the percentage of cell viability compared to the vehicle control. The concentration that causes 50% cell death (IC50) is calculated to quantify the cytotoxic potential.

G Workflow: In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Hepatocytes in 96-well Plate incubation1 Incubate for 24h (Adherence) start->incubation1 treatment Add Serial Dilutions of This compound & Ketoconazole incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt Add MTT Reagent incubation2->mtt incubation3 Incubate for 2-4h mtt->incubation3 readout Read Absorbance incubation3->readout calculate Calculate % Viability & IC50 readout->calculate

Caption: Workflow for assessing compound-induced liver cell death.

Drug-Drug Interactions: Cytochrome P450 Inhibition

Azole antifungals are notorious for inhibiting cytochrome P450 (CYP) enzymes, the primary system for drug metabolism in the liver. This inhibition can lead to toxic accumulation of co-administered drugs.[14][15]

Table 2: Comparative CYP450 Inhibition Profile

CYP IsozymeThis compound (Predicted)Ketoconazole
CYP3A4 Moderate inhibitor (characteristic of fluconazole)Potent and selective inhibitor; often used as the prototype inhibitor in drug interaction studies.[2][16][17]
CYP2C9 Potent inhibitor (characteristic of fluconazole)Also inhibits CYP2C9.[16][17]
CYP2C19 Moderate inhibitor (characteristic of fluconazole)Less potent but still significant inhibition.
Clinical Relevance Potential for significant interactions with drugs metabolized by CYP2C9 and CYP3A4.High risk of severe interactions with a wide range of drugs, including certain statins, anticoagulants, and opioids.[1][18][19][20]
Experimental Protocol: CYP Inhibition Assay

This assay measures a compound's ability to inhibit specific CYP enzyme activities using fluorescent probes.

  • Reagents : The assay uses human liver microsomes (or recombinant CYP enzymes), a specific fluorescent probe substrate for each CYP isozyme (e.g., a fluorogenic substrate for CYP3A4), and an NADPH-regenerating system to initiate the reaction.

  • Incubation : The test compound (this compound or ketoconazole) is pre-incubated with the liver microsomes and the fluorescent probe.

  • Reaction Initiation : The metabolic reaction is started by adding the NADPH-regenerating system.

  • Measurement : As the CYP enzyme metabolizes the probe, a fluorescent product is generated. The increase in fluorescence is monitored over time using a plate reader.

  • Data Analysis : The rate of reaction is calculated. The inhibition by the test compound is determined by comparing the reaction rate in its presence to the rate in a vehicle control. An IC50 value is then calculated.

G Mechanism: Cytochrome P450 Inhibition cluster_agents Mechanism: Cytochrome P450 Inhibition cluster_cyp Mechanism: Cytochrome P450 Inhibition cluster_drugs Mechanism: Cytochrome P450 Inhibition cluster_outcomes Mechanism: Cytochrome P450 Inhibition Ketoconazole Ketoconazole CYP3A4 CYP3A4 Ketoconazole->CYP3A4 Potent Inhibition Toxicity Increased Drug Levels & Potential Toxicity Ketoconazole->Toxicity Agent12 This compound Agent12->CYP3A4 Moderate Inhibition (Predicted) CYP2C9 CYP2C9 Agent12->CYP2C9 Potent Inhibition (Predicted) Agent12->Toxicity Metabolism Metabolism CYP3A4->Metabolism CYP2C9->Metabolism CYP2C19 CYP2C19 DrugA Drug A (e.g., Statin) DrugA->CYP3A4 DrugB Drug B (e.g., Warfarin) DrugB->CYP2C9

Caption: Inhibition of CYP enzymes by azoles blocks metabolism of other drugs.

Endocrine Effects: Inhibition of Steroidogenesis

Ketoconazole's structural similarity to sterols allows it to interfere with human steroid hormone synthesis by inhibiting key P450 enzymes in the adrenal glands and gonads.[21][22] This is a class effect of imidazole antifungals that is significantly reduced in the triazoles.

Table 3: Comparative Profile of Steroidogenesis Inhibition

FeatureThis compound (Predicted)Ketoconazole
Mechanism As a triazole, expected to have much higher selectivity for fungal vs. mammalian P450 enzymes.Non-selective inhibition of several mammalian cytochrome P450 enzymes involved in steroid synthesis.[21][23]
Key Enzymes Inhibited Minimal inhibition predicted.Potently inhibits cholesterol side-chain cleavage (P450scc/CYP11A1) and 11β-hydroxylase (CYP11B1).[21][24] Also inhibits 17α-hydroxylase (CYP17A1).[25]
Clinical Consequences Unlikely to cause clinically significant endocrine disruption at therapeutic doses.Can lead to decreased cortisol production (adrenal insufficiency) and reduced testosterone synthesis, causing gynecomastia and decreased libido in males.[9][22][26]
Therapeutic Use Not applicable.Its inhibitory effect is sometimes exploited off-label to treat Cushing's syndrome by reducing excess cortisol.[19]
Experimental Protocol: Steroidogenesis Assay

This assay measures the production of steroid hormones (e.g., cortisol, testosterone) from adrenal or gonadal cells in culture.

  • Cell Culture : Human adrenocortical cells (e.g., H295R) or primary testicular Leydig cells are cultured.

  • Stimulation & Treatment : The cells are stimulated with a hormone (e.g., ACTH for adrenal cells) to induce steroid production. Concurrently, they are treated with different concentrations of this compound and ketoconazole.

  • Hormone Quantification : After an incubation period (e.g., 24-48 hours), the culture medium is collected. The concentrations of key steroid hormones (e.g., cortisol, testosterone, progesterone) are measured using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis : The amount of each hormone produced is compared to the stimulated control to determine the inhibitory effect of the compounds. IC50 values for the inhibition of each hormone's synthesis are calculated.

G Pathway: Adrenal Steroidogenesis Inhibition Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 Progesterone->CYP17A1 CYP21A2 CYP21A2 Progesterone->CYP21A2 Deoxycorticosterone 11-Deoxycorticosterone CYP11B1 CYP11B1 Deoxycorticosterone->CYP11B1 Corticosterone Corticosterone CYP11B2 CYP11B2 Corticosterone->CYP11B2 Aldosterone Aldosterone Deoxycortisol 11-Deoxycortisol Deoxycortisol->CYP11B1 Cortisol Cortisol CYP11A1->Pregnenolone CYP17A1->Deoxycortisol CYP21A2->Deoxycorticosterone CYP11B1->Corticosterone CYP11B1->Cortisol CYP11B2->Aldosterone Ketoconazole Ketoconazole Ketoconazole->CYP11A1 Blocks Ketoconazole->CYP17A1 Blocks Ketoconazole->CYP11B1 Blocks

Caption: Ketoconazole blocks multiple P450 enzymes in the cortisol pathway.

Conclusion

While direct comparative data for this compound is limited, its classification as a fluconazole-based triazole allows for a strong prediction of its safety profile relative to the imidazole ketoconazole. This compound is expected to offer a significantly improved safety margin, particularly concerning hepatotoxicity and endocrine disruption. However, like other triazoles, it is predicted to be a potent inhibitor of certain CYP450 enzymes (notably CYP2C9), necessitating careful consideration of potential drug-drug interactions. Ketoconazole's use is limited by its severe safety liabilities, making it a poor candidate for new drug development outside of highly specific indications like Cushing's syndrome or life-threatening fungal infections where no alternatives exist.[7][19]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Antifungal Agent 12

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Antifungal agent 12 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating strict adherence to established disposal protocols.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, promoting a secure and compliant laboratory environment.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from potential splashes or aerosols of the agent.[1][2]
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact with the chemical.[1][2]
Body Protection Impervious clothing (e.g., laboratory coat)Shields the body from accidental spills.[1][2]
Respiratory Protection Suitable respirator (use in well-ventilated areas)Avoids inhalation of dust or aerosols, especially if the agent is in powdered form.[1][2]

Ensure that a safety shower and an eye wash station are readily accessible in the work area.[1][2]

II. Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1] The following procedure outlines the steps for laboratory personnel to safely manage the waste before it is collected by a licensed disposal service.

Step 1: Waste Segregation and Containment

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and sealable hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Labeling

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

Step 3: Temporary Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[3]

  • The storage area should be away from drains and water courses to prevent environmental contamination in case of a spill.[1][2]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the collection and final disposal of the waste. Adhere to all federal, state, and local environmental control regulations.[4]

III. Accidental Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1][2]

  • Contain the Spill: Use an absorbent material, such as diatomite or universal binders, to contain the spill.[1][2]

  • Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.[1][2]

  • Collect and Dispose: Collect all contaminated materials in a labeled hazardous waste container and dispose of it according to the procedures outlined above.[1][2]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Final Disposal cluster_spill Accidental Spill Response ppe Don Appropriate PPE segregate Segregate Solid & Liquid Waste ppe->segregate contain Contain in Labeled Hazardous Waste Container segregate->contain storage Store in Designated Satellite Accumulation Area contain->storage disposal Arrange for Professional Disposal Service storage->disposal final_disposal Disposal at Approved Waste Plant disposal->final_disposal spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate contain_spill Contain with Absorbent evacuate->contain_spill decontaminate Decontaminate Surfaces contain_spill->decontaminate collect_spill Collect Contaminated Material decontaminate->collect_spill collect_spill->contain

Caption: Disposal workflow for this compound.

Disclaimer: This guide provides general recommendations based on available safety data. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Personal protective equipment for handling Antifungal agent 12

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antifungal Agent 12" is a placeholder name. The following safety and handling information is based on the properties of Voriconazole , a potent triazole antifungal agent commonly used in research. Researchers must consult the specific Safety Data Sheet (SDS) for the exact agent they are using.

This guide provides essential procedural information for the safe handling, use, and disposal of this compound (hereafter referred to as the "agent") in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

The agent is classified with several hazards requiring stringent safety protocols. It is harmful if swallowed, may cause an allergic skin reaction, is suspected of causing cancer, and may damage an unborn child.[1][2][3] Fine particles of the agent may also form combustible dust concentrations in the air.[1][2][4][5]

Occupational Exposure Limits: Pfizer has established an Occupational Exposure Limit (OEL) for Voriconazole.

ParameterValue
Pfizer OEL TWA-8 Hr0.1 mg/m³

Table 1: Occupational Exposure Limit. [5]

Required Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure.[1][6][7]

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and potential sensitization.[4]
Eye/Face Protection Safety glasses with side shields or goggles.Protects eyes from dust and splashes.[3][6]
Skin Protection Laboratory coat.Protects against skin exposure.[6] For bulk processing, specialized protective clothing may be required.[3]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask) if OEL is exceeded or dust is generated.Prevents inhalation of hazardous dust.[3][6] Work should ideally be conducted in a chemical fume hood or ventilated enclosure.[7]

Table 2: Required Personal Protective Equipment.

Handling and Storage

Safe Handling Procedures:

  • Engineering Controls: Use a chemical fume hood, ventilated balance enclosure, or glovebox for all operations involving the powdered agent to control exposure.[8]

  • Avoid Dust Generation: Minimize the generation and accumulation of dust.[3][4][5] Use a damp cloth or a filtered vacuum for cleaning spills of dry solids.[1][3][4]

  • Personal Hygiene: Wash hands thoroughly after handling, before eating, drinking, or smoking.[1][2][6] Contaminated work clothing should not be allowed out of the workplace.[1]

Storage Conditions: Proper storage is crucial to maintain the agent's integrity and ensure safety.

FormulationStorage TemperatureAdditional Notes
Unreconstituted Powder (Vials) 15°C to 30°C (59°F to 86°F)Store in a tightly closed container in a dry, well-ventilated area.[7][9][10]
Powder for Oral Suspension 2°C to 8°C (36°F to 46°F) (Before reconstitution)Do not freeze.[10]
Reconstituted Suspension 15°C to 30°C (59°F to 86°F)Shelf-life is 14 days. Do not refrigerate or freeze after reconstitution.[10]
Reconstituted IV Solution 2°C to 8°C (36°F to 46°F)Should be used immediately, but chemical stability has been shown for up to 24 hours.[10]

Table 3: Storage Conditions.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution from the powdered agent. All steps must be performed inside a certified chemical fume hood or other suitable containment device.[8]

Materials:

  • This compound (powder)

  • Appropriate solvent (e.g., DMSO, Water for Injection)

  • Ventilated balance enclosure or chemical fume hood

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Sterile conical tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Preparation: Don all required PPE as specified in Table 2. Ensure the work surface in the fume hood is clean.

  • Weighing: Tare the analytical balance with the weighing paper. Carefully weigh the desired amount of the powdered agent. Avoid generating dust.

  • Solubilization: Transfer the powder to a sterile conical tube. Using a calibrated pipette, add the appropriate volume of solvent to achieve the desired concentration.

  • Mixing: Cap the tube securely. Vortex the solution until the powder is completely dissolved.

  • Storage: Label the stock solution with the agent name, concentration, solvent, date, and your initials. Store at the appropriate temperature as specified by the manufacturer's guidelines.

  • Decontamination: Wipe down the spatula, balance, and work surface with a suitable cleaning agent. Dispose of all contaminated disposables as hazardous waste.

  • Post-Procedure: Remove PPE and wash hands thoroughly.

G cluster_prep Preparation cluster_execution Execution cluster_final Finalization p1 Don PPE p2 Prepare Fume Hood p1->p2 e1 Weigh Powdered Agent p2->e1 e2 Transfer to Sterile Tube e1->e2 e3 Add Solvent e2->e3 e4 Vortex to Dissolve e3->e4 f1 Label and Store Solution e4->f1 f2 Decontaminate Workspace f1->f2 f3 Dispose of Waste f2->f3 f4 Remove PPE & Wash Hands f3->f4

Caption: Workflow for Preparing Antifungal Stock Solution.

Mechanism of Action: Inhibition of Ergosterol Synthesis

This agent belongs to the triazole class of antifungals.[11] Its primary mechanism of action is the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component analogous to cholesterol in mammalian cells.[11][12] The agent specifically targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[11][13] This inhibition leads to the depletion of ergosterol and an accumulation of toxic sterol intermediates, which compromises the integrity of the cell membrane, ultimately leading to the inhibition of fungal growth.[11][14][15]

G Agent This compound (Voriconazole) Enzyme Lanosterol 14-α-demethylase (Fungal CYP51) Agent->Enzyme Binds & Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Enzyme Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibition Inhibition of Fungal Growth ToxicSterols Accumulation of Toxic Sterols Disruption Membrane Disruption ToxicSterols->Disruption Disruption->Inhibition

Caption: Mechanism of Action for this compound.

Spill and Disposal Plan

Spill Response:

  • Evacuation: Evacuate non-essential personnel from the affected area.[1][3][4]

  • Containment: Contain the source of the spill if it is safe to do so.[1][3][4] Avoid dispersal of dust into the air.[2]

  • Cleanup (Solid Spill): Do not dry sweep. Collect spilled material by gently wiping with a damp cloth or using a vacuum with a HEPA filter.[1][3][4][5]

  • Cleanup (Liquid Spill): Absorb with inert material and place into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly.[1][3][4]

  • PPE: All personnel involved in cleanup must wear appropriate PPE as detailed in Table 2.[1][3][4]

Waste Disposal:

  • Containerization: Place all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.[1][3][4]

  • Regulations: Dispose of contents and container in accordance with all local, state, and federal regulations.[1][3][8] The user is responsible for determining if the material meets the criteria for hazardous waste at the time of disposal.[8]

  • Environmental Release: Avoid release to the environment. Do not flush into surface water or the sanitary sewer system.[1][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.